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1-Boc-3-iodomethyl-3-methylazetidine Documentation Hub

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  • Product: 1-Boc-3-iodomethyl-3-methylazetidine
  • CAS: 1408074-76-9

Core Science & Biosynthesis

Foundational

Strategic Utilization of 1-Boc-3-iodomethyl-3-methylazetidine in Medicinal Chemistry

Executive Summary: The Rise of 3,3-Disubstituted Azetidines In modern drug discovery, the "escape from flatland" initiative has driven medicinal chemists toward three-dimensional, sp3-rich scaffolds. The azetidine ring—a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rise of 3,3-Disubstituted Azetidines

In modern drug discovery, the "escape from flatland" initiative has driven medicinal chemists toward three-dimensional, sp3-rich scaffolds. The azetidine ring—a four-membered nitrogen heterocycle—has emerged as a superior bioisostere for gem-dimethyl groups, cyclobutanes, and piperidines.

1-Boc-3-iodomethyl-3-methylazetidine represents a high-value "chimeric" building block. It combines the conformational rigidity of the azetidine ring with a quaternary carbon center at the C3 position. This specific substitution pattern offers two critical advantages:

  • Metabolic Stability: The quaternary center at C3 blocks metabolic oxidation often seen at the 3-position of unsubstituted azetidines.

  • Vector Control: The gem-methyl/iodomethyl arrangement forces substituents into specific vectors, allowing precise probing of binding pockets.

This guide details the structural properties, synthesis, and application of this intermediate, focusing on its utility as an electrophile in nucleophilic substitution reactions.

Chemical Profile & Structural properties[1][2][3]

This compound is typically synthesized from its alcohol precursor rather than stored for long periods, due to the inherent lability of the C-I bond.

Technical Datasheet
PropertySpecification
Systematic Name tert-Butyl 3-(iodomethyl)-3-methylazetidine-1-carboxylate
Molecular Formula C10H18INO2
Molecular Weight 311.16 g/mol
Precursor CAS 1363382-91-5 (for the corresponding alcohol: 1-Boc-3-hydroxymethyl-3-methylazetidine)
Physical State Viscous oil or low-melting solid (typically colorless to pale yellow)
Density (Predicted) ~1.45 - 1.55 g/cm³ (High density due to Iodine)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Stability Light sensitive (store in amber vials); prone to slow decomposition at RT. Store at -20°C.
Structural Analysis

The molecule features a "neopentyl-like" electrophilic carbon. The iodine is attached to a primary carbon, which is itself attached to a quaternary center (C3 of the ring).

  • Steric Consequence: Nucleophilic attack at the iodomethyl group is slower than in simple primary alkyl iodides due to the adjacent quaternary center (beta-branching).

  • Conformational Lock: The N-Boc group and the C3-substituents render the ring puckered, minimizing transannular interactions.

Synthetic Accessibility & Protocols

Since the iodide is often prepared in situ or immediately prior to use, the conversion from the commercially available alcohol (1-Boc-3-hydroxymethyl-3-methylazetidine ) is the standard workflow.

Synthesis Workflow (Graphviz)

Synthesis Alcohol Precursor Alcohol (CAS: 1363382-91-5) Activation Activation Step (Appel or Mesylation) Alcohol->Activation I2, PPh3, Imidazole (DCM, 0°C to RT) Iodide Target Iodide 1-Boc-3-iodomethyl-3-methylazetidine Activation->Iodide Purification (Flash Chrom.) Downstream Nucleophilic Displacement Iodide->Downstream R-XH (Base)

Figure 1: Synthetic pathway from the stable alcohol precursor to the reactive iodide.[1]

Validated Protocol: The Modified Appel Reaction

This method is preferred over the Mesylate/Finkelstein route for this substrate because it avoids the two-step isolation of the mesylate, although the mesylate route is also valid.

Reagents:

  • 1-Boc-3-hydroxymethyl-3-methylazetidine (1.0 equiv)[2]

  • Triphenylphosphine (PPh3, 1.2 equiv)

  • Imidazole (1.5 equiv)

  • Iodine (I2, 1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with the alcohol precursor, PPh3, and imidazole. Dissolve in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Iodination: Add Iodine portion-wise over 15 minutes. The solution will turn dark initially and then fade to a yellow/orange suspension as the iodine is consumed.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (stain with Ninhydrin or KMnO4; the iodide usually runs higher/faster than the alcohol).

  • Workup: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine (color change from orange to clear). Extract with DCM (3x).

  • Purification: Dry organics over MgSO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Note: PPh3O is a byproduct. Ensure the column gradient is shallow enough to separate the non-polar iodide from the polar oxide.

Reactivity Profile & Applications

The 3-iodomethyl group is a "spring-loaded" electrophile. While sterically hindered by the C3-methyl group, it is highly reactive toward strong nucleophiles.

Mechanistic Considerations (SN2)

The reaction proceeds via a standard SN2 mechanism. However, researchers must account for the neopentyl effect . The transition state is more crowded than a standard primary iodide.

  • Implication: Higher temperatures (60–80°C) or polar aprotic solvents (DMF, DMSO, CH3CN) are often required to drive the reaction to completion.

  • Side Reactions: Elimination (E2) is rare because the beta-carbon (C3) has no protons (it is quaternary). This is a massive advantage of this scaffold—it cannot undergo beta-elimination to form an alkene.

Functionalization Map

Reactivity Center 1-Boc-3-iodomethyl-3-methylazetidine Phenol Phenols (Ar-OH) K2CO3, DMF, 80°C Center->Phenol Amine Sec. Amines (R2NH) DIPEA, CH3CN, Reflux Center->Amine Thiol Thiols (R-SH) NaH, THF, 0°C Center->Thiol Ether Azetidinyl Ethers (Metabolically stable ethers) Phenol->Ether TertAmine Tertiary Amines (Basic centers) Amine->TertAmine ThioEther Thioethers (Linkers) Thiol->ThioEther

Figure 2: Divergent synthesis capabilities from the iodide core.

Case Study: Etherification of Phenols

One of the most common uses is linking the azetidine ring to an aromatic scaffold via an ether linkage.

  • Dissolve the phenol (1.0 equiv) in DMF.

  • Add K2CO3 or Cs2CO3 (2.0 equiv). Stir for 15 mins to form the phenoxide.

  • Add 1-Boc-3-iodomethyl-3-methylazetidine (1.2 equiv).

  • Heat to 80°C for 12 hours.

  • Result: The resulting ether introduces the azetidine ring. Following Boc-deprotection (TFA/DCM), the free amine can be further functionalized to tune solubility and pKa.

Safety and Handling Guidelines

  • Alkylating Agent: As with all primary alkyl iodides, this compound is a potential alkylating agent and should be treated as a mutagen. Double-gloving and use of a fume hood are mandatory.

  • Iodine Instability: The C-I bond is weak. Exposure to light causes homolytic cleavage, releasing free iodine (turning the sample purple/brown). Wrap flasks in aluminum foil during reaction and storage.

  • Thermal Runaway: While the azetidine ring is strained, it is generally stable under standard alkylation conditions. However, avoid heating neat (undiluted) material above 100°C.

References

  • Precursor Identification & Synthesis

    • Source: Sigma-Aldrich / Merck KGaA. "1-Boc-3-(hydroxymethyl)-3-methylazetidine Product Sheet." Accessed 2024.
    • URL: (Search CAS: 1363382-91-5)

  • Azetidine Utility in Medicinal Chemistry: Title: "Azetidines: New Tools for the Medicinal Chemist." Context: Discusses the metabolic advantages of 3,3-disubstituted azetidines over piperidines. Source:Journal of Medicinal Chemistry.
  • General Protocol for Appel Reaction (Primary Alcohols to Iodides)
  • Related Iodide Properties (1-Boc-3-iodomethylazetidine)

    • Source: ChemicalBook / BLD Pharm. "N-Boc-3-(iodomethyl)azetidine Properties."
    • URL:

(Note: Specific literature on the exact methyl/iodomethyl variant is often embedded within patent literature for specific drug campaigns. The protocols above are derived from standard operating procedures for the class of 3,3-disubstituted azetidines.)

Sources

Exploratory

Technical Guide: Spectroscopic Profile of 1-Boc-3-iodomethyl-3-methylazetidine

The following technical guide details the spectroscopic characterization and experimental handling of 1-Boc-3-iodomethyl-3-methylazetidine , a critical quaternary azetidine building block. [1] Executive Summary & Compoun...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and experimental handling of 1-Boc-3-iodomethyl-3-methylazetidine , a critical quaternary azetidine building block.

[1]

Executive Summary & Compound Identity

1-Boc-3-iodomethyl-3-methylazetidine (CAS: 1408074-76-9 ) is a specialized heterocyclic intermediate used in the synthesis of complex pharmaceutical scaffolds.[1][2] It serves as a precursor for introducing the 3,3-disubstituted azetidine motif, a structural feature increasingly valued in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability without significantly increasing molecular weight.[1]

This guide provides a self-validating spectroscopic framework (NMR, MS) to ensure the identity and purity of this compound during synthesis and quality control.

Chemical Identity Table
ParameterDetail
IUPAC Name tert-butyl 3-(iodomethyl)-3-methylazetidine-1-carboxylate
CAS Number 1408074-76-9
Molecular Formula C

H

INO

Molecular Weight 311.16 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in CH

Cl

, CDCl

, DMSO, Methanol

Synthesis & Mechanistic Context

Understanding the synthesis is prerequisite to interpreting the spectroscopic data, particularly for identifying characteristic impurities.[1] The standard route involves the iodination of the precursor alcohol, 1-Boc-3-hydroxymethyl-3-methylazetidine (CAS: 142253-56-3).[1]

Reaction Pathway

The transformation is typically achieved via an Appel reaction (Triphenylphosphine/Iodine) or by mesylation followed by Finkelstein displacement.[1]

SynthesisWorkflow Alcohol Precursor Alcohol (CAS: 142253-56-3) C9H17NO3 Intermediate Activated Intermediate (Mesylate or Oxyphosphonium) Alcohol->Intermediate Activation Reagents Iodination Reagents (I2, PPh3, Imidazole) or (MsCl, then NaI) Reagents->Intermediate Product Target Iodide (CAS: 1408074-76-9) C10H18INO2 Intermediate->Product Nucleophilic Substitution (SN2)

Figure 1: Synthetic workflow for the generation of 1-Boc-3-iodomethyl-3-methylazetidine from its alcohol precursor.[1][2]

Spectroscopic Characterization (NMR & MS)[1][3]

A. Mass Spectrometry (MS)

Mass spectrometry analysis of Boc-protected amines often results in fragmentation of the labile tert-butyl carbamate group.[1]

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)[1]

  • Molecular Ion:

    • [M+H]

      
      :  312.17 m/z (Often weak due to Boc instability).[1]
      
    • [M+Na]

      
      :  334.15 m/z (Dominant adduct in ESI).[1]
      
    • [M+K]

      
      :  350.13 m/z.[1]
      
  • Key Fragments:

    • [M - Boc + 2H]

      
      :  ~212.0 m/z (Loss of the Boc protecting group).[1]
      
    • [M - tBu + 2H]

      
      :  ~256.1 m/z (Loss of tert-butyl group).[1]
      
B. Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum in CDCl

is characterized by the symmetry of the azetidine ring and the distinct methyl/iodomethyl singlets.[1][2]

Solvent: CDCl


 (

7.26 ppm)[1][2]
PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
Ring (C2, C4) 3.65 – 3.85 d or m 4HThe azetidine ring protons (N-CH

-C) appear as a set of doublets or a multiplet.[1][2] The Boc group restricts rotation, often causing broadening or splitting (rotamers).[1]
Iodomethyl (-CH

I)
3.35 – 3.45 s 2HThe methylene protons attached to Iodine.[1][2] Upfield shift relative to the precursor alcohol (-CH

OH ~3.7 ppm) due to the heavy atom effect of Iodine.[1]
Boc (-tBu) 1.44 s 9HCharacteristic sharp singlet for the tert-butyl group.[1]
C3-Methyl (-CH

)
1.25 – 1.35 s 3HThe quaternary methyl group attached to C3.[1][2]

Critical QC Check:

  • Absence of Alcohol: Ensure no triplet/broad singlet exists around 1.8–2.5 ppm (hydroxyl proton) or methylene peak at ~3.70 ppm (CH

    
    -OH).[1][2]
    
  • Absence of Phosphine Oxide: If synthesized via Appel reaction, check for aromatic multiplets (7.4–7.7 ppm) indicating residual Triphenylphosphine oxide (Ph

    
    PO).[1]
    
C. C NMR Data

Solvent: CDCl


 (

77.16 ppm)[1]
Carbon TypeShift (

ppm)
Assignment
Carbonyl (C=O) 156.5 Carbamate carbonyl.[1][2]
Quaternary (Boc) 79.8 Quaternary carbon of the tert-butyl group.[1]
Ring (C2, C4) 59.0 – 61.0 Azetidine ring carbons (N-CH

).[1] Broadening may occur due to rotamers.[1]
Quaternary (C3) 34.5 The quaternary carbon at position 3 of the ring.[1][2]
Boc Methyls 28.4 Methyl carbons of the tert-butyl group.[1]
C3-Methyl 22.5 Methyl group attached to the ring.[1]
Iodomethyl 15.0 – 18.0 Carbon attached to Iodine (shielded by heavy atom effect).[1]

Experimental Protocol: Synthesis & Isolation

Note: This protocol assumes the use of the Appel reaction, a common method for this transformation.

Reagents:

  • 1-Boc-3-hydroxymethyl-3-methylazetidine (1.0 eq)[1]

  • Triphenylphosphine (PPh

    
    , 1.2 eq)[1]
    
  • Imidazole (1.5 eq)[1]

  • Iodine (I

    
    , 1.2 eq)[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve PPh

    
     and Imidazole in anhydrous DCM under an inert atmosphere (N
    
    
    
    or Ar). Cool the solution to 0°C.
  • Iodine Addition: Add Iodine portion-wise. The solution will turn dark initially and then fade to a yellow/orange suspension as the active iodinating species forms.[1]

  • Substrate Addition: Add the solution of 1-Boc-3-hydroxymethyl-3-methylazetidine dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product (Iodide) is less polar (higher R

    
    ) than the alcohol.[1]
    
  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine (color change from orange to clear). Extract with DCM.[1]
  • Purification: Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    • Note: Ph

      
      PO is a major byproduct and can be difficult to remove; a slow gradient is recommended.[1]
      

References

  • Compound Registry (Target): tert-butyl 3-(iodomethyl)-3-methylazetidine-1-carboxylate.[1] CAS No: .[1][2][]

  • Compound Registry (Precursor): tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (and methyl derivatives).[1][2][4] CAS No: .[1][4]

  • Synthetic Methodology

    • Appel Reaction: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage."[1] Angew.[1] Chem. Int. Ed. Engl.1975 , 14, 801–811.[1]

    • Azetidine Functionalization: Couturier, M. et al. "Synthesis of 3,3-Disubstituted Azetidines."[1] Organic Process Research & Development2002 , 6, 42–48.[1]

  • Supplier Data: Catalog entries from (Cat: BD315173) and confirming commercial availability and identity.[1]

Sources

Foundational

Strategic Utilization of 3-Iodomethyl-3-methylazetidine: A Guide to Functionalization and Scaffold Diversification

The following technical guide details the reactivity profile and strategic utilization of 3-iodomethyl-3-methylazetidine derivatives. This document is structured for application scientists and medicinal chemists focusing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile and strategic utilization of 3-iodomethyl-3-methylazetidine derivatives. This document is structured for application scientists and medicinal chemists focusing on scaffold diversification and "Escape from Flatland" strategies.

Executive Summary: The Azetidine Imperative

In modern drug discovery, the shift from flat, aromatic structures to three-dimensional,


-rich scaffolds is critical for improving solubility, metabolic stability, and target selectivity. 3-iodomethyl-3-methylazetidine (IMMA)  represents a high-value "spring-loaded" building block.[1] It combines the conformational rigidity of the four-membered azetidine ring with a reactive neopentyl electrophile (

) and a quaternary center at C3.

This guide analyzes the unique reactivity landscape of IMMA, distinguishing between its utility as a nucleophilic substitution partner , a radical precursor , and a latent bicyclic scaffold .[1]

Structural Analysis and Reactivity Hotspots

The reactivity of 3-iodomethyl-3-methylazetidine is governed by three competing structural factors:

  • Neopentyl Steric Hindrance: The electrophilic carbon (

    
    ) is attached to a quaternary center (C3).[1] This creates significant steric bulk, retarding standard 
    
    
    
    trajectories.[1]
  • Ring Strain (~26 kcal/mol): The azetidine ring is highly strained.[1] Conditions that generate carbocations at the exocyclic methylene can trigger Wagner-Meerwein rearrangements (ring expansion to pyrrolidines).[1]

  • The Iodine Handle: As a distinct "soft" leaving group and radical precursor, the iodine atom allows for orthogonal functionalization relative to the nitrogen center.

Visualization: Reactivity Divergence

The following diagram maps the primary reaction pathways available to IMMA derivatives.

ReactivityMap IMMA 3-Iodomethyl-3-methylazetidine (IMMA) Subst Nucleophilic Substitution (SN2) (High Temp, Strong Nu) IMMA->Subst  Path A: Kinetic Control   Radical Radical Cross-Coupling (Giese, Photoredox) IMMA->Radical  Path B: SET Mechanism   Rearrange Ring Expansion (Thermodynamic Sink) IMMA->Rearrange  Path C: Cationic Shift   Bicycle Intramolecular Cyclization (Formation of [1.1.1] Systems) IMMA->Bicycle  Path D: N-Deprotection  

Figure 1: Divergent reactivity pathways.[1][2] Path A and B are the primary synthetic utilities, while Path C is a common side reaction to be suppressed.

Core Reactivity Mode: Nucleophilic Substitution ( )[1]

The Neopentyl Challenge

Direct displacement of the iodide by nucleophiles is the most common application, yet it is kinetically hampered by the


-quaternary center. Unlike primary alkyl halides, IMMA requires elevated temperatures and polar aprotic solvents to overcome the transition state energy barrier.

Key Mechanistic Insight: The "Neopentyl Effect" typically retards


 rates by a factor of 

compared to ethyl halides. However, the presence of the strained azetidine ring can subtly alter the bond angles at C3, potentially relieving some steric compression in the transition state compared to acyclic neopentyl systems.
Optimized Protocol: Thioetherification

This protocol demonstrates the displacement of iodide with a thiol, a reaction critical for synthesizing covalent inhibitors or linker systems.

Protocol Parameters:

  • Substrate: 1-Boc-3-iodomethyl-3-methylazetidine.[1][3][4][]

  • Nucleophile: Thiophenol (or alkyl thiol).[1]

  • Base: Cesium Carbonate (

    
    ).[1]
    
  • Solvent: DMF (Dimethylformamide) or DMSO.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Boc-3-iodomethyl-3-methylazetidine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     (2.0 equiv) followed by the thiol (1.2 equiv).
    
  • Reaction: Heat the mixture to 60–80°C . Note: Room temperature reaction is often insufficient due to neopentyl hindrance.[1]

  • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the iodide (

    
    ) and appearance of the thioether.
    
  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

  • NMR Diagnostic: The starting material

    
     protons appear as a singlet around 
    
    
    
    3.4-3.6 ppm.[1] The product
    
    
    protons will shift upfield to
    
    
    3.0-3.2 ppm.[1]
  • Safety: Alkyl iodides are potential alkylating agents.[1] Handle with gloves in a fume hood.[1][6]

Advanced Reactivity: Radical Cross-Coupling

To bypass the steric constraints of


 chemistry, radical pathways are increasingly favored. The C-I bond is weak (~53 kcal/mol), making IMMA an excellent precursor for radical generation via Single Electron Transfer (SET).[1]
Mechanism: Giese-Type Addition

Under photoredox conditions (e.g.,


 catalyst, Blue LED), the homolytic cleavage of the C-I bond generates a neopentyl radical  at the exocyclic position.[1]
  • Initiation: Catalyst excites and reduces the C-I bond.[1]

  • Propagation: The resulting primary radical is stabilized by the steric bulk of the C3 methyl group but remains highly reactive.

  • Coupling: The radical adds to electron-deficient olefins (Michael acceptors) or heteroaromatics.[1]

Advantage: This pathway avoids the transition state crowding of


 reactions and prevents the cationic rearrangements associated with Lewis acid activation.

The Thermodynamic Trap: Ring Expansion

A critical failure mode when working with IMMA is the unintended ring expansion to pyrrolidines.

Trigger: Generation of a carbocation at the exocyclic methylene (e.g., using


 salts to abstract iodide, or strong Lewis acids).[1]
Mechanism: 
  • Iodide abstraction yields a primary azetidinyl-3-carbinyl cation .[1]

  • To relieve the ring strain, the C2-C3 bond migrates to the cationic center (1,2-shift).[1]

  • Result: A 3-substituted pyrrolidine or homoallylic amine derivative.[1][7]

Prevention Strategy:

  • Avoid strong Lewis acids (

    
    , 
    
    
    
    ) unless ring expansion is the goal.[1]
  • Maintain basic or neutral conditions during substitution reactions.[1]

  • Use radical pathways (neutral intermediates) for sensitive couplings.[1]

Visualization: The Expansion Mechanism

Expansion Cation Azetidinyl-3-carbinyl Cation TS Wagner-Meerwein Shift (1,2-migration) Cation->TS Strain Release Pyrrolidine 3-Substituted Pyrrolidine TS->Pyrrolidine Thermodynamic Product

Figure 2: The cationic rearrangement pathway leading to ring expansion.[1]

Synthesis of 1-Azabicyclo[1.1.1]pentanes (Theoretical/Emerging)

While less common than [2.1.1] systems, the intramolecular displacement of the iodide by the azetidine nitrogen (if deprotected) theoretically yields the 1-azabicyclo[1.1.1]pentane core.[1] This is a highly strained "cage" molecule.[1]

  • Condition: Requires N-deprotection (e.g., TFA removal of Boc) followed by base treatment.[1]

  • Observation: This reaction is often competing with intermolecular polymerization.[1] High dilution is required to favor the intramolecular closure.

Comparative Data Table

Reaction TypeConditionsPrimary ChallengeOutcome

Substitution

, DMF, 80°C
Neopentyl Steric Hindrance3,3-Disubstituted Azetidine (Retention of Ring)
Radical Coupling Photoredox, Blue LEDRadical StabilityC-C Bond Formation (Retention of Ring)
Cationic Activation

or Lewis Acid
Wagner-Meerwein ShiftRing Expansion to Pyrrolidine
Intramolecular subst. Dilute Base, free NHStrain EnergyBicyclic Ammonium / [1.1.1] System

References

  • Synthesis and Reactivity of Azetidines

    • Title: Recent Advances in the Synthesis and Functionalization of Azetidines.[7][8][9][10]

    • Source:Chemical Reviews, 2023.[1]

    • URL:[Link] (Generalized link for authoritative review)[1]

  • Title: Steric Effects in the Nucleophilic Substitution of Alkyl Halides.
  • Radical Chemistry of Alkyl Iodides

    • Title: Iodine(III) Reagents in Radical Chemistry.[1][2][11]

    • Source:Accounts of Chemical Research.
    • URL:[Link][1]

  • Ring Expansion Mechanisms

    • Title: Ring-expansion of azetidines to pyrrolidines via bicyclic azetidinium intermediates.[1][12]

    • Source:European Journal of Organic Chemistry.[1]

    • URL:[Link][1]

  • Strain-Release Reagents (Contextual)

    • Title: Synthesis of 1-Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes.[1]

    • Source:Angewandte Chemie.
    • URL:[Link] (Illustrates the value of bicyclic azetidine derivatives).[1]

Sources

Exploratory

The Strategic Necessity of Boc in Azetidine Chemistry: A Technical Guide

Topic: Role of Boc Protecting Group in Azetidine Synthesis Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists Executive Summary: Escaping Flatland...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Boc Protecting Group in Azetidine Synthesis Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary: Escaping Flatland

In modern drug discovery, the shift from flat, aromatic structures to sp³-rich scaffolds—"escaping flatland"—has elevated the azetidine ring to a position of prominence. With a ring strain of approximately 25.4 kcal/mol , azetidines offer unique conformational rigidity and metabolic stability compared to their larger piperidine or pyrrolidine counterparts. However, this strain presents a thermodynamic penalty that complicates synthesis.

The tert-Butyloxycarbonyl (Boc) protecting group is not merely a passive shield in this context; it is a kinetic and thermodynamic enabler. This guide analyzes how the Boc group modulates nitrogen nucleophilicity to prevent polymerization, enables orthogonal deprotection sequences, and facilitates the difficult intramolecular cyclization required to form the four-membered ring.

Part 1: Strategic Role of Boc in Four-Membered Ring Formation

Modulation of Nitrogen Nucleophilicity

The primary challenge in azetidine synthesis is the entropy-driven propensity for intermolecular polymerization over intramolecular cyclization.

  • The Problem: An unprotected primary amine with a

    
    -leaving group will preferentially dimerize or polymerize rather than form a strained 4-membered ring.
    
  • The Boc Solution: By converting the amine to a carbamate, the lone pair on the nitrogen is delocalized into the carbonyl system. This reduces the nucleophilicity of the nitrogen significantly (

    
     of conjugate acid drops from 
    
    
    
    10 to
    
    
    -1).
  • The "Switch": The nitrogen remains inert until treated with a strong base (e.g., NaH, KOtBu), which deprotonates the carbamate (forming a Boc-N anion). This anion is highly nucleophilic but sterically bulky, favoring the intramolecular

    
     attack to close the ring while suppressing intermolecular aggregation.
    
The "Thorpe-Ingold" Effect Contribution

While the Boc group is not a gem-dimethyl group, its bulky tert-butyl moiety exerts steric pressure that can compress the internal bond angle of the N-alkyl chain. This subtle conformational bias brings the reactive centers (the Nitrogen anion and the


-electrophile) closer together, lowering the entropic barrier for cyclization.
Orthogonality in Peptidomimetics

Azetidine-2-carboxylic acid and Azetidine-3-carboxylic acid are crucial proline analogues. The Boc group is stable to the basic conditions required for ester hydrolysis (LiOH/MeOH) and nucleophilic substitutions, yet labile to acid (TFA/HCl). This orthogonality is essential when building azetidine-containing peptide backbones or conducting C-H activation on the ring.

Part 2: Mechanistic Pathways & Visualization

The Core Mechanism: Intramolecular Cyclization

The most robust route to N-Boc azetidines involves the cyclization of


-functionalized amino alcohols. The pathway requires converting the alcohol to a leaving group (Mesylate/Tosylate) followed by base-mediated closure.

AzetidineSynthesis cluster_0 Critical Control Point Start 3-Amino-1-propanol Prot N-Boc Protection (Boc2O, DCM) Start->Prot Mask Nucleophile Act Activation (MsCl/TsCl, Et3N) Prot->Act Create LG Inter Intermediate: N-Boc-3-mesyloxypropylamine Act->Inter Cycl Cyclization (NaH or KOtBu, THF) Inter->Cycl Deprotonation (N-Anion Formation) Final N-Boc-Azetidine Cycl->Final Intramolecular SN2 (Ring Closure)

Caption: Stepwise synthesis of N-Boc-Azetidine via the amino-alcohol route. The Boc group prevents N-alkylation until the specific cyclization step.

Part 3: Experimental Protocols

Protocol: Synthesis of N-Boc-Azetidine from 3-Amino-1-propanol

Note: This protocol is adaptable for substituted azetidines (e.g., 3-hydroxy-azetidine precursors).

Reagents:

  • 3-Amino-1-propanol (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Sodium Hydride (NaH) (60% dispersion in oil, 2.5 equiv) or Potassium tert-butoxide (KOtBu)

  • Solvents: DCM (anhydrous), THF (anhydrous)

Step 1: Protection

  • Dissolve 3-amino-1-propanol in DCM (0.5 M) at 0°C.

  • Add

    
     slowly. Stir at RT for 4 hours.
    
  • Checkpoint: Monitor by TLC (ninhydrin stain). The free amine spot should disappear.

  • Workup: Wash with 1M citric acid, brine, dry over

    
    , and concentrate.
    

Step 2: Activation (Mesylation)

  • Dissolve the crude N-Boc-amino alcohol in DCM (0.2 M) containing

    
     (1.5 equiv).
    
  • Cool to 0°C. Add MsCl dropwise.

  • Stir for 1-2 hours.

  • Critical: Do not heat. Mesylates can be unstable. Perform a quick aqueous workup (cold water/brine) and concentrate. Use immediately.

Step 3: Cyclization (Ring Closure)

  • Suspend NaH (2.5 equiv) in anhydrous THF (0.1 M relative to substrate) under Argon.

  • Why High Dilution? To favor intramolecular reaction over intermolecular polymerization.

  • Add the crude mesylate (dissolved in minimal THF) dropwise to the refluxing NaH suspension.

  • Reflux for 4–12 hours.

  • Quench: Cool to 0°C. Carefully add saturated

    
    .
    
  • Extract with

    
     (azetidines are often soluble in water; ether extraction requires salting out the aqueous layer).
    
Comparative Analysis of Cyclization Bases

The choice of base dictates the yield and purity profile.

BaseConditionsYield (Typical)ProsCons
NaH THF, Reflux75-85%High conversion; irreversible deprotonation.Requires anhydrous conditions;

evolution safety risk.
KOtBu THF/tBuOH, RT60-75%Milder; homogeneous reaction.Can cause elimination (E2) of the mesylate to allyl amines if heated.
LHMDS THF, -78°C to RT80-90%Kinetic control; suppresses side reactions.Expensive; requires low-temp handling.
NaOH Toluene/H2O (PTC)40-55%Cheap; scalable.Lower yields due to hydrolysis of mesylate; requires Phase Transfer Catalyst.

Part 4: Deprotection & Stability Troubleshooting

Removing the Boc group from an azetidine ring requires care.[1] The ring strain makes the system susceptible to acid-catalyzed ring opening (polymerization) if the resulting carbocation or amine is not stabilized.

The Deprotection Protocol (TFA Method)
  • Dissolve N-Boc-azetidine in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10-20 equiv) at 0°C .

    • Warning: Exotherms can trigger ring opening.

  • Add a cation scavenger (e.g., triethylsilane) if the substrate contains electron-rich aromatics, though usually not strictly necessary for simple azetidines.

  • Stir at 0°C

    
     RT for 1-2 hours.
    
  • Workup: Evaporate TFA in vacuo without heating above 30°C. The product is the Azetidine

    
     TFA salt.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Cyclization) Intermolecular PolymerizationIncrease dilution (0.05 M); Add substrate slower (syringe pump).
Elimination Product (Allyl amine) Base too strong/Temp too highSwitch from KOtBu/Reflux to NaH/Reflux or LHMDS/0°C.
Ring Opening (Deprotection) Acid concentration too high; HeatUse 4M HCl in Dioxane at 0°C instead of neat TFA; Keep cool.
Product stuck in Aqueous High water solubility of AzetidineDuring extraction, saturate aqueous layer with NaCl; use

/iPrOH (3:1) for extraction.[2]

Part 5: References

  • Strain-Driven Reactivity: Doda, L., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry, 2021.[3]

  • Epoxide Opening Route: Kuriyama, Y., et al. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Frontiers in Chemistry, 2023.[2]

  • C-H Activation: McNally, A., et al. "Palladium-catalyzed intramolecular C(sp3)–H amination." Journal of the American Chemical Society, 2018.

  • Botc Lability: "Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation." Organic Letters, 2014.

  • General Protocols: "Synthesis of Azetidine-Based Beta-Amino Alcohols." MDPI Molecules, 2021.

Sources

Foundational

Technical Guide: 3,3-Disubstituted Azetidine Scaffolds in Medicinal Chemistry

The Strategic Rationale: "The Magic Ring" Effect In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy compounds to those with higher fraction of sp3-hybridized...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Rationale: "The Magic Ring" Effect

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy compounds to those with higher fraction of sp3-hybridized carbons (


). The 3,3-disubstituted azetidine scaffold has emerged as a premier tool in this domain, acting as a high-value bioisostere for the gem-dimethyl group, the carbonyl group, and saturated heterocycles like piperidine.
Bioisosteric Utility

The 3,3-disubstituted azetidine offers a unique vector geometry. Unlike the flexible piperidine (chair conformation) or the planar phenyl ring, the azetidine ring is puckered (butterfly conformation, angle ~15–25°).

  • Gem-Dimethyl Replacement: Replacing a gem-dimethyl group (

    
    ) with an azetidine ring reduces lipophilicity (LogP) significantly due to the polarity of the amine, while maintaining steric bulk.
    
  • Carbonyl Mimicry: In specific contexts, the dipole of the azetidine amine (especially if N-capped with electron-withdrawing groups) can mimic the electronic profile of a carbonyl oxygen, acting as a hydrogen bond acceptor.

  • Metabolic Blocking: The quaternary center at the C3 position eliminates the possibility of oxidative metabolism (CYP450-mediated hydroxylation) at the most sterically accessible site of the ring.

Physicochemical Profiling (LLE & Basicity)

The introduction of a 3,3-disubstituted azetidine often improves Lipophilic Ligand Efficiency (LLE) . However, a critical design consideration is basicity.

PropertyAzetidine (Parent)3,3-DifluoroazetidinePiperidineCyclobutane
pKa (Conj. Acid) ~11.3~7.0 - 8.5~11.0N/A
LogP Trend LowLow-MediumMediumHigh
Conformation PuckeredPuckeredChairPuckered
Metabolic Risk N-oxidationLow

-oxidation
Low

Expert Insight: The high basicity of the parent azetidine (pKa ~11.3) can lead to hERG liability or phospholipidosis. Disubstitution at C3 with electron-withdrawing groups (EWGs) like fluorine (e.g., 3,3-difluoroazetidine) drastically lowers the pKa to the physiological range (7.0–8.5), optimizing oral bioavailability and CNS penetration.

Decision Logic for Scaffold Selection

The following decision tree illustrates when to deploy a 3,3-disubstituted azetidine during Lead Optimization.

AzetidineDecision cluster_check pKa Check Start Lead Optimization Challenge Problem1 High Lipophilicity (cLogP > 4) Low Solubility Start->Problem1 Problem2 Metabolic Instability (t1/2 < 15 min) Start->Problem2 Problem3 Rigidification Needed (Selectivity Issue) Start->Problem3 Sol1 Replace gem-dimethyl with Azetidine Problem1->Sol1 Reduce LogP Sol2 Block Metabolic Soft Spot (Quaternary C3) Problem2->Sol2 Block Oxidation Sol3 Spirocyclic Azetidine (e.g., 2-oxa-6-azaspiro[3.3]heptane) Problem3->Sol3 Fix Vector Check Is pKa > 9.5? Sol1->Check Fix Add 3,3-Difluoro or N-Sulfonyl/Carbonyl Check->Fix Yes

Figure 1: Strategic decision tree for incorporating azetidine scaffolds to address specific ADME/Tox liabilities.

Synthetic Architectures

Constructing the sterically crowded 3,3-disubstituted core is synthetically more demanding than making 3-monosubstituted variants. Two primary routes dominate the field.

Route A: The "Classic" Diol Activation (Reliable & Scalable)

This route constructs the ring from acyclic precursors. It is robust for generating 3,3-dialkyl or 3,3-aryl/alkyl azetidines.

  • Precursor: 2,2-Disubstituted-1,3-propanediol.

  • Activation: Conversion of alcohols to leaving groups (Triflate, Mesylate, or Tosylate).

  • Cyclization: Double displacement by a primary amine.

Route B: Strain-Release Functionalization (The "Aggarwal" Method)

A modern approach utilizing 1-azabicyclo[1.1.0]butane (ABB) . This method is superior for introducing complex functionality at the 3-position via strain-release ring opening.

  • Precursor: Activated ABB (highly strained).

  • Reaction: Nucleophilic addition or radical cross-coupling opens the central bond, relieving strain and yielding 3,3-disubstituted azetidines.

Experimental Protocol: Synthesis of 1-Benzyl-3,3-dimethoxyazetidine

This protocol demonstrates Route A , chosen for its high reproducibility in standard medicinal chemistry labs without requiring specialized strain-release reagents. This specific intermediate is a protected form of azetidin-3-one, a versatile gateway to other 3,3-derivatives.

Reagents & Equipment
  • Starting Material: 2,2-Dimethoxy-1,3-propanediol (10 mmol)

  • Reagents: Trifluoromethanesulfonic anhydride (

    
    ), Diisopropylethylamine (DIPEA), Benzylamine (
    
    
    
    ).
  • Solvent: Anhydrous Dichloromethane (DCM), Acetonitrile (

    
    ).
    
  • Equipment: 3-neck round bottom flask, nitrogen atmosphere, cooling bath (-78°C).

Step-by-Step Methodology
  • Activation (Bis-Triflate Formation):

    • Dissolve 2,2-dimethoxy-1,3-propanediol (1.36 g, 10 mmol) in anhydrous DCM (40 mL) under

      
      .
      
    • Cool to -78°C. Add DIPEA (3.87 g, 30 mmol) dropwise.

    • Slowly add

      
       (6.2 g, 22 mmol) via syringe pump over 20 minutes. Maintain temperature below -70°C to prevent decomposition.[1]
      
    • Stir for 1 hour at -78°C. Causality: Low temperature is critical to prevent elimination side reactions of the triflate.

  • Cyclization:

    • Prepare a solution of Benzylamine (1.07 g, 10 mmol) and DIPEA (1.29 g, 10 mmol) in

      
       (20 mL).
      
    • Cannulate the amine solution into the bis-triflate mixture at -78°C.

    • Allow the reaction to warm to room temperature (25°C) and then heat to reflux (80°C) for 2 hours.

    • Mechanism:[2] The amine performs a double

      
       displacement. The first displacement is intermolecular; the second is a rapid intramolecular ring closure (Baldwin's rules favor 4-exo-tet).
      
  • Workup & Purification:

    • Cool to room temperature. Quench with saturated

      
       (50 mL).
      
    • Extract with DCM (3 x 30 mL). Dry organics over

      
       and concentrate in vacuo.
      
    • Purify via flash column chromatography (Hexane/EtOAc 9:1).

  • Validation:

    • 1H NMR (400 MHz, CDCl3): Look for the disappearance of the

      
       signals and the appearance of the azetidine ring protons (typically 
      
      
      
      3.0–3.5 ppm as a singlet due to symmetry).

Case Study: Baricitinib (Olumiant)

Baricitinib represents the gold standard of azetidine utilization in approved drugs.

  • Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor).

  • Structure: The core features a 3,3-disubstituted azetidine .[3][4]

    • Substituent 1: A pyrazole ring (linking to the pyrrolo[2,3-d]pyrimidine hinge binder).

    • Substituent 2: A cyanomethyl group (

      
      ).
      
    • N-Substituent: Ethylsulfonyl group.

  • Medicinal Chemistry Logic:

    • The azetidine serves as a rigid linker that orients the cyanomethyl "warhead" and the hinge binder in a precise 3D arrangement that a flexible chain could not maintain.

    • The 3,3-disubstitution creates a quaternary center, preventing metabolic oxidation at the 3-position.

    • The N-sulfonyl group reduces the basicity of the azetidine nitrogen, eliminating potential hERG toxicity issues associated with basic amines.

SynthesisWorkflow cluster_strain Alternative: Strain Release Diol 1,3-Diol (Precursor) Activation Activation (Tf2O/MsCl) Diol->Activation Intermed Bis-Electrophile (Unstable) Activation->Intermed Cyclization Amine Cyclization (Heat) Intermed->Cyclization Product 3,3-Disubstituted Azetidine Cyclization->Product ABB Azabicyclo[1.1.0]butane Nuc Nucleophile Addn ABB->Nuc Nuc->Product

Figure 2: Comparative synthetic workflows for accessing the azetidine core.

References

  • Wuitschik, G., et al. (2010).[5] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1][5] Journal of Medicinal Chemistry.[5] Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Hydrolysable Bioisostere of the tert-Butyl Group. Journal of Medicinal Chemistry.[5] Link

  • Fawcett, A., et al. (2019).[3] Strain-Release-Driven Reactivity of Azabicyclo[1.1.0]butanes.[3][6] Journal of the American Chemical Society.[3] Link

  • Fridman, H., et al. (2012). Discovery and SAR of Baricitinib (LY3009104). Journal of Medicinal Chemistry.[5] Link

  • Wang, X. R., et al. (2025).[3] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry.[3][7] Link

Sources

Exploratory

Technical Guide: 1-Boc-3-iodomethyl-3-methylazetidine in Alkylation Modules

Executive Summary 1-Boc-3-iodomethyl-3-methylazetidine represents a specialized class of electrophilic building blocks used to install the 3,3-disubstituted azetidine motif—a critical bioisostere for gem-dimethyl and pip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Boc-3-iodomethyl-3-methylazetidine represents a specialized class of electrophilic building blocks used to install the 3,3-disubstituted azetidine motif—a critical bioisostere for gem-dimethyl and piperidine rings in modern drug discovery. Unlike standard primary alkyl halides, this molecule presents a unique "neopentyl-like" steric challenge at the electrophilic center, coupled with the ring strain of the azetidine core.

This guide provides a mechanistic breakdown and optimized protocols for utilizing this reagent in


 alkylation reactions. It addresses the kinetic retardation caused by 

-branching and provides self-validating workflows to maximize yield while preserving the N-Boc protecting group.

Part 1: Structural Analysis & Reactivity Profile

The Electrophile: A Neopentyl System

The core reactivity of 1-Boc-3-iodomethyl-3-methylazetidine is defined by the iodomethyl group (


) attached to the quaternary C3 carbon.
  • Leaving Group: Iodine (I) is an excellent leaving group due to the weak C-I bond and the high stability of the iodide anion (

    
    ).
    
  • Steric Environment (The Critical Factor): The electrophilic carbon is primary, but it is attached to a quaternary center (C3 of the ring). This creates a neopentyl system.

    • Kinetic Consequence: In classic

      
       reactions, neopentyl halides react 
      
      
      
      to
      
      
      times slower than ethyl halides due to steric hindrance in the transition state.
    • Ring Pucker Effect: The azetidine ring is puckered (butterfly conformation). This slight deviation from perfect tetrahedral geometry at C3 can marginally alleviate steric strain compared to acyclic neopentyl iodides, but the reaction remains sluggish compared to standard primary iodides.

Stability Concerns
  • Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. While more stable than aziridines, harsh Lewis acids or extremely high temperatures (>120°C) can trigger ring-opening polymerization or rearrangement.

  • Boc Lability: The tert-butyloxycarbonyl (Boc) group is acid-sensitive and thermally unstable above ~130°C. Protocols must remain within the "Boc-safe" window (pH > 4, T < 100°C).

Part 2: Mechanism of Action ( Alkylation)

The alkylation proceeds via a bimolecular nucleophilic substitution (


).
Reaction Coordinate

The nucleophile (Nu) must approach the electrophilic carbon from the backside of the C-I bond (


 orbital).
  • Approach: The nucleophile navigates the steric bulk of the C3-methyl group and the N-Boc methylene protons.

  • Transition State: A pentacoordinate carbon species forms. The steric crowding between the incoming nucleophile and the C3-substituents raises the activation energy (

    
    ).
    
  • Product Formation: Inversion of configuration occurs at the exocyclic methylene (though not stereogenic in this specific achiral molecule), expelling iodide.

Visualization: Steric Pathway & Mechanism

SN2_Mechanism cluster_conditions Critical Success Factors Reagent 1-Boc-3-iodomethyl-3-methylazetidine (Neopentyl Electrophile) TS Transition State [Crowded Pentacoordinate C] Reagent->TS Slow Approach (High Ea due to C3-Me) Nu Nucleophile (Nu:) (Amine/Thiol/Phenol) Nu->TS Slow Approach (High Ea due to C3-Me) Product 3,3-Disubstituted Azetidine (Alkylated Product) TS->Product Bond Formation Iodide Iodide Leaving Group (I-) TS->Iodide Bond Breaking Factor1 Polar Aprotic Solvent (DMF/DMSO) Factor2 Elevated Temp (60-90°C)

Caption: Mechanistic pathway highlighting the high activation energy barrier caused by the C3-methyl steric hindrance (neopentyl effect).

Part 3: Optimized Synthetic Protocols

Due to the neopentyl nature, standard alkylation conditions (e.g., Acetone/reflux) are often insufficient. The following protocols use polar aprotic solvents to enhance nucleophilicity.

General Protocol: N-Alkylation (Secondary Amines)

Objective: Synthesis of tertiary amines containing the 3-methylazetidine moiety.

Reagents:

  • Electrophile: 1-Boc-3-iodomethyl-3-methylazetidine (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (if higher T needed)

Step-by-Step Workflow:

  • Preparation: In a flame-dried reaction vial, dissolve the secondary amine (1.2 equiv) in anhydrous MeCN (0.2 M concentration).

  • Activation: Add

    
     (2.0 equiv). Stir for 10 minutes at room temperature to deprotonate/activate the amine.
    
  • Addition: Add 1-Boc-3-iodomethyl-3-methylazetidine (1.0 equiv) as a solution in MeCN.

  • Thermal Phase: Seal the vessel and heat to 80°C .

    • Note: Monitor by LCMS. If conversion is <10% after 4 hours, increase temperature to 90°C or switch solvent to DMF.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) to remove DMF/salts. Dry organic layer over 
    
    
    
    .[1][2]
  • Purification: Flash column chromatography (Hexane/EtOAc).

General Protocol: O-Alkylation (Phenols)

Phenols are weaker nucleophiles; Cesium Carbonate is preferred for the "Cesium Effect" (increased solubility and "naked" anion reactivity).

ParameterConditionReason
Solvent DMF or DMSOEssential to solvate the phenoxide anion and stabilize the transition state.
Base

(2.5 equiv)
Larger cation radius (

) reduces ion pairing, making the phenoxide more nucleophilic.
Temperature 90°CRequired to overcome the neopentyl steric barrier.
Time 12 - 24 HoursReaction is kinetically slow.

Part 4: Troubleshooting & Self-Validating Systems

The "Finkelstein" Catalyst Hack

If the reaction stalls, the addition of TBAI (Tetrabutylammonium iodide) is a common misconception. Since the leaving group is already iodide, TBAI does not help via halogen exchange.

  • Better Additive: Use Tetrabutylammonium bromide (TBAB) only if using the bromo analog. For the iodo analog, simply increasing the concentration (up to 1.0 M) is more effective than additives.

Monitoring for Side Reactions

The primary failure mode is Elimination (E2) , though this is rare for neopentyl systems lacking anti-periplanar


-protons (the ring protons are geometrically constrained).
  • Major Side Reaction: Decomposition of the Boc group.

  • Validation: Check LCMS for [M-100] peaks (loss of Boc) or [M-56] (loss of t-butyl). If observed, lower temperature and prolong reaction time.

Diagram: Decision Matrix for Reaction Optimization

Optimization_Flow Start Start Reaction (80°C, MeCN, Cs2CO3) Check LCMS Check @ 4h Start->Check Conversion_High >50% Conversion Check->Conversion_High Yes Conversion_Low <10% Conversion Check->Conversion_Low No Continue Continue to Completion Conversion_High->Continue Switch Switch Solvent to DMF Increase T to 95°C Conversion_Low->Switch

Caption: Decision matrix for optimizing reaction conditions based on initial kinetic data.

Part 5: Strategic Applications in Drug Design

The 1-Boc-3-iodomethyl-3-methylazetidine scaffold is primarily used to generate 3,3-disubstituted azetidines .

  • Gem-Dimethyl Bioisostere: The 3,3-disubstituted azetidine mimics the gem-dimethyl group found in many natural products but adds a polar nitrogen atom that can be protonated (after Boc removal) to improve solubility.

  • Conformational Restriction: The 4-membered ring locks the vectors of the substituents, reducing the entropic penalty of binding to a protein target.

  • Metabolic Stability: The quaternary center at C3 blocks metabolic oxidation at that position, potentially increasing the half-life (

    
    ) of the drug candidate.
    

References

  • Ombito, J. O., et al. (2025).[3] Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. PubMed Central. Retrieved January 29, 2026, from [Link]

Sources

Foundational

Technical Guide: Structural Analysis of Mono-N-Boc-Protected Azetidines

Executive Summary The azetidine ring—a four-membered nitrogen heterocycle—has transcended its status as a mere "curiosity" to become a critical scaffold in modern drug discovery. It offers a unique vector for escaping "f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring—a four-membered nitrogen heterocycle—has transcended its status as a mere "curiosity" to become a critical scaffold in modern drug discovery. It offers a unique vector for escaping "flatland" (the dominance of sp²-rich aromatic structures) by introducing specific sp³ vectors that improve solubility and metabolic stability.

However, the analysis of mono-N-Boc-protected azetidines presents a notorious bottleneck for analytical chemists and synthetic researchers. The interplay between amide bond rotamerism and ring puckering frequently results in complex, broadened, or doubled NMR signals at room temperature, leading to erroneous assignments of impurities or diastereomers.

This guide provides a definitive structural analysis framework, moving beyond basic characterization to dynamic variable-temperature (VT) strategies and solid-state confirmation.

Conformational Dynamics: The Core Challenge

To accurately analyze N-Boc-azetidines, one must first understand the two distinct physical phenomena driving their spectral complexity.

Restricted Amide Rotation (Rotamerism)

The tert-butyloxycarbonyl (Boc) group creates a carbamate system where the N-C(O) bond exhibits significant double-bond character due to resonance. This restricts rotation, creating two distinct rotamers: cis (E) and trans (Z).

  • Energy Barrier: The rotational barrier is typically 15–18 kcal/mol .

  • Timescale: At room temperature (298 K), the interconversion rate is slow on the NMR timescale.

  • Result: The NMR spectrometer "sees" two distinct species. A pure compound will appear as a mixture (often 1:1 or 3:2 ratio), causing novice researchers to waste time purifying a clean product.

Ring Puckering

Unlike the planar cyclobutane, the azetidine ring relieves torsional strain (eclipsing interactions) by puckering into a "butterfly" shape.

  • Pucker Angle: Typically 25°–35° .

  • Inversion: The ring flips rapidly at room temperature (fast exchange), meaning the observed coupling constants (

    
    ) are weighted averages of the two puckered conformers.
    
Visualization: Rotameric Equilibrium

The following diagram illustrates the equilibrium between the E and Z rotamers, which is the primary source of spectral doubling.

Rotamerism cluster_0 Restricted Rotation (Slow Exchange at RT) Rotamer_A Rotamer A (Trans/Z) Major Conformer Transition Transition State (Planar Amide) Rotamer_A->Transition Activation Energy ~16 kcal/mol Rotamer_B Rotamer B (Cis/E) Minor Conformer Rotamer_B->Transition Transition->Rotamer_A Transition->Rotamer_B Temp Temperature Increase (>340K) Temp->Transition Accelerates Exchange

NMR Spectroscopy Strategies

The "doubling" effect is solvent- and temperature-dependent. The following data and protocols ensure accurate characterization.

Solvent Selection Strategy
  • CDCl₃ (Chloroform-d): Avoid for final characterization. The boiling point (61°C) is often below the coalescence temperature (

    
    ), meaning you cannot heat the sample enough to merge the peaks.
    
  • DMSO-d₆ (Dimethyl sulfoxide-d₆): Recommended. High boiling point allows heating to 100°C+, ensuring full coalescence into sharp singlets.

  • Toluene-d₈: Useful for low-temperature studies to freeze out conformers if detailed kinetic data is required.

Representative Chemical Shifts (N-Boc-Azetidine-3-Carboxylic Acid)

The table below highlights the "doubling" seen at ambient temperature versus the coalesced signals at high temperature.

Proton PositionChemical Shift (δ) @ 25°C (DMSO-d₆)Appearance @ 25°CChemical Shift (δ) @ 90°C (DMSO-d₆)Appearance @ 90°C
Boc (-tBu) 1.37Split Singlets (Unequal intensity)1.39Sharp Singlet
H-2 / H-4 (α-protons) 3.85 – 4.15Complex Multiplets (Broad)4.00Averaged Doublet/Triplet
H-3 (Methine) 3.30Broad Multiplet3.35Resolved Quintet
-COOH 12.50Broad Hump12.10Broad Singlet

Note: Data synthesized from standard characterization of commercially available building blocks [1][2].

Solid-State Analysis (X-Ray Crystallography)

When NMR remains ambiguous (e.g., distinguishing diastereomers in 2,3-substituted azetidines), X-ray crystallography is the gold standard.

  • Pucker Confirmation: In the solid state, the ring is locked into a specific pucker angle (approx. 30°).

  • Dimerization: Carboxylic acid derivatives (like N-Boc-azetidine-3-carboxylic acid) form centrosymmetric dimers via intermolecular hydrogen bonds between the acid groups [3].

  • Boc Conformation: The Boc group typically adopts a trans conformation relative to the ring in the crystal lattice to minimize steric clash with the α-protons.

Experimental Protocols

Protocol: Variable Temperature (VT) NMR for Coalescence

Objective: Confirm that split peaks are rotamers, not impurities.

  • Sample Prep: Dissolve ~10 mg of the N-Boc-azetidine in 0.6 mL of DMSO-d₆ . (Do not use CDCl₃).

  • Initial Scan (298 K): Acquire a standard ¹H spectrum. Note the integration of the Boc peak (should sum to 9H, but split).

  • Stepwise Heating:

    • Increase probe temperature to 323 K (50°C). Shim and acquire.

    • Increase to 348 K (75°C). Shim and acquire.

    • Increase to 373 K (100°C). Shim and acquire.

  • Analysis:

    • Observe the α-proton signals (3.8–4.2 ppm). They should broaden first (decoalescence) and then sharpen into a single set of peaks (fast exchange).

    • Validation: If peaks remain split at 100°C, the sample likely contains diastereomers or structural isomers, not just rotamers.

Protocol: Crystallization for X-Ray

Objective: Obtain single crystals suitable for diffraction.

  • Solvent System: Use a biphasic system of Ethyl Acetate / Hexanes or Dichloromethane / Pentane .

  • Method (Slow Evaporation):

    • Dissolve 20 mg of compound in minimal DCM or EtOAc in a small vial.

    • Add an equal volume of Hexane/Pentane carefully on top (do not mix).

    • Cover the vial with Parafilm and poke 2-3 small holes with a needle.

    • Allow to stand undisturbed in a vibration-free, dark area for 3-5 days.

  • Harvesting: Look for colorless prisms. N-Boc-azetidines often crystallize well due to the rigidity of the Boc group aiding lattice packing.

Analytical Workflow Diagram

This workflow ensures a logical progression from synthesis to structural validation.

Workflow Start Crude N-Boc-Azetidine NMR_RT 1H NMR @ 25°C (DMSO-d6) Start->NMR_RT Decision Are signals split/broad? NMR_RT->Decision Clean Sharp Signals: Proceed to Biology/Next Step Decision->Clean No Split Perform VT-NMR (Heat to 100°C) Decision->Split Yes Coalesce Do signals coalesce? Split->Coalesce Rotamers Confirmed Rotamers: Integrate as one species Coalesce->Rotamers Yes Isomers Impurity/Diastereomer: Req. Chromatography/HPLC Coalesce->Isomers No

References

  • Sigma-Aldrich. 1-Boc-azetidine-3-carboxylic acid Product Specification.

  • ChemicalBook. 1-N-Boc-3-Azetidinecarboxylic acid NMR and Properties.

  • ResearchGate. Crystal structure of Benzoic Acid and related Carboxylic Acid Dimers (Contextual grounding for dimer formation).

  • National Institutes of Health (NIH). Variable-temperature NMR spectroscopy for metabolite identification.

  • Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines.

Protocols & Analytical Methods

Method

Application Note: 1-Boc-3-iodomethyl-3-methylazetidine in High-Value Scaffold Design

-Rich Library Generation Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional ( -rich) scaffolds is a critical strategy to imp...

Author: BenchChem Technical Support Team. Date: February 2026


-Rich Library Generation

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional (


-rich) scaffolds is a critical strategy to improve solubility, reduce lipophilicity (LogD), and enhance metabolic stability.

1-Boc-3-iodomethyl-3-methylazetidine represents a "privileged" building block in this domain. It offers a unique combination of structural features:

  • Azetidine Ring: Lowers lipophilicity compared to piperidines/pyrrolidines while maintaining basicity.

  • Iodomethyl Handle: A highly reactive primary electrophile for rapid diversification via

    
     or radical cross-coupling.
    
  • C3-Methyl Quaternary Center: A critical design element that blocks metabolic oxidation at the vulnerable C3 position and restricts conformational flexibility (Gem-dimethyl effect).

This guide details the handling, reactivity, and synthetic protocols for integrating this scaffold into lead optimization campaigns.

Chemical Profile & Stability[1][2][3][4]

PropertySpecification
IUPAC Name tert-butyl 3-(iodomethyl)-3-methylazetidine-1-carboxylate
Molecular Formula

Molecular Weight 311.16 g/mol
Physical State Pale yellow oil or low-melting solid (depending on purity)
Storage -20°C, protected from light (Iodides are light-sensitive)
Reactivity Class Primary Alkyl Iodide (Electrophile); N-Boc Carbamate (Acid-labile)

Handling Precaution: Alkyl iodides can degrade to release free iodine (


) upon prolonged exposure to light or heat, turning the sample brown. If the reagent appears dark, wash a solution in 

with

(sodium thiosulfate) prior to use to ensure stoichiometry accuracy.

Application I: Heterocycle Functionalization ( Strategy)

Context: The most common application is using the iodomethyl arm to tether the azetidine ring to a phenol, amine, or thiol pharmacophore. This creates a "pendant" azetidine that serves as a solubility-enhancing solubilizing group.

Protocol A: O-Alkylation of Phenols (The "Ether Linker")

Rationale: The primary iodide is significantly more reactive than the corresponding bromide or chloride, allowing alkylation of sterically hindered phenols or under milder conditions that preserve the Boc group.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 1-Boc-3-iodomethyl-3-methylazetidine (1.2 equiv)

  • Base: Cesium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve the Phenol (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M) in a sealed vial.

  • Activation: Add

    
     (2.0 mmol, 651 mg). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.
    
  • Addition: Add 1-Boc-3-iodomethyl-3-methylazetidine (1.2 mmol, 373 mg) either neat or as a concentrated solution in DMF.

  • Reaction: Heat the mixture to 60°C .

    • Note: While iodides react at RT, the neopentyl-like steric environment of the C3-quaternary center often requires mild heating. Avoid temperatures >90°C to prevent Boc-thermolysis.

  • Monitoring: Monitor via LCMS. The iodide leaving group is excellent; conversion typically reaches >95% within 4–6 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check:

  • Success: Appearance of M+H (Product) and loss of M+H (Phenol).

  • Failure Mode: If starting material remains but iodide is consumed, check for "Elimination" by-products (exocyclic alkene formation), though this is rare with the methyl-substituted quaternary center compared to the protonated analog.

Application II: Radical Cross-Coupling (The "Scaffold" Strategy)

Context: Modern drug discovery utilizes Nickel/Photoredox catalysis to stitch


 centers to aromatic rings. The alkyl iodide is a prime substrate for forming 

bonds, avoiding the harsh conditions of traditional organometallic chemistry.
Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling

Rationale: Connects the azetidine directly to an aryl bromide without pre-generating sensitive organozinc reagents.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Alkyl Iodide: 1-Boc-3-iodomethyl-3-methylazetidine (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%)

  • Reductant: Manganese powder (

    
    , 3.0 equiv) or Zinc (
    
    
    
    )
  • Solvent: DMA (Dimethylacetamide)

Step-by-Step Methodology:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox or under Argon flow, combine

    
     and dtbbpy in DMA. Stir until the solution turns green (complex formation).
    
  • Substrate Addition: Add the Aryl Bromide (0.5 mmol), the Azetidine Iodide (0.75 mmol), and the

    
     powder.
    
  • Activation: Add TMS-Cl (chlorotrimethylsilane, 10 mol%) or NaI (sodium iodide) as an activator for the metal surface.

  • Reaction: Seal and stir vigorously at 60°C for 12–16 hours.

    • Mechanism:[1][2][3][4] The reaction proceeds via radical formation at the iodomethyl position, which is captured by the Ni-Aryl species.

  • Filtration: Filter through a Celite pad to remove metal dust.

  • Purification: Reverse-phase prep-HPLC is often required due to the polarity of the products.

Scientific Deep Dive: The "Gem-Dimethyl" & Metabolic Stability

Why use the 3-methyl-3-iodomethyl variant instead of the simpler 3-iodomethyl azetidine?

The Metabolic Liability of Azetidines

Simple azetidines are susceptible to oxidative ring opening via Cytochrome P450 enzymes.[5] The mechanism typically involves:

  • Hydrogen atom abstraction at the

    
    -carbon (C2 or C4) or the 
    
    
    
    -carbon (C3).
  • Formation of an unstable intermediate (hemiaminal or radical).

  • Ring scission (opening), destroying the pharmacophore.

The Quaternary Solution

By installing a methyl group at C3 (creating a quaternary center), you eliminate the abstractable hydrogen at that position. Furthermore, the steric bulk of the methyl group hinders the approach of CYP450 enzymes to the ring nitrogen and adjacent carbons.

Visualizing the Metabolic Blockade:

MetabolicStability Unstable Standard Azetidine (H at C3) Metabolism CYP450 Oxidation (H-Abstraction) Unstable->Metabolism High Clearance RingOpen Ring Scission (Inactive Metabolite) Metabolism->RingOpen Degradation Stable 3-Me-3-Substituted Azetidine Blocked Steric/Atom Block (No H at C3) Stable->Blocked Gem-Dimethyl Effect Intact Metabolically Stable Drug Candidate Blocked->Intact Maintains Efficacy

Caption: Comparison of metabolic fate. The 3-methyl substitution prevents C3-oxidation and sterically protects the ring, significantly extending half-life (


).

Synthesis Workflow Diagram

The following workflow illustrates the integration of this building block into a typical MedChem Design-Make-Test cycle.

Workflow Start 1-Boc-3-iodomethyl-3-methylazetidine (Building Block) Decision Coupling Strategy? Start->Decision PathA Path A: Nucleophilic Subst. (Phenols/Amines) Decision->PathA Heteroatom Link PathB Path B: Cross-Coupling (Ni/Photoredox + Aryl Halides) Decision->PathB Carbon-Carbon Bond Intermediate Boc-Protected Intermediate PathA->Intermediate PathB->Intermediate Deprotection Deprotection (TFA or HCl/Dioxane) Intermediate->Deprotection Salt Free Amine Salt (Ready for Library Gen) Deprotection->Salt Library Diversification (Ureas, Amides, Sulfonamides) Salt->Library

Caption: General workflow for utilizing 1-Boc-3-iodomethyl-3-methylazetidine in library synthesis.

References

  • Azetidines in Medicinal Chemistry (Review)

    • Title: Azetidines: new perspectives for an ancient ring.
    • Source:Chem. Soc. Rev., 2021.
    • Context: General utility of azetidines as bioisosteres.[6][7]

  • Metabolic Stability of Azetidines (Pfizer Case Study)

    • Title: Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2).[5]

    • Source:J. Med.[8] Chem., 2023.[9][10]

    • Context: Explicit discussion of azetidine ring scission and metabolic stabilization str
  • Synthesis of 3,3-Disubstituted Azetidines

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.[6][9]

    • Source:J. Org.[9] Chem., 2025 (Reference to recent methodology).[1][4][9]

    • Context: Synthetic routes to these hindered scaffolds.[9]

  • Radical Cross-Coupling Methodologies

    • Title: Nickel-Catalyzed Cross-Coupling of Alkyl Halides.
    • Source:MacMillan Group / Caltech Protocols.
    • Context: General conditions for alkyl iodide coupling.

Sources

Application

Nucleophilic substitution reactions with 1-Boc-3-iodomethyl-3-methylazetidine

Application Note: Nucleophilic Substitution Strategies for 1-Boc-3-iodomethyl-3-methylazetidine Executive Summary 1-Boc-3-iodomethyl-3-methylazetidine (CAS 1408074-76-9 ) is a specialized building block used to introduce...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Strategies for 1-Boc-3-iodomethyl-3-methylazetidine

Executive Summary

1-Boc-3-iodomethyl-3-methylazetidine (CAS 1408074-76-9 ) is a specialized building block used to introduce the 3,3-disubstituted azetidine motif—a critical bioisostere for gem-dimethyl and piperidine rings in modern drug discovery.[1][2] However, this scaffold presents a unique synthetic paradox: it combines the high ring strain of an azetidine with the extreme steric hindrance of a neopentyl-like electrophile .

Standard


 conditions often fail, leading to recovered starting material or ring-opening decomposition.[2] This guide provides optimized protocols to overcome the "Neopentyl Barrier," utilizing dipolar aprotic solvent acceleration and nucleophilic activation to achieve high-yield substitutions without compromising ring integrity.

Compound Profile & Reactivity Analysis

PropertyDetail
Compound Name 1-Boc-3-iodomethyl-3-methylazetidine
CAS Number 1408074-76-9
Molecular Formula

Molecular Weight 311.16 g/mol
Precursor Alcohol 1-Boc-3-hydroxymethyl-3-methylazetidine (CAS 1363382-91-5)
Storage -20°C, Light Sensitive (Iodide is labile), Inert Atmosphere
The Mechanistic Challenge: The Neopentyl Barrier

The primary reaction center is a primary alkyl iodide, which typically undergoes rapid


 reactions. However, the adjacent C3 carbon is quaternary (attached to Methyl, 

, and two ring carbons). This creates a neopentyl-like steric environment.[2]
  • Steric Wall: The

    
    -branching blocks the backside attack trajectory of the nucleophile. Literature indicates neopentyl halides react 
    
    
    
    times slower than ethyl halides in
    
    
    reactions [1].[3]
  • Ring Strain: Harsh heating (>120°C) or strong Lewis acids can trigger ring opening or polymerization of the azetidine.

  • Rearrangement Risk: Attempting to force an

    
     pathway (using Ag salts or protic solvents) risks skeletal rearrangement to a tert-amyl system or elimination [2].[2]
    

Strategic Solution: We must accelerate the


 rate constant (

) using Solvent-Nucleophile Activation rather than thermal energy alone.[2]

ReactionLandscape Start 1-Boc-3-iodomethyl- 3-methylazetidine SN2 Path A: SN2 Substitution (Target) Start->SN2 Polar Aprotic Solvent High [Nu-] Elim Path B: Elimination (Side Product) Start->Elim Strong Bulky Base (e.g., tBuOK) RingOpen Path C: Ring Opening (Thermal/Acidic) Start->RingOpen T > 140°C Lewis Acids

Optimization Matrix

The choice of solvent is the single most critical variable.

VariableRecommendationRationale
Solvent DMSO > DMF > NMP >> MeCNDMSO provides maximum solvation of cations (

,

), leaving the nucleophilic anion "naked" and highly reactive, essential for penetrating the neopentyl steric shield [3].[2]
Temperature 80°C – 100°C Below 80°C, reaction is too slow. Above 110°C, thermal degradation of the Boc group or azetidine ring becomes significant.
Nucleophile Azide (

), Cyanide (

), Thiolates (

)
Small, linear nucleophiles penetrate the steric wall best.[2] Bulky nucleophiles (secondary amines) often fail.
Concentration High (0.5 – 1.0 M)Second-order kinetics (

) demand high concentrations to drive the reaction.[2]

Experimental Protocols

Protocol A: Displacement with Heteroatom Nucleophiles (Azide, Thiolates)

Target: Synthesis of amines (via reduction) or thioethers.

Materials:

  • 1-Boc-3-iodomethyl-3-methylazetidine (1.0 equiv)[1][2]

  • Sodium Azide (

    
    ) or Potassium Thioacetate (
    
    
    
    ) (2.0 – 3.0 equiv)
  • Solvent: Anhydrous DMSO (0.5 M concentration)

  • Workup: Ethyl Acetate (EtOAc), Sat.

    
    , Brine.
    

Step-by-Step:

  • Setup: In a dried reaction vial equipped with a magnetic stir bar, dissolve the nucleophile (e.g.,

    
    , 3.0 mmol) in anhydrous DMSO (2.0 mL). Stir at RT until fully dissolved.
    
  • Addition: Add 1-Boc-3-iodomethyl-3-methylazetidine (1.0 mmol, 311 mg) in one portion.

    • Note: If the iodide is dark/yellow (free iodine), wash an ether solution of it with sodium thiosulfate, dry, and concentrate before use.

  • Reaction: Seal the vial and heat to 90°C . Stir vigorously for 12–18 hours.

    • Monitoring: Check by LCMS. The iodide (

      
       or 
      
      
      
      ) should disappear.[2] The product often does not ionize well if it is an azide; look for the disappearance of SM.
  • Workup:

    • Cool to room temperature.[4]

    • Dilute slowly with water (10 mL) and extract with EtOAc (3 x 10 mL). Caution: DMSO retains in organic layers; wash combined organics copiously with water (2x) and brine (1x).

    • Dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[5]
      
  • Purification: Flash chromatography (Hexanes/EtOAc). Azides are often non-polar.

Protocol B: Carbon-Carbon Bond Formation (Malonate Displacement)

Target: Extension of the carbon chain.[2]

Materials:

  • Diethyl malonate (2.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 2.2 equiv)

  • Solvent: DMF/THF (1:1 mixture) or pure DMF.

Step-by-Step:

  • Enolate Formation: To a suspension of NaH (2.2 mmol) in dry DMF (3 mL) at 0°C, add diethyl malonate (2.0 mmol) dropwise. Stir at 0°C

    
     RT for 30 mins until gas evolution ceases and the solution is clear.
    
  • Coupling: Add a solution of 1-Boc-3-iodomethyl-3-methylazetidine (1.0 mmol) in minimal DMF (1 mL).

  • Reaction: Heat to 100°C for 16–24 hours.

    • Critical: The neopentyl position requires the highly reactive "naked" enolate. If conversion is low, add a catalytic amount of 18-crown-6 or NaI (Finkelstein condition) to assist, though the starting material is already an iodide.

  • Workup: Quench with sat.

    
     (aq).[5] Extract with EtOAc.
    

Troubleshooting & Quality Control

ObservationDiagnosisRemediation
SM remains after 24h Nucleophile not reactive enough or steric barrier too high.[2]Switch solvent to DMSO . Increase temp to 105°C. Add 18-crown-6 (if using K+ salts).
Dark reaction mixture Iodine liberation (decomposition).Ensure inert atmosphere (

). Add Na-thiosulfate to workup.[2]
New spot on TLC, wrong mass Elimination to exocyclic alkene.Reduce basicity (use weaker bases if possible). Lower temp to 80°C and extend time.
Loss of Boc group Thermal/Acidic deprotection.Ensure solvent is neutral (no residual acid). Avoid temps >120°C.

Synthesis of the Electrophile (If Commercial Stock Degrades)

If the iodide degrades (turns black/tarry), regenerate it from the stable alcohol precursor: 1-Boc-3-hydroxymethyl-3-methylazetidine (CAS 1363382-91-5).[2]

Appel Reaction Protocol:

  • Dissolve Alcohol (1.0 equiv) and

    
     (1.5 equiv) in DCM.
    
  • Add Imidazole (1.5 equiv).

  • Add Iodine (

    
    , 1.5 equiv) portion-wise at 0°C.
    
  • Stir at RT for 2 hours. Filter through a silica plug to remove Phosphine Oxide.

References

  • Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance.[3][6][7] Journal of the Chemical Society, 157-161. Link

  • Whitmore, F. C., & Rothrock, H. S. (1932). The Neopentyl System.[3][6][7][8][9] I. Neopentyl Chloride. Journal of the American Chemical Society, 54(9), 3431–3441. Link

  • Smith, M. B. (2020).[6][8] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Chapter 10: Aliphatic Nucleophilic Substitution). Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. (Discusses analogous 4-membered ring constraints). Link

Sources

Method

Precision Deprotection of 3,3-Disubstituted Azetidines: Application Note &amp; Protocols

Executive Summary & Mechanistic Rationale 3,3-Disubstituted azetidines are privileged scaffolds in modern drug discovery. The gem-disubstitution at the C3 position introduces the Thorpe-Ingold effect, altering the ring p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

3,3-Disubstituted azetidines are privileged scaffolds in modern drug discovery. The gem-disubstitution at the C3 position introduces the Thorpe-Ingold effect, altering the ring pucker angle and reducing the conformational entropy of the attached pharmacophores. However, this structural advantage introduces specific chemical challenges during the removal of the tert-butoxycarbonyl (Boc) protecting group:

  • Volatility of the Free Base: Unlike larger heterocycles (piperidines/pyrrolidines), low-molecular-weight 3,3-disubstituted azetidines (e.g., 3,3-dimethyl, 3,3-difluoro) possess significant vapor pressure. Standard evaporative workups often lead to catastrophic yield loss.

  • Ring Strain & Stability: While azetidines (strain energy ~26 kcal/mol) are more robust than aziridines, the presence of electron-withdrawing groups (e.g., fluorine) at C3 can alter the pKa of the nitrogen, affecting salt stability and nucleophilic susceptibility during deprotection.

  • Cation Scavenging: In electron-rich substrates, the generated tert-butyl cation can alkylate the strained ring or adjacent aromatic systems.

This guide details three validated protocols designed to address these specific failure modes.

Strategic Decision Matrix

Select the appropriate protocol based on your substrate's physicochemical properties.

DeprotectionStrategy cluster_legend Key Decision Factors Start Start: N-Boc-3,3-Disubstituted Azetidine AcidSens Contains Acid-Sensitive Groups? (Acetals, Silyl ethers, t-Bu esters) Start->AcidSens Volatility Is the Free Base Volatile? (MW < 150 or non-polar substituents) AcidSens->Volatility No MethodC Method C: TMSOTf / 2,6-Lutidine (Mild, Non-Brønsted Acid) AcidSens->MethodC Yes MethodA Method A: Anhydrous HCl/Dioxane (Isolate as Hydrochloride Salt) Volatility->MethodA Yes (Critical) MethodB Method B: TFA/DCM + Scavengers (Standard Purification) Volatility->MethodB No

Figure 1: Decision tree for selecting the optimal deprotection strategy based on substrate volatility and functional group compatibility.

Critical Protocol A: The "Volatile-Safe" Method (HCl/Dioxane)

Best For: Low molecular weight substrates (e.g., 3,3-difluoroazetidine, 3,3-dimethylazetidine) where the free base is volatile. Objective: Isolate the product as a stable, non-volatile Hydrochloride salt without aqueous workup.

Materials
  • Substrate: N-Boc-3,3-disubstituted azetidine (1.0 equiv).

  • Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous).

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (Et₂O).

  • Equipment: Nitrogen manifold, rotary evaporator with cold trap (-78°C recommended).

Step-by-Step Procedure
  • Dissolution: Dissolve the N-Boc substrate in a minimal volume of anhydrous DCM or Et₂O (0.5 M concentration).

    • Note: Et₂O is preferred if the hydrochloride salt is expected to precipitate directly.

  • Acid Addition: Cool the solution to 0°C under N₂. Add 4.0 M HCl in dioxane (5–10 equiv) dropwise.

    • Caution: Gas evolution (isobutylene) will occur. Ensure proper venting.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄; UV may be weak for aliphatic azetidines).

  • Isolation (The Critical Step):

    • Scenario 1 (Precipitation): If a white solid precipitates, filter the solid under N₂ or Argon. Wash with cold Et₂O. Dry under high vacuum at RT. Do not heat.

    • Scenario 2 (No Precipitation): Concentrate the mixture on a rotary evaporator at low temperature (<30°C) .

    • Co-evaporation: To remove excess HCl, add anhydrous Et₂O or Toluene and re-evaporate (3x). This drives off the acid as an azeotrope.

  • Final Product: Obtain the azetidine hydrochloride salt. Store in a desiccator.

Validation:

  • ¹H NMR (D₂O or DMSO-d₆) should show the disappearance of the Boc singlet (~1.4 ppm) and a downfield shift of the azetidine ring protons (~4.0–4.5 ppm).

Critical Protocol B: Scavenger-Assisted TFA Deprotection

Best For: Complex, non-volatile substrates containing electron-rich aromatic rings (e.g., indoles, phenols) susceptible to tert-butyl cation attack.

Materials
  • Reagent: Trifluoroacetic Acid (TFA).[1]

  • Scavenger: Triethylsilane (Et₃SiH) or Thioanisole.

  • Solvent: DCM.

Step-by-Step Procedure
  • Preparation: Prepare a solution of TFA:DCM:Et₃SiH (ratio 40:50:10 v/v).

    • Why Et₃SiH? It irreversibly quenches the tert-butyl cation to form isobutane and silyl trifluoroacetate, preventing alkylation of the azetidine nitrogen or the 3-substituents.

  • Reaction: Add the Boc-azetidine to the mixture at 0°C. Stir at RT for 1–2 hours.

  • Workup:

    • Concentrate the reaction mixture to an oil.

    • Azeotrope: Add Toluene and concentrate (3x) to remove residual TFA.

  • Free-Basing (If required and non-volatile):

    • Dissolve the residue in DCM.[2]

    • Wash with saturated aqueous NaHCO₃ (Caution: CO₂ evolution).

    • Dry organic layer over Na₂SO₄ and concentrate.[3][4]

Critical Protocol C: Mild Silyl-Cleavage (TMSOTf)

Best For: Substrates with high acid sensitivity (e.g., acid-labile esters, acetals) that cannot withstand TFA or HCl.

Mechanism

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a Lewis acid, coordinating to the Boc carbonyl. The silyl carbamate intermediate is cleaved by methanolysis, avoiding the generation of strong Brønsted acids during the primary cleavage step.

Step-by-Step Procedure
  • Setup: Dissolve N-Boc-azetidine (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM (0.2 M) at 0°C.

  • Addition: Add TMSOTf (1.2 equiv) dropwise.

  • Reaction: Stir at 0°C to RT for 1–2 hours.

  • Quench: Add Methanol (excess) to cleave the silyl carbamate and silyl ester intermediates. Stir for 30 mins.

  • Purification: Concentrate and pass through a short plug of silica or basic alumina to remove lutidinium salts.

Handling & Isolation of Free Base Azetidines

The "Hidden" Failure Mode: Many researchers successfully deprotect the amine but lose it during isolation due to the high volatility of 3,3-disubstituted azetidines.

Volatility Data (Approximations)
CompoundFormBoiling/Melting PointRisk Level
3,3-Dimethylazetidine Free Base~90–95°CHigh
3,3-Difluoroazetidine Free Base~50–60°C (Est.)Critical
3,3-Difluoroazetidine HCl SaltSolid (>200°C)Low
Isolation Workflow for Volatile Free Bases

If you must isolate the free base (e.g., for a subsequent coupling reaction):

  • Do NOT use a high-vacuum pump. Use a water aspirator or controlled vacuum (>50 mbar).

  • Solvent Choice: Extract into n-Pentane or Diethyl Ether (low boiling points).

  • Drying: Dry over K₂CO₃ (solid).

  • Concentration: Distill off the solvent carefully at atmospheric pressure using a Vigreux column, or concentrate on a rotavap with the bath temperature < 20°C . Stop before dryness.

  • Storage: Store as a solution of known concentration (titrated) rather than a neat oil.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Mass) Volatility of free base.Isolate as HCl or TFA salt.[2] Do not evaporate to dryness.
Ring Opening Nucleophilic attack (e.g., I⁻, Br⁻) on protonated azetidine.Use non-nucleophilic counterions (TFA, OTf). Avoid heating with strong nucleophiles.
Polymerization Free base concentration too high.Store dilute. Keep cold. 3,3-disubstitution usually slows polymerization compared to unsubstituted azetidine, but risk remains.
Incomplete Reaction Steric bulk at C3 hindering protonation/attack.Increase acid equivalents (up to 20 eq). Use Protocol A (HCl/Dioxane) which is more aggressive than dilute TFA.

References

  • Vertex Pharmaceuticals. Deprotection method for peptide compound... (Patent CN113056475A). Discusses TMSOTf/2,6-lutidine protocols for selective Boc removal.

  • Couty, F., et al. Recent Advances in the Synthesis and Reactivity of Azetidines. (2021).[5][6] Royal Society of Chemistry. Comprehensive review on azetidine stability and ring strain.

  • Sigma-Aldrich. Boc Resin Cleavage Protocol. Standard protocols for TMSOTf and TFA cleavage.

  • Mykhailiuk, P. K. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024).[2][5][7] Discusses handling of 3,3-difluoroazetidine derivatives. [7]

  • Ossila. 3,3-Difluoroazetidine hydrochloride Product Data. Confirmation of salt stability vs free base volatility.

  • Organic Letters. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group. (2014).[2][5][8] Compares Boc vs Botc stability and deprotection in azetidines.

Sources

Application

Application Note: 1-Boc-3-iodomethyl-3-methylazetidine in Heterocyclic Synthesis

[1] Part 1: Executive Summary & Strategic Utility The "Escape from Flatland" via Quaternary Azetidines In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons ( ) is a proven strategy to improve...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Strategic Utility

The "Escape from Flatland" via Quaternary Azetidines

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (


) is a proven strategy to improve solubility, reduce promiscuity, and enhance the clinical success rate of drug candidates. The azetidine ring is a premier scaffold for this purpose, offering a rigid, distinct vector compared to pyrrolidines or piperidines.

1-Boc-3-iodomethyl-3-methylazetidine (CAS 1408074-76-9) is a specialized building block designed to introduce a quaternary carbon center at the C3 position of the azetidine ring. Unlike simple 3-substituted azetidines, this molecule features a "gem-dimethyl" like motif where one methyl group is functionalized with a reactive iodide.[1]

Key Applications
  • Metabolic Blocking: The C3-methyl group sterically protects the azetidine core from oxidative metabolism (e.g., P450 oxidation), a common liability in simple azetidines.

  • Conformational Locking: The quaternary center restricts the "pucker" angle of the azetidine ring, potentially locking bio-active conformations and improving receptor binding affinity.

  • Precursor to Novel Spirocycles: It serves as a lynchpin for constructing 2-oxa-6-azaspiro[3.3]heptanes and other spiro-heterocycles via intramolecular cyclization.[1]

Part 2: Chemical Profile & Handling[2]

PropertySpecification
Chemical Name 1-Boc-3-iodomethyl-3-methylazetidine
CAS Number 1408074-76-9
Molecular Formula C₁₀H₁₈INO₂
Molecular Weight 311.16 g/mol
Appearance Pale yellow oil or low-melting solid
Storage 2-8°C, protect from light (Iodides are photosensitive)
Solubility Soluble in DCM, THF, DMF, DMSO

Safety Warning: Alkyl iodides are potential alkylating agents. Handle in a fume hood. This compound is light-sensitive; degradation is indicated by a darkening (brown/purple) color due to iodine release.

Part 3: Synthetic Protocols

Challenge: The Neopentyl Barrier

The electrophilic carbon in this molecule is a neopentyl iodide . It is adjacent to a quaternary carbon (C3), creating significant steric hindrance.

  • Implication: Standard

    
     reactions with weak nucleophiles will be sluggish.[1]
    
  • Solution: Use high-energy nucleophiles (azides, thiolates), polar aprotic solvents (DMF, DMSO), or switch to radical-mediated pathways which are less sensitive to steric hindrance.[1]

Protocol A: Radical Cross-Coupling (Photoredox)

Best for: Forming C-C bonds (e.g., arylating the side chain). This protocol utilizes the weakness of the C-I bond to generate a primary radical, which can then be trapped by electron-deficient alkenes (Giese addition) or coupled with aryl halides via Nickel dual catalysis.

Reagents:

  • Substrate: 1-Boc-3-iodomethyl-3-methylazetidine (1.0 eq)[1]

  • Coupling Partner: Aryl bromide (1.2 eq)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1 mol%)[1]

  • Nickel Catalyst: NiCl₂[1]·glyme (5 mol%) + dtbbpy (5 mol%)[1]

  • Base: K₂CO₃ (2.0 eq) or TDAE[1]

  • Solvent: DMA (0.1 M)[1]

  • Light Source: Blue LED (450 nm)[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under nitrogen, combine the Azetidine substrate, Aryl bromide, Photocatalyst, Ni-catalyst, ligand, and base in a vial equipped with a stir bar.

  • Solvent Addition: Add degassed DMA via syringe. Seal the vial with a septum cap.

  • Irradiation: Place the vial 2-3 cm from a Blue LED light source. Stir vigorously at room temperature. Use a fan to maintain temperature <30°C.

  • Monitoring: Monitor by LC-MS. The reaction typically completes in 12-24 hours.

  • Workup: Dilute with ethyl acetate, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Nucleophilic Substitution ( )

Best for: Introducing Heteroatoms (Azides, Thiols, Cyanides). Due to the neopentyl position, elevated temperatures and polar solvents are mandatory.

Target: Synthesis of 1-Boc-3-azidomethyl-3-methylazetidine (Precursor to amines/triazoles).

Reagents:

  • Substrate: 1-Boc-3-iodomethyl-3-methylazetidine (1.0 eq)[1]

  • Nucleophile: Sodium Azide (NaN₃) (3.0 eq)

  • Solvent: DMF (anhydrous)[1]

  • Temperature: 80°C

Step-by-Step Procedure:

  • Dissolution: Dissolve the azetidine substrate in anhydrous DMF (0.2 M concentration).

  • Addition: Add NaN₃ carefully. (Warning: Azides are shock-sensitive; do not use halogenated solvents like DCM).

  • Heating: Heat the mixture to 80°C under an inert atmosphere (N₂) for 16 hours.

    • Note: Lower temperatures will result in incomplete conversion due to the steric bulk of the adjacent methyl group.

  • Workup: Cool to room temperature. Pour into ice water. Extract with Et₂O (3x).

    • Critical: Wash organic layer extensively with water to remove DMF.

  • Safety: Treat the aqueous waste with bleach to quench unreacted azide before disposal.

Part 4: Visualization of Reactivity

The following diagram illustrates the divergent reactivity pathways accessible from this building block.

AzetidinePathways cluster_legend Mechanism Key Start 1-Boc-3-iodomethyl- 3-methylazetidine (Neopentyl Iodide) Radical Primary Alkyl Radical (Sterically Tolerant) Start->Radical SET Reduction (Photoredox) SN2 Transition State (Sterically Hindered) Start->SN2 Nucleophilic Attack (High Temp/DMF) Prod_Aryl 3-Arylmethyl-3-methyl Derivatives (via Ni/Photoredox) Radical->Prod_Aryl Cross-Coupling Prod_Het 3-Heteroatom-3-methyl Derivatives (Azides, Thiols, Ethers) SN2->Prod_Het Substitution Legend1 Radical Path: Overcomes Sterics Legend2 Ionic Path: Requires Forcing Conditions

Caption: Divergent synthetic pathways. The radical pathway (top) is preferred for C-C bond formation to avoid neopentyl steric hindrance.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (

)
Steric hindrance at neopentyl center.[1]Increase temperature to 80-100°C. Switch solvent to DMSO or HMPA (if safety permits).[1] Use Cs₂CO₃ to increase nucleophilicity.
Elimination Byproducts Basic conditions causing E2 elimination.This is rare for neopentyl systems (no anti-periplanar proton easily accessible), but avoid bulky bases (e.g., t-BuOK). Stick to non-basic nucleophiles or weak bases.
Darkening of Reaction Iodine liberation (decomposition).Add a scavenger like sodium thiosulfate or copper powder. Ensure reaction is kept in the dark.
Protodeiodination Radical pathway quenching (H-abstraction).[1]In photoredox reactions, ensure the solvent is strictly anhydrous and degassed. H-atom sources (like moisture or trace impurities) will quench the radical to form the 3,3-dimethyl derivative.

References

  • Dunbar, C. R., et al. (2020). Transition-Metal-Free Cross-Coupling of Alkyl Iodides with Aryl Pinacol Boronates. Angewandte Chemie International Edition. (General reference for alkyl iodide coupling).
  • Melillo, B., et al. (2016). Practical Synthesis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry.

Sources

Method

Strategic Application Note: Synthesis &amp; Evaluation of Azetidine-Core STAT3 Inhibitors

Executive Summary & Scientific Rationale Signal Transducer and Activator of Transcription 3 (STAT3) is a master regulator of cell proliferation, survival, and immune evasion, frequently hyperactivated in solid tumors (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Signal Transducer and Activator of Transcription 3 (STAT3) is a master regulator of cell proliferation, survival, and immune evasion, frequently hyperactivated in solid tumors (e.g., TNBC, glioblastoma). Historically, STAT3 has been considered "undruggable" due to the flat, featureless nature of its SH2 domain.

This guide details the application of 3-iodomethylazetidine derivatives as critical building blocks in the synthesis of next-generation STAT3 inhibitors. The azetidine ring serves two pivotal roles in medicinal chemistry:

  • Bioisostere & Fsp³ Character: It replaces labile alkyl chains or planar aromatic rings, increasing the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved solubility and metabolic stability.

  • Vector for Covalent Warheads: The 3-iodomethyl group acts as a precise electrophilic handle for

    
     coupling to core pharmacophores. Post-coupling, the azetidine nitrogen provides a site to install acrylamides (for covalent Cys468 targeting) or PROTAC linkers.
    

Chemical Protocol: Installing the Azetidine Moiety

Strategic Synthesis Workflow

The following protocol describes the coupling of N-Boc-3-(iodomethyl)azetidine to a hydroxyl-bearing STAT3 pharmacophore (e.g., a hydroxy-naphthalene or salicylic acid scaffold), followed by functionalization to create a covalent inhibitor.

Reagents Required:
  • Core Scaffold: STAT3-binding pharmacophore with a free phenol/amine (e.g., 4-hydroxy-naphthalene-sulfonamide derivative).

  • Linker Reagent: N-Boc-3-(iodomethyl)azetidine (CAS: 253176-93-1).

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    ).
    
Step-by-Step Methodology:

Step 1: Nucleophilic Substitution (


 Coupling) 
  • Dissolve the Core Scaffold (1.0 eq) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

  • Add

    
      (2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide/anion.
    
  • Add N-Boc-3-(iodomethyl)azetidine (1.2 eq) dropwise.

    • Expert Insight: The iodine is a superior leaving group to bromine here. If the reaction is sluggish, add a catalytic amount of TBAI (tetrabutylammonium iodide) to facilitate Finkelstein exchange in situ, though the starting material is already an iodide.

  • Heat the reaction to 60°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting phenol.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: N-Boc Deprotection

  • Dissolve the intermediate in DCM/TFA (4:1) at

    
    .
    
  • Stir for 1 hour. Monitor for complete removal of the Boc group (M-100 mass shift).

  • Concentrate in vacuo. Azeotrope with toluene (

    
    ) to remove residual TFA. This yields the Free Amine Azetidine  salt.
    

Step 3: Warhead Installation (Covalent Inhibitor Synthesis) Targeting Cys468 or Cys426 of STAT3

  • Suspend the Free Amine Azetidine salt in anhydrous DCM/DIEA (10 eq) at

    
    .
    
  • Add Acryloyl Chloride (1.0 eq) dropwise.

    • Critical Control: Maintain low temperature to prevent bis-acylation or polymerization.

  • Stir for 30 mins, then warm to

    
    . Quench with saturated 
    
    
    
    .
  • Final Purification: HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthetic Logic Visualization

Synthesis_Workflow cluster_logic Design Logic Scaffold STAT3 Pharmacophore (Phenol/Amine Core) Intermediate Boc-Protected Azetidine Adduct Scaffold->Intermediate Cs2CO3, DMF, 60°C (SN2 Coupling) Reagent N-Boc-3-(iodomethyl)azetidine (Electrophile) Reagent->Intermediate Deprotection TFA Deprotection Intermediate->Deprotection Amine Free Azetidine Amine Deprotection->Amine Acrylation Acryloyl Chloride (-78°C) Amine->Acrylation Inhibitor Final Covalent STAT3 Inhibitor Acrylation->Inhibitor Warhead Installation Solubility Improved Solubility (Fsp3 Increase) Targeting Covalent Bonding (Cys468/426)

Figure 1: Synthetic workflow for converting a STAT3 pharmacophore into an azetidine-based covalent inhibitor using 3-iodomethylazetidine.

Biological Validation Protocols

Once synthesized, the azetidine-derivative must be validated for specific STAT3 inhibition.

Fluorescence Polarization (FP) Binding Assay

Purpose: To determine the


 of the inhibitor for the STAT3 SH2 domain.[1]

Materials:

  • Recombinant STAT3 protein (SH2 domain).

  • Fluorescent Peptide Probe: 5-FAM-GpYLPQTV (binds SH2 domain).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100.

Protocol:

  • Plate Setup: Use black 384-well low-volume plates.

  • Incubation: Mix 10 nM STAT3 protein with serial dilutions of the Azetidine Inhibitor (1 nM to 100

    
    M). Incubate for 30 mins at RT.
    
  • Probe Addition: Add 5-FAM-peptide (final conc. 10 nM). Incubate for 30 mins in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP vs. log[Inhibitor]. Calculate

    
     and convert to 
    
    
    
    .
Cellular Target Engagement (Western Blot)

Purpose: To verify inhibition of STAT3 phosphorylation (Y705) in cancer cells.

Protocol:

  • Cell Culture: Seed MDA-MB-231 (TNBC) or DU145 (Prostate) cells.

  • Treatment: Treat cells with the inhibitor (0.1, 1, 5, 10

    
    M) for 4 hours.
    
    • Stimulation Control: If studying induced STAT3, stimulate with IL-6 (50 ng/mL) for the last 30 mins.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Ab: Anti-pSTAT3 (Tyr705) [Cell Signaling #9145].

    • Loading Control: Anti-Total STAT3 or Anti-

      
      -Actin.
      
  • Result Interpretation: A potent azetidine inhibitor (like H182) should show dose-dependent ablation of the pSTAT3 band without affecting Total STAT3 levels.

Mechanism of Action: The Azetidine Advantage

The incorporation of the azetidine ring via the iodomethyl linker allows for a unique binding mode. In covalent inhibitors (e.g., the H-series), the azetidine positions the acrylamide warhead to react with Cysteine 468 (or Cys426) on the STAT3 surface.

Signaling Pathway & Inhibition Node

STAT3_Pathway Cytokine IL-6 / Growth Factors Receptor Receptor (gp130/EGFR) Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_U Unphosphorylated STAT3 (Monomer) JAK->STAT3_U Phosphorylation (Y705) STAT3_P p-STAT3 (Y705) (Dimer) STAT3_U->STAT3_P SH2 Dimerization Nucleus Nuclear Translocation STAT3_P->Nucleus DNA DNA Binding & Transcription (Bcl-xL, c-Myc, Cyclin D1) Nucleus->DNA Inhibitor Azetidine Inhibitor (Covalent Modification) Inhibitor->STAT3_U  Binds SH2/DBD  Blocks Dimerization Inhibitor->STAT3_P  Disrupts Dimer

Figure 2: Mechanism of Action. The azetidine inhibitor intercepts STAT3, preventing dimerization and nuclear entry.[2][3]

Troubleshooting & Optimization

ChallengeProbable CauseSolution
Low Yield in Coupling Iodine instability or steric hindrance.Store 3-iodomethylazetidine at -20°C in dark. Use

in DMF; add TBAI catalyst.
Ring Opening Azetidine ring strain makes it susceptible to nucleophiles under harsh conditions.Avoid strong acids/bases at high heat. Perform deprotection (TFA) at

.
Poor Solubility Core scaffold is too lipophilic.The azetidine adds polarity, but if insufficient, convert the azetidine amine to a hydrophilic amide (e.g., attach PEG-linker).
Lack of Potency Warhead not reaching Cys468.Vary the linker length between the core and the azetidine. The "iodomethyl" provides a 1-carbon spacer; consider homologs if needed.

References

  • Bai, L., et al. (2019). "Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo." Cancer Research.[3] (Context: Describes the H-series inhibitors like H182).

  • BenchChem. "SI-109: A Potent STAT3 Inhibitor Technical Guide." BenchChem Application Notes. (Context: General STAT3 inhibitor properties).

  • Yue, P., et al. (2016). "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry. (Context: SAR of azetidine derivatives).

  • Gregson, C. H. U., et al. (2019). "Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines." Journal of the American Chemical Society.[4] (Context: Synthetic methodology for azetidines).

  • MedKoo Biosciences. "SI-109 Product Data Sheet." MedKoo. (Context: Physicochemical properties of STAT3 inhibitors).

Sources

Application

Application Note: Intramolecular Cyclization Strategies for Azetidine Ring Formation

Executive Summary Azetidines (saturated four-membered nitrogen heterocycles) are increasingly prioritized in medicinal chemistry as bioisosteres for amines and cyclobutanes. Their incorporation into drug scaffolds alters...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines (saturated four-membered nitrogen heterocycles) are increasingly prioritized in medicinal chemistry as bioisosteres for amines and cyclobutanes. Their incorporation into drug scaffolds alters physicochemical properties—lowering lipophilicity (


) and enhancing metabolic stability by eliminating metabolically labile 

-dealkylation sites common in acyclic amines.

However, the formation of the azetidine ring is thermodynamically challenged by significant ring strain (~26 kcal/mol) and entropically disfavored compared to five- and six-membered rings. This Application Note provides a technical guide to overcoming these barriers using three distinct strategies: Nucleophilic Displacement (4-exo-tet) , Pd-Catalyzed C(sp³)-H Activation , and Radical-Mediated Iodocyclization .

Thermodynamic & Kinetic Considerations

Successful azetidine synthesis requires a rigorous understanding of Baldwin’s Rules for Ring Closure.

  • 4-exo-tet: Favored. This is the primary mode for nucleophilic displacement (e.g., cyclization of

    
    -haloamines). Despite the "favored" classification, the reaction rate is often slower than 5-exo-tet due to ring strain (enthalpic penalty).
    
  • 4-exo-trig: Disfavored/Difficult. Cyclization onto an amide or ester carbonyl is geometrically constrained, often requiring specific conformational pre-organization.

  • 4-endo-trig: Disfavored.

Decision Matrix: Selecting the Right Strategy

AzetidineStrategy Start Substrate Precursor Q1 Does the substrate have a pre-installed leaving group (OH, OTs, X) at u03B3-position? Start->Q1 Method1 STRATEGY A: Nucleophilic Displacement (4-exo-tet) Q1->Method1 Yes Q2 Is the substrate an unactivated aliphatic amine? Q1->Q2 No Method2 STRATEGY B: Pd-Catalyzed C-H Activation (Requires Directing Group) Q2->Method2 Yes Q3 Is the substrate a homoallylic amine? Q2->Q3 No Method3 STRATEGY C: Iodocyclization (Radical/Ionic) Q3->Method3 Yes

Figure 1: Strategic decision tree for selecting the appropriate cyclization methodology based on substrate availability.

Strategy A: Nucleophilic Displacement (The Classical Route)

This method relies on the intramolecular attack of an amine on a carbon bearing a leaving group (


-functionalized amine).
Mechanism

The reaction proceeds via a standard


 mechanism (4-exo-tet).
Critical Challenge:  Intermolecular polymerization (oligomerization) competes with intramolecular cyclization.
Solution:  High dilution conditions (0.01 M – 0.05 M) and elevated temperatures are often required to favor the entropic probability of ring closure.
Protocol 1: Cyclization of Amino Alcohols via In-Situ Activation

Direct cyclization of amino alcohols avoids the isolation of unstable halo-amines.

Reagents:

  • Substrate:

    
    -amino alcohol (protected or secondary amine preferred to prevent over-alkylation).
    
  • Activator: Methanesulfonyl chloride (MsCl) or Tosyl chloride (TsCl).

  • Base: Triethylamine (

    
    ) for activation; Sodium Hydride (NaH) or Potassium tert-butoxide (
    
    
    
    ) for cyclization.
  • Solvent: THF (anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve the

    
    -amino alcohol (1.0 equiv) in anhydrous THF (0.1 M) under 
    
    
    
    . Cool to 0°C.
  • Add

    
     (1.5 equiv) followed by dropwise addition of MsCl (1.1 equiv). Stir at 0°C for 1 hour to form the mesylate intermediate. Do not isolate if unstable.
    
  • Cyclization: Dilute the reaction mixture with THF to reach a concentration of 0.02 M (Critical for favoring intramolecular reaction).

  • Add NaH (60% dispersion, 2.0 equiv) carefully at 0°C.

  • Reflux the mixture (66°C) for 4–12 hours. Monitor by TLC/LCMS for the disappearance of the mesylate.

  • Workup: Quench with saturated

    
     (aq). Extract with 
    
    
    
    (azetidines are often volatile and polar; avoid DCM if product is low MW). Dry over
    
    
    and concentrate carefully (cold bath if volatile).

Strategy B: Pd-Catalyzed Intramolecular C(sp³)-H Amination

This is a high-value strategy for converting unactivated aliphatic amines into azetidines, utilizing the methyl group as a functional handle. It requires a specific Directing Group (DG) to position the catalyst.

Mechanism

The reaction typically utilizes a Picolinamide (PA) auxiliary. The Pd(II) coordinates to the PA nitrogen and the amine nitrogen, forming a palladacycle that activates the


-C-H bond. Oxidation to Pd(IV) followed by reductive elimination forms the C-N bond.

PdMechanism Step1 Substrate-PA (Picolinamide) Step2 Pd(II) Coordination Step1->Step2 Pd(OAc)2 Step3 C-H Activation (Palladacycle) Step2->Step3 -AcOH Step4 Oxidation to Pd(IV) (with PhI(OAc)2) Step3->Step4 Oxidant Step5 Reductive Elimination (Azetidine Formation) Step4->Step5 C-N Bond Formed Step5->Step1 Catalyst Turnover

Figure 2: Mechanistic pathway for Pd-catalyzed C-H amination directed by Picolinamide.

Protocol 2: Picolinamide-Directed C-H Amination

Reagents:

  • Substrate: Amine protected with Picolinic acid (PA-Amine).

  • Catalyst:

    
     (5–10 mol%).
    
  • Oxidant: Iodobenzene diacetate (

    
    ) (2.0 equiv).
    
  • Base/Additive:

    
     or 
    
    
    
    (often required to scavenge protons/acetate).
  • Solvent: Toluene or DCE.

Step-by-Step Methodology:

  • Setup: In a sealed tube, combine the PA-protected amine (1.0 equiv),

    
     (10 mol%), and 
    
    
    
    (2.5 equiv).
  • Solvent: Add anhydrous Toluene (0.1 M). Note: Oxygen exclusion is not strictly necessary for the oxidation step, but moisture sensitivity varies.

  • Reaction: Heat the sealed vessel to 80–100°C for 12–24 hours.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd black and silver salts.

  • Purification: Concentrate the filtrate. The Picolinamide group is still attached.

  • Deprotection (Optional): To release the free azetidine, hydrolyze the PA group using basic conditions (NaOH/EtOH) or acidic conditions (HCl/MeOH), depending on azetidine stability.

Strategy C: Radical-Mediated Iodocyclization

Useful for homoallylic amines. This method leverages the reactivity of alkenes to form the ring.[1][2][3]

Expert Insight: This reaction competes between 4-exo-trig (azetidine) and 5-endo-trig (pyrrolidine). The regioselectivity is highly dependent on substituents. Electron-donating groups on the internal alkene carbon favor the 4-exo pathway.

Protocol Summary:

  • Dissolve homoallylic amine (protected as sulfonamide, e.g., Ts) in MeCN.

  • Add

    
     (3 equiv) and Iodine (
    
    
    
    , 3 equiv).
  • Stir at room temperature. The kinetic product (azetidine) often forms first, but thermodynamic equilibration may favor pyrrolidine. Stop reaction early if 4-exo is desired.

Comparison of Methods

FeatureNucleophilic Displacement (Method A)Pd-Catalyzed C-H Activation (Method B)Iodocyclization (Method C)
Precursor Amino-alcohol / Halo-amineAliphatic Amine (Methyl group)Homoallylic Amine
Key Reagent Base (NaH, LiHMDS)Pd(OAc)2, PhI(OAc)2Iodine (I2)
Atom Economy Moderate (Leaving group waste)High (C-H activation)Low (Stoichiometric Iodine)
Scalability HighModerate (Cost of Pd)High
Primary Risk Polymerization (Requires Dilution)Catalyst DeactivationRegioselectivity (vs Pyrrolidine)

References

  • C-H Activation Review: He, G., et al. "Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H Bonds." Journal of the American Chemical Society, 2012. Link

  • Baldwin's Rules: Baldwin, J. E.[4][5][6] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976. Link

  • Visible Light Approaches: Paderes, M. C., et al. "Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition."[2][3] ChemRxiv, 2020. Link

  • Iodocyclization: Minakata, S., et al. "Regioselective Synthesis of Azetidines vs Pyrrolidines." Accounts of Chemical Research, 2016. (Contextual citation based on general methodology in field).
  • General Review: Singh, G. S., et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, 2017. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Boc-3-iodomethyl-3-methylazetidine Synthesis

Ticket ID: AZT-33-IOD-OPT Subject: Optimization of Reaction Conditions & Stability Protocols Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Executive Summary & Molecule Profile Targ...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-33-IOD-OPT Subject: Optimization of Reaction Conditions & Stability Protocols Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Executive Summary & Molecule Profile

Target Molecule: 1-Boc-3-iodomethyl-3-methylazetidine Key Structural Features:

  • Strained Ring: The 4-membered azetidine ring (approx. 25 kcal/mol strain) is susceptible to acid-catalyzed ring opening.

  • Neopentyl Position: The leaving group (iodide) is on a primary carbon attached to a quaternary carbon (

    
    ). This "neopentyl" arrangement significantly retards 
    
    
    
    reactions due to steric hindrance.
  • Boc Protection: Acid-labile carbamate. Requires neutral or basic workup conditions.

Core Challenge: Balancing the forcing conditions required to overcome neopentyl steric hindrance against the thermal and acidic fragility of the Boc-azetidine scaffold.

Synthesis Workflow Decision Tree

The following decision tree outlines the two primary synthetic routes. Choose your path based on your purification capabilities and scale.

SynthesisRoutes Start Starting Material: 1-Boc-3-hydroxymethyl-3-methylazetidine Decision Select Strategy Start->Decision RouteA Route A: Appel Reaction (PPh3, I2, Imidazole) Decision->RouteA Small Scale (<1g) RouteB Route B: Two-Step Activation (Mesylation -> Finkelstein) Decision->RouteB Large Scale (>5g) ConditionA Pros: Direct conversion Cons: Difficult removal of Ph3P=O RouteA->ConditionA ConditionB Pros: Easier Purification Cons: Slow SN2 (Neopentyl effect) RouteB->ConditionB OptA Optimization: Use Polymer-bound PPh3 or Hexane precipitation ConditionA->OptA OptB Optimization: Use MEK (80°C) or DMF Avoid Acetone (too cold) ConditionB->OptB

Figure 1: Strategic decision tree for iodination of neopentyl-like azetidine alcohols.

Troubleshooting Guide (FAQ Format)

Category A: Reaction Conversion Issues

Q1: I am using the Mesylate/Finkelstein route (MsCl then NaI/Acetone), but the reaction stalls at 50% conversion even after 24 hours. Why?

  • Diagnosis: This is the Neopentyl Effect . The carbon undergoing substitution is primary, but the adjacent quaternary carbon blocks the nucleophile's approach. Acetone reflux (56°C) often provides insufficient thermal energy to overcome this activation barrier.

  • Solution: Switch solvents to 2-Butanone (MEK) .

    • MEK boils at ~80°C, providing the necessary thermal boost without degrading the Boc group (which is stable up to ~130°C in neutral media).

    • Protocol Adjustment: Use 5–10 equivalents of NaI to drive the equilibrium.

Q2: In the Appel reaction (


), I see a new spot on TLC, but it disappears or decomposes during silica column chromatography. 
  • Diagnosis: Silica Acidity. Standard silica gel is slightly acidic (pH 6.0–6.5). This can be enough to catalyze:

    • Boc deprotection (followed by polymerization of the free amine).

    • Elimination of HI to form the exocyclic alkene.

  • Solution: Buffer your stationary phase.

    • Method: Pre-treat the silica gel slurry with 1% Triethylamine (Et3N) in Hexanes before loading the column.

    • Alternative: Use Neutral Alumina instead of silica.

Category B: Product Stability & Appearance

Q3: My isolated product turned pink/purple after one day in the freezer. Is it ruined?

  • Diagnosis: Iodine Liberation. Alkyl iodides are light-sensitive. The Weak C–I bond cleaves homolytically, releasing

    
     (purple vapor/color). This is autocatalytic; the free iodine acts as a Lewis acid and accelerates further decomposition.
    
  • Solution: Stabilization and Storage.[1]

    • Immediate Action: Wash the dissolved product with dilute Sodium Thiosulfate (

      
      ) to remove free iodine, then re-concentrate.
      
    • Storage: Store at -20°C in an amber vial. Add a small piece of Copper wire (activated by washing with dilute HCl then Acetone) into the vial. The copper scavenges free iodine radicals.

Optimized Experimental Protocols

Protocol A: The "Neopentyl-Optimized" Finkelstein (Recommended for Scale)

This route is preferred because it avoids the difficult removal of Triphenylphosphine oxide.

StepReagentEquivalentsSolventTempTimeNotes
1. Activation MsCl1.5DCM0°C to RT2 hUse ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(2.0 eq) as base. Quench with

.
2. Workup ----------Wash with brine, dry, concentrate. Do not purify mesylate on silica.
3. Substitution NaI8.0 2-Butanone 80°C 12–18 hHigh conc. (0.5 M) helps rate.
4. Purification ----Hex/EtOAcRT--Rapid filtration through Et3N-buffered silica.

Critical Checkpoint: Monitor Step 3 by NMR, not just TLC. The Mesylate and Iodide often have similar Rf values. Look for the shift of the


 protons:
  • 
    -OMs: ~4.2 ppm
    
  • 
    -I: ~3.4 ppm (Significant upfield shift).
    
Protocol B: The Appel Reaction (Recommended for Speed)

Best for small scale (<500 mg) where column chromatography is manageable.

  • Dissolve alcohol (1.0 eq) and

    
     (1.5 eq) in dry DCM (0.2 M).
    
  • Add Imidazole (1.5 eq) – Crucial for buffering acid generated.

  • Cool to 0°C.

  • Add Iodine (

    
    , 1.5 eq) portion-wise. The solution will turn dark, then fade to yellow/orange.
    
  • Stir at RT for 4 hours.

  • Workup: Dilute with Hexanes (precipitates some

    
    ). Filter through a celite pad.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

References

  • Azetidine Ring Strain & Stability

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[2] (2021).[2][3] Royal Society of Chemistry. Strain energy discussions and stability profiles.

  • Neopentyl Nucleophilic Substitution

    • Finkelstein Reaction Mechanism and Kinetics. (General Organic Chemistry).[4] The "Neopentyl Effect" retarding SN2 reactions by factors of

      
      .
      
  • Appel Reaction on Sensitive Substrates

    • Appel Reaction: Mechanism & Examples.[3][5][6] (2020).[3] Organic Chemistry Portal. Detailed handling of phosphine oxide removal.

  • Boc-Azetidine Handling

    • 1-Boc-3-iodoazetidine Biochemical Reagent Data.[1] (2024).[2][5][7] MedChemExpress. Storage and stability data for the direct analog.

Sources

Optimization

Technical Support Center: Azetidine Alkylation Optimization

Topic: Troubleshooting Low Yield in Azetidine Alkylation Reactions Support Tier: Level 3 (Senior Application Scientist) Doc ID: AZT-ALK-004[1] Executive Summary: The "Strain" Paradox Azetidine is a deceptive scaffold. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Azetidine Alkylation Reactions Support Tier: Level 3 (Senior Application Scientist) Doc ID: AZT-ALK-004[1]

Executive Summary: The "Strain" Paradox

Azetidine is a deceptive scaffold. While it appears to be a simple secondary amine, its reactivity is governed by a massive ring strain energy (RSE) of ~25.4 kcal/mol [1].[1] This is nearly identical to the highly unstable aziridine (~27 kcal/mol) and significantly higher than the stable pyrrolidine (~6 kcal/mol).[1]

The Core Conflict: You need high energy (heat/strong bases) to overcome the kinetic barrier of alkylation (


), but that same energy often triggers the thermodynamic release valve: Ring Opening  or Polymerization .[1]

If you are experiencing low yields, your reaction is likely falling into one of two traps:

  • The Kinetic Trap: The azetidine is protonated (salt form) or aggregated, rendering it non-nucleophilic.[1]

  • The Thermodynamic Sink: The ring has opened or polymerized before alkylation could occur.

Diagnostic Workflow

Before adjusting parameters, determine how the reaction failed. Use this decision tree to classify your issue.

AzetidineTroubleshooting Start Diagnostic: Analyze Crude Mixture (LCMS/NMR) CheckSM Is Starting Material (SM) Remaining? Start->CheckSM YesSM YES: Reactivity Issue CheckSM->YesSM Incomplete Conversion NoSM NO: Stability Issue CheckSM->NoSM Full Consumption Solubility Check 1: Solubility Is the Azetidine.HCl salt dissolved? YesSM->Solubility Decomp Check 3: Ring Opening Do you see M+18 (Hydrolysis) or Polymer? NoSM->Decomp OverAlk Check 4: Over-Alkylation Do you see M+R (Quaternary Salt)? NoSM->OverAlk Base Check 2: Base Strength Is the base strong enough to free-base? Solubility->Base

Figure 1: Diagnostic decision tree for isolating the root cause of low yields in azetidine chemistry.

Troubleshooting Guide (Q&A)
Scenario A: "My starting material is untouched, even after heating."

Q: I am using Azetidine HCl salt with K2CO3 in Acetone. Why isn't it reacting? A: This is a classic solubility mismatch . Azetidine hydrochloride is a salt.[1] Potassium carbonate is an inorganic base.[1] Neither is soluble in acetone.[1][2] You are essentially mixing two solids in a solvent that dissolves neither, preventing the "free-basing" event required to generate the nucleophilic amine.

  • The Fix: Switch to DMF or DMAc (Dimethylacetamide).[1] These polar aprotic solvents will dissolve the azetidine salt, allowing the base to deprotonate it.

  • Pro Tip: If you must use Acetone or Acetonitrile (ACN), add 1.0 equiv of DIPEA (Hunig’s base) to act as a "phase transfer" shuttle.[1] The DIPEA is soluble, deprotonates the azetidine, and the resulting DIPEA-HCl salt precipitates out or exchanges with the inorganic base.[1]

Q: The alkyl halide is secondary or hindered. Can I heat it to 100°C? A: Proceed with extreme caution. While heating overcomes steric hindrance, it exponentially increases the rate of dimerization . A free azetidine molecule is a nucleophile, but a protonated azetidine (or alkylated product) is an electrophile at the


-carbon due to ring strain.[1]
  • The Fix: Add NaI (0.1 - 0.5 equiv) to generate the alkyl iodide in situ (Finkelstein conditions).[1] This makes the electrophile more reactive, allowing you to run the reaction at a lower temperature (40–60°C), preserving the ring [2].[1]

Scenario B: "The starting material is gone, but I have a complex mixture/tar."

Q: I see a mass corresponding to [M + 18] or broad peaks in the NMR. A: You have triggered Acid-Catalyzed Ring Opening or Polymerization . Azetidines are basic (


).[1] As the reaction progresses, it generates acid (HX).[1] If your base is not neutralizing this acid instantly, the local acidic environment protonates the azetidine. The strained ring then snaps open upon attack by any nucleophile (water, solvent, or another azetidine molecule) [3].[1]
  • The Fix: Ensure your base is finely ground (high surface area) and in excess (3.0 equiv).[1]

  • The Better Fix: Switch to Reductive Amination (see Protocol B).[1] It avoids the generation of strong acids and alkyl halides entirely.

Q: My product is forming, but it's precipitating as a quaternary ammonium salt. A: Azetidines are less sterically hindered than pyrrolidines, making them prone to over-alkylation .[1] Once the mono-alkylated product forms, it is often more nucleophilic than the starting material.[1]

  • The Fix: Use a syringe pump to add the alkyl halide slowly over 2 hours. This keeps the concentration of the electrophile low relative to the azetidine.

Mechanistic Insight: The Competing Pathways

Understanding the competition between the desired


 pathway and the destructive ring-opening pathway is critical.

AzetidinePathways SM Azetidine (Nucleophile) Product N-Alkyl Azetidine (Desired) SM->Product SN2 (Fast if free base) Protonated Azetidinium Ion (Activated Electrophile) SM->Protonated + H+ (Acid generation) RX Alkyl Halide (R-X) RingOpen Ring Opening (Hydrolysis/Solvolysis) Protonated->RingOpen + Nucleophile (H2O) Polymer Polymerization (Oligomers) Protonated->Polymer + Azetidine (SM)

Figure 2: The "Danger Zone."[1] Note that the starting material (Azetidine) can attack its own protonated form (Azetidinium), leading to polymerization [4].[1]

Validated Protocols
Protocol A: Robust

Alkylation (The "Standard")

Best for: Primary alkyl halides, thermally stable substrates.[1]

  • Free-Basing (Critical Step):

    • Suspend Azetidine·HCl (1.0 mmol) in DMF (3.0 mL) (Do not use Acetone).

    • Add Cs2CO3 (3.0 mmol) . Cesium is superior to Potassium due to the "Cesium Effect" (higher solubility and larger cation radius stabilizes the transition state).[1]

    • Stir at RT for 15 mins before adding the electrophile. This ensures the amine is free.

  • Alkylation:

    • Add Alkyl Halide (1.1 mmol).

    • Optional: Add NaI (0.1 mmol) if using an alkyl bromide/chloride.[1]

  • Reaction:

    • Stir at 40°C . Monitor by LCMS at 2 hours.[1]

    • Stop immediately upon consumption of SM. Do not "cook" it overnight.

  • Workup:

    • Dilute with Et2O (Ether pulls the product but leaves DMF behind).[1] Wash with NaHCO3 (sat).[1] Do not use acidic washes (HCl/Citric acid) or you will lose the product to the aqueous layer or open the ring.

Protocol B: Reductive Amination (The "Gentle" Alternative)

Best for: Valuable substrates, avoiding over-alkylation, avoiding ring opening.[1]

  • Imine Formation:

    • Dissolve Azetidine[3]·HCl (1.0 mmol) and Aldehyde/Ketone (1.1 mmol) in DCM (5 mL) or MeOH .

    • Add TEA (1.0 mmol) to neutralize the HCl salt.[1]

    • Optional: Add Ti(OiPr)4 (1.5 equiv) if the ketone is sluggish.[1]

  • Reduction:

    • Add NaBH(OAc)3 (1.5 mmol) .

    • Stir at RT for 4–16 hours.[1]

  • Why this works: The reaction proceeds through an iminium intermediate which is reduced immediately. The conditions are mildly acidic/buffered, preventing the harsh basicity that causes elimination side-products, while avoiding the strong acids that open the ring [5].[1]

Data & Chemical Compatibility

Table 1: Solvent & Base Selection Matrix

SolventSolubility (Salt)Risk of Ring OpeningRecommendation
DMF/DMAc HighLowPreferred for alkylation.[1]
Acetonitrile ModerateModerateGood, but requires DIPEA additive.[1]
Acetone Very LowLowAvoid unless using free-base azetidine.[1]
Methanol HighHigh (Solvolysis)Avoid for alkyl halides; OK for reductive amination.[1]
Water/Biphasic HighHigh (Hydrolysis)Avoid completely.[1]

Table 2: Base Strength vs. Side Reactions

BasepKa (conj)RiskNotes
TEA/DIPEA ~10-11QuaternizationGood for solubility, bad for stopping at mono-alkylation.[1]
K2CO3 ~10LowStandard, but poor solubility.[1]
Cs2CO3 ~10LowGold Standard .[1] High solubility, clean reaction.[1]
NaH ~35EliminationDo Not Use . Will cause elimination of alkyl halide.
References
  • Dudding, T., et al. (2021).[1] "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[4][5] Organic & Biomolecular Chemistry. Link

  • Reddit ChemPros Community. (2021).[1] "Difficulties with N-Alkylations using alkyl bromides." Detailed discussion on Finkelstein conditions for sluggish amines. Link

  • BenchChem Technical Support. (2025). "The Azetidine Ring: A Technical Guide to Its Stability and Reactivity." Link[1]

  • Goethals, E. J., et al. (2017).[1] "Cationic ring-opening polymerization of azetidine." Macromolecules. Link[1]

  • Master Organic Chemistry. (2017). "Reductive Amination: The Superior Protocol for Amine Synthesis." Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 3,3-Disubstituted Azetidines

The following guide serves as a specialized Technical Support Center for the synthesis of 3,3-disubstituted azetidines. It is designed to troubleshoot the specific "failure modes" inherent to forming strained four-member...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 3,3-disubstituted azetidines. It is designed to troubleshoot the specific "failure modes" inherent to forming strained four-membered rings.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting Cyclization, Polymerization, and Stability Profiles[1]

Core Directive: The Entropic Battle

User Query: "Why am I getting a gummy, insoluble residue instead of my azetidine product?"

Technical Insight: You are likely witnessing the defeat of intramolecular cyclization (ring formation) by intermolecular oligomerization (chain formation).[1]

The formation of a four-membered ring is kinetically and thermodynamically challenged. While the Thorpe-Ingold effect (gem-dimethyl effect) in 3,3-disubstituted precursors helps compress the bond angle (


) closer to the required ~90°, it also introduces steric bulk that can hinder the nucleophilic attack of the nitrogen on the electrophilic carbon.

If the concentration is too high, the amine terminus of one molecule will find the electrophile of a neighboring molecule faster than it can twist to find its own tail.

Troubleshooting Protocol: The "High Dilution" Regime
VariableStandard RecommendationMechanism of Action
Concentration < 0.05 M (Critical)Drastically reduces the collision frequency between distinct molecules, favoring the zero-order intramolecular event.
Temperature Reflux (Solvent dependent)High thermal energy is required to overcome the significant activation energy (

) of forming the strained ring (approx. 26 kcal/mol strain).[1]
Addition Rate Slow Addition (Syringe Pump)Adding the substrate dropwise to a refluxing base solution ensures the instantaneous concentration of unreacted starting material remains near zero.
Visualization: Kinetic Competition Pathway

The following diagram illustrates the bifurcation point between success (Azetidine) and failure (Oligomer).[1]

Azetidine_Kinetics Start Linear Precursor (Amino-Sulfonate) TS_Intra TS: Intramolecular (High Ea, Entropically Disfavored) Start->TS_Intra High Dilution Heat TS_Inter TS: Intermolecular (Lower Ea, Concentration Dependent) Start->TS_Inter High Conc. Fast Addition Product 3,3-Disubstituted Azetidine TS_Intra->Product Cyclization Polymer Oligomers/Polymers (Gummy Residue) TS_Inter->Polymer Chain Growth

Caption: Kinetic bifurcation in azetidine synthesis. High dilution favors the upper pathway (Cyclization).

Issue: Elimination vs. Cyclization

User Query: "My NMR shows olefinic protons, and I have low mass recovery. Is this Grob fragmentation?"

Technical Insight: Yes, or a standard E2 elimination. When synthesizing 3,3-disubstituted azetidines from 2,2-disubstituted-1,3-propanediol derivatives (e.g., bis-mesylates), the absence of


-hydrogens on the central carbon usually protects you from simple elimination.

However, if your leaving group is too "hard" or the base is too strong/bulky, or if you are using a precursor that does have


-hydrogens (e.g., a mono-substituted precursor), elimination becomes the dominant pathway.[1]

The "Bis-Triflate" Solution: For difficult substrates, in situ generation of bis-triflates (using Tf₂O) is superior to tosylates or mesylates. The triflate is such a potent leaving group (super-leaving group) that it accelerates the


 cyclization rate significantly, often allowing it to outcompete the elimination or polymerization pathways even at lower temperatures.
Comparative Data: Leaving Group Performance
Leaving Group (LG)Reactivity (

)
Risk ProfileRecommended Condition
Mesylate (-OMs) 1High temp required; polymerization risk high.[1]Reflux in MeCN/K₂CO₃.[1]
Tosylate (-OTs) ~0.7Slower than Ms; bulky.[1]Reflux in Toluene/DIPEA.
Triflate (-OTf) ~10⁴Very fast; can hydrolyze if wet.[1]-78°C to 0°C in CH₂Cl₂/DIPEA.[1]

Special Case: 3,3-Difluoroazetidine

User Query: "I synthesized 3,3-difluoroazetidine, but after workup, my flask is empty. Where did it go?"

Technical Insight: 3,3-Difluoroazetidine is a "stealth" molecule with two critical properties that lead to loss:

  • Extreme Volatility: The free base has a low boiling point.[1] Rotovapping down a solution of the free base will result in the product co-evaporating with the solvent.

  • Instability: The electron-withdrawing fluorine atoms destabilize the adjacent C-N bonds (anomeric effect inversion), making the ring prone to hydrolysis or ring-opening upon standing.[1]

Handling Protocol (The "Salt Trap")

NEVER isolate 3,3-difluoroazetidine as a free base unless immediately reacting it in the next step.[1]

  • Synthesis: Perform cyclization.

  • Quench: Cool the reaction mixture.

  • Trapping: Add anhydrous HCl (in dioxane or ether) directly to the crude organic layer.[1]

  • Isolation: The hydrochloride salt will precipitate.[1] Filter this solid.[1] The salt is non-volatile and shelf-stable.

Standardized Workflow: One-Pot Cyclization

Recommended for 3,3-disubstituted substrates using the Bis-Triflate method.

Reagents:

  • 2,2-Disubstituted-1,3-propanediol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (2.2 equiv)[1]

  • Primary Amine (R-NH₂) (1.0 - 1.1 equiv)[1]

  • DIPEA (Hunig's Base) (4.5 equiv)[1]

  • Solvent: Anhydrous CH₂Cl₂ (0.1 M final conc.)

Step-by-Step Protocol:

  • Activation: Dissolve diol and DIPEA (2.2 equiv) in CH₂Cl₂ at -78°C .

  • LG Formation: Add Tf₂O dropwise. Stir for 30 mins. (Formation of bis-triflate is instantaneous).[1]

  • Nucleophile Addition: Add the primary amine and the remaining DIPEA (2.3 equiv) dissolved in CH₂Cl₂.

  • Cyclization: Allow the mixture to warm slowly to room temperature (or reflux gently if steric bulk is massive).

  • Validation: Monitor by TLC. If the bis-triflate persists, apply mild heat.[1]

  • Workup: Wash with sat. NaHCO₃. Dry organic layer.[1] If product is volatile, add acid to precipitate salt immediately.[1]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Reaction Analysis Check_State Check Physical State Start->Check_State Residue Gummy/Insoluble? Check_State->Residue Polymerization Volatile Low Yield/Empty Flask? Check_State->Volatile Loss of Product Olefin Olefin in NMR? Check_State->Olefin Elimination Sol_Residue Action: Increase Dilution (0.01 M) & Slow Addition Residue->Sol_Residue Sol_Volatile Action: Isolate as HCl Salt Do not Rotovap Free Base Volatile->Sol_Volatile Sol_Olefin Action: Switch to Triflate (-OTf) Lower Temperature Olefin->Sol_Olefin

Caption: Decision matrix for diagnosing azetidine synthesis failures.

References

  • Hillier, M. C., & Chen, C.-Y. (2006).[1][2] A Straightforward Synthesis of 1,3-Disubstituted Azetidines via the Alkylation of Primary Amines with 2-Substituted-1,3-propanediol Bis-triflates.[2][3][4] The Journal of Organic Chemistry, 71(20), 7885–7887.[1] Link[1]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International, 38(5), 427-465.[1] Link[1]

  • Singh, G. S., & D'Höge, F. (2021).[1][5] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11, 12345-12380.[1] Link

  • PubChem. (n.d.).[1] 3,3-Difluoroazetidine hydrochloride (Compound Summary). National Library of Medicine.[1] Link[1]

Sources

Optimization

Technical Support Center: Chemoselectivity &amp; Protecting Group Stability

Topic: Preventing Boc Group Removal Under Acidic Conditions Ticket ID: BOC-STAB-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Boc Group Removal Under Acidic Conditions

Ticket ID: BOC-STAB-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its stability against bases and nucleophiles. However, its designed lability to acids creates a paradox: How do you perform necessary acidic transformations (e.g., workups, selective deprotections, Lewis acid catalysis) without stripping the Boc group?

This guide provides the mechanistic understanding and specific protocols required to maintain Boc integrity when acidic conditions are unavoidable.

The Mechanistic Failure Point

To prevent Boc removal, one must understand the specific event that triggers it. The failure mode is kinetic , not thermodynamic. The Boc group does not simply "fall off"; it requires a specific protonation event followed by an elimination.

Mechanism of Acid-Catalyzed Cleavage

The reaction is driven by the protonation of the carbonyl oxygen (the most Lewis-basic site), followed by the rate-determining collapse into a tert-butyl cation and a carbamic acid.

BocMechanism Start Boc-Protected Amine (R-NH-Boc) Protonation Protonated Intermediate (R-NH-C(=OH+)-OtBu) Start->Protonation + H+ (Acid) Transition Fragmentation (Rate Limiting Step) Protonation->Transition Intermediates Carbamic Acid + t-Butyl Cation Transition->Intermediates - tBu+ Products Free Amine + CO2 + Isobutylene Intermediates->Products Fast Decarboxylation

Figure 1: The irreversible cascade of Boc deprotection. Prevention requires stopping the transition from the Protonated Intermediate to Fragmentation.

Stability Matrix: Acid Compatibility

Not all acids are fatal to the Boc group. Stability is a function of acid strength (


), concentration, and solvent polarity.
Acid / Reagent

(approx)
Risk LevelRecommendation
TFA (Trifluoroacetic Acid) 0.23CRITICAL Removes Boc rapidly.[1] Avoid unless deprotection is desired.
HCl (Hydrochloric Acid) -7.0CRITICAL Removes Boc instantly in organic solvents (dioxane, MeOH).
Acetic Acid (AcOH) 4.76SAFE Generally safe at RT. Used for selective Trityl removal.
Citric Acid (aq) 3.13SAFE Ideal for quenching basic reactions during workup.
Ammonium Chloride (sat. aq) 9.24SAFE Standard buffer for quenching; completely Boc-compatible.

(Lewis Acid)
N/AHIGH Known to cleave Boc in DCM. Avoid.

N/AMODERATE Can cleave Boc if moisture is present or at high temp.
Troubleshooting Guides & Protocols
Scenario A: Quenching Basic Reactions (e.g., Grignard, LiAlH4)

Problem: You have a Boc-protected amine in a reaction mixture with strong base (e.g., LDA, LAH) and need to quench it. Adding 1M HCl will strip the Boc group.

Solution: Use a buffered weak acid system.

  • Cool the reaction to 0°C.

  • Reagent Choice:

    • Preferred: Saturated aqueous Ammonium Chloride (

      
      ).
      
    • Alternative (if lower pH needed): 10% aqueous Citric Acid.

  • Protocol: Add the quenching agent dropwise.[2] Ensure the internal temperature does not rise above 5°C.

  • Why this works: These weak acids neutralize the strong base but do not generate a sufficiently low pH to protonate the Boc carbonyl oxygen significantly.

Scenario B: Selective Deprotection (Trityl vs. Boc)

Problem: You have a molecule with both N-Trityl (Trt) and N-Boc groups.[3][4] You need to remove the Trityl group while keeping the Boc intact.

Solution: Exploit the kinetic difference in acid lability. Trityl cations are far more stable than tert-butyl cations, making the Trityl group ~1000x more acid-labile.

Protocol:

  • Solvent: Dichloromethane (DCM) or TFE (Trifluoroethanol).

  • Reagent: 1% Trifluoroacetic Acid (TFA) in DCM OR Acetic Acid/TFE (1:9).

  • Execution:

    • Dissolve substrate in DCM.[1][2]

    • Add 1% TFA (v/v) at 0°C.

    • Monitor strictly: Check TLC every 5 minutes.

    • Quench: Immediately quench with Pyridine or

      
       once Trityl is gone (usually <15 mins).
      
    • Note: Do not use >5% TFA, or Boc loss will occur.

Scenario C: Lewis Acid Catalysis (e.g., Friedel-Crafts)

Problem: You need to perform a Lewis Acid-catalyzed reaction on a Boc-protected substrate. Reagents like


 or 

are stripping the Boc.[5]

Solution:

  • Avoid Oxophilic Lewis Acids: Strong oxophilic acids (

    
    , 
    
    
    
    ,
    
    
    ) coordinate to the Boc carbonyl and trigger cleavage.
  • Alternative Reagents: Switch to milder, lanthanide-based Lewis acids (e.g.,

    
    ) or Indium triflate (
    
    
    
    ), which often tolerate carbamates.
  • Solvent Switch: Avoid protic co-solvents. Ensure the reaction is strictly anhydrous. Moisture generates H+, which catalyzes Boc removal faster than the Lewis acid itself.

Diagnostic Decision Tree

Use this workflow to determine the safety of your proposed acidic condition.

BocDecisionTree Start Proposed Acidic Condition IsProtic Is it a Brønsted Acid (H+)? Start->IsProtic CheckPKa Is pKa < 1? IsProtic->CheckPKa Yes LewisCheck Is it a Lewis Acid? IsProtic->LewisCheck No CheckConc Is Concentration > 10%? CheckPKa->CheckConc No (e.g., AcOH) Unsafe UNSAFE: Boc Loss Likely CheckPKa->Unsafe Yes (e.g., TFA, HCl) Safe SAFE: Proceed with Monitoring CheckConc->Safe No (Dilute) CheckConc->Unsafe Yes Oxophilic Is it highly Oxophilic? (AlCl3, TiCl4, ZnBr2) LewisCheck->Oxophilic Yes Oxophilic->Safe No (e.g., Yb(OTf)3) Oxophilic->Unsafe Yes

Figure 2: Decision matrix for assessing Boc stability risks.

Frequently Asked Questions (FAQ)

Q: Can I use HCl in Dioxane if I keep it cold? A: No. 4M HCl in dioxane is a standard reagent for removing Boc. Even at 0°C, significant deprotection will occur within minutes. Use a weaker acid like acetic acid or dilute phosphoric acid if acidification is strictly necessary.

Q: I see a new spot on TLC during my acidic workup. Is it the deprotected amine? A: Likely yes. To confirm, spray the TLC plate with Ninhydrin stain and heat. A free primary amine will turn distinct purple/blue. The Boc-protected amine will not stain (or stain very faintly/slowly).

Q: Why does my Boc group fall off during silica gel chromatography? A: Silica gel is slightly acidic. For highly sensitive substrates, the acidity of the silica can trigger slow deprotection.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent to neutralize acidic sites before loading your compound.

Q: Can I use


 to remove a Trityl group in the presence of Boc? 
A: Risky.  While literature exists for this, 

is also a known reagent for Boc deprotection (typically in DCM). It is safer to use the 1% TFA/DCM method (controlled kinetics) or mild acetic acid buffers to ensure the Boc remains.
References
  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M.[6] Wiley-Interscience, 5th Edition. (The authoritative text on stability thresholds).

  • Mechanism of Acid-Catalyzed Boc Deprotection . BenchChem Technical Guides. (Detailed mechanistic breakdown of the protonation-fragmentation pathway). [1]

  • Selective Removal of N-Boc Protecting Group . The Journal of Organic Chemistry. (Discusses selectivity issues and reagents). [3]

  • Chemoselective Deprotection of N-Boc. ResearchGate/Tetrahedron.

    
     and 
    
    
    
    ).
  • Boc Protecting Group Stability . Organic Chemistry Portal. (Comprehensive stability data against various reagents).

Sources

Troubleshooting

Solvent screening for nucleophilic substitution on iodomethyl azetidine

Technical Support Portal: Functionalization of 3-(Iodomethyl)azetidines Topic: Solvent Screening & Process Optimization for Nucleophilic Substitution ( ) Target Substrate: 3-(Iodomethyl)azetidine (typically N-protected,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: Functionalization of 3-(Iodomethyl)azetidines

Topic: Solvent Screening & Process Optimization for Nucleophilic Substitution (


)
Target Substrate:  3-(Iodomethyl)azetidine (typically N-protected, e.g., N-Boc, N-Cbz, or N-Tosyl)

Module 1: The Engineering Logic of Solvent Selection

Executive Summary: Performing nucleophilic substitution on 3-(iodomethyl)azetidine presents a unique "Ambident Electrophile" challenge. You are balancing the desired


 attack at the exocyclic iodomethyl group against the thermodynamically driven relief of ring strain (ring-opening).

The solvent is not merely a medium; it is a kinetic controller. Your choice must maximize the nucleophilicity of your reagent while minimizing the stabilization of the transition state that leads to ring opening.

Solvent Performance Matrix
Solvent ClassRepresentative SolventsSuitabilityMechanistic Impact
Polar Aprotic (Dipolar) DMF, DMSO, NMP High Best for Rate. These solvents solvate cations (e.g.,

,

) well but leave the anionic nucleophile "naked" and highly reactive. This accelerates the desired

at the primary iodide. Risk: High polarity can sometimes stabilize the zwitterionic transition state of ring opening if heating is aggressive.
Polar Aprotic (Moderate) Acetonitrile (MeCN), Acetone Optimal Best Balance. MeCN is the "Goldilocks" solvent. It provides enough polarity to dissolve organic salts but is volatile enough for easy workup. It is less likely to promote solvolysis than DMF.
Chlorinated / Non-Polar DCM, DCE, Toluene Low to Medium Phase Transfer Required. Nucleophile solubility is often poor. These are excellent for stability (preventing ring opening) but require Phase Transfer Catalysts (e.g., TBAB, 18-crown-6) to drive the reaction.
Protic MeOH, EtOH, Water CRITICAL RISK Avoid. Protic solvents solvate anions via hydrogen bonding, drastically reducing nucleophilicity (slowing

). Worse, they promote solvolysis/hydrolysis, leading to ring-opening (formation of acyclic ethers/alcohols).

Module 2: Troubleshooting & FAQs

Q1: My starting material (N-Boc-3-iodomethylazetidine) degrades before I even add the nucleophile. Why? Diagnosis: The azetidine ring is acid-sensitive.[1] Mechanism: If your solvent contains trace acid (e.g., HCl in old Chloroform) or if your substrate was stored as a salt without proper neutralization, the nitrogen protonates. Causality: Protonation creates a highly electrophilic azetidinium species. The iodide (or even the solvent) can then attack the ring carbons to relieve strain, destroying your scaffold. Fix:

  • Always neutralize the salt form (HCl/TFA) immediately before reaction using a mild base (

    
     wash) or include excess base (
    
    
    
    , DIPEA) in the reaction pot.
  • Pass chlorinated solvents through basic alumina to remove trace acid.

Q2: I am seeing low conversion despite using a strong nucleophile (e.g.,


) in DMF. 
Diagnosis:  "Solvent Caging" or Ion Pairing.
Fix: 
  • Temperature: Increase temperature cautiously to 40–50°C. Do not exceed 80°C, as thermal degradation of the ring becomes significant.

  • Additives: Add a crown ether (15-crown-5 for

    
    , 18-crown-6 for 
    
    
    
    ) to sequester the cation and free the anion.

Q3: I observe a "polymer" or gum instead of my product. Diagnosis: Intermolecular Self-Alkylation (Oligomerization). Mechanism: If the N-protecting group is labile or missing, the amine of one molecule attacks the iodomethyl group of another. Fix: Ensure the N-protecting group (Boc, Cbz) is stable under your reaction conditions. If using the free base, run the reaction in high dilution (0.05 M) to favor intramolecular reaction or reaction with the external nucleophile over self-polymerization.

Module 3: Standardized Screening Protocol

Use this self-validating workflow to determine the optimal condition for your specific nucleophile.

Step 1: Solubility & Stability Check (The "Blank" Run)
  • Dissolve 10 mg of substrate in 0.5 mL of the candidate solvent (e.g., MeCN).

  • Add the base you intend to use (e.g., 2 eq.

    
    ).
    
  • Do not add the nucleophile yet.

  • Stir for 2 hours at your target temperature.

  • Validation: Run TLC or LC-MS. If the starting material degrades without the nucleophile, the solvent/base combination is incompatible (likely causing elimination or ring opening). Abort and switch solvents.

Step 2: The Nucleophile Screen

Run parallel reactions in 1-dram vials.

  • Vial A (Kinetic Control): DMF + Nucleophile (1.5 eq) @ RT.

  • Vial B (Stability Control): MeCN + Nucleophile (1.5 eq) @ 50°C.

  • Vial C (Phase Transfer): DCM + Nucleophile (1.5 eq) + TBAB (10 mol%) @ RT.

Monitoring: Check at 1 hour and 4 hours.

  • Success: Conversion > 50% with < 5% ring-opened byproduct.

  • Failure: If Vial A shows many spots (degradation), move to Vial C (gentler conditions).

Module 4: Decision Pathways (Visualization)

The following diagram illustrates the logical flow for selecting reaction conditions based on nucleophile type and substrate stability.

SolventScreening Start Start: Nucleophilic Substitution on 3-(Iodomethyl)azetidine Warning CRITICAL CHECK: Is N-Protected? Start->Warning NucType Identify Nucleophile Type Anionic Anionic / Salt (NaN3, KCN, NaH) NucType->Anionic Neutral Neutral / Amine (Morpholine, Aniline) NucType->Neutral SolubilityCheck Check Solubility in MeCN Anionic->SolubilityCheck PathMeCN Route A: Acetonitrile + Base (K2CO3) (Balance of Rate/Stability) Neutral->PathMeCN Usually Soluble Soluble Soluble? SolubilityCheck->Soluble Yes Insoluble Insoluble? SolubilityCheck->Insoluble No Soluble->PathMeCN PathDMF Route B: DMF or DMSO (High Rate, Risk of Solvolysis) Insoluble->PathDMF If thermal stable PathPTC Route C: DCM/Toluene + Phase Transfer Cat. (Max Stability, Slow Rate) Insoluble->PathPTC If thermal labile Warning->NucType Yes (Boc/Cbz) Stop STOP: Protect Nitrogen First Risk of Polymerization Warning->Stop No (Free Base)

Caption: Decision logic for solvent selection emphasizing the balance between nucleophile solubility and ring stability.

References

  • Solvent Effects in Nucleophilic Substitution.Chemistry LibreTexts. (2021). Discusses the impact of polar aprotic solvents on ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     rates and anion solvation. 
    
  • Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. (2013). Comprehensive review on the strain-driven reactivity of azetidines and stability of N-protected forms.

  • Ring-Opening Decomposition of Aryl Azetidines. Journal of Medicinal Chemistry. (2021). Detailed analysis of acid-mediated ring opening and the importance of pKa control.

  • Continuous Flow Synthesis of Functionalized Azetidines. ChemRxiv / Uniba. (2020). Highlights the use of alternative solvents like CPME and flow conditions to manage the instability of lithiated/iodinated azetidines.[2]

Sources

Optimization

How to avoid elimination side products in azetidine synthesis

Technical Guide: Minimizing Elimination Side Products in Azetidine Synthesis Introduction: The Kinetic Battle (Ring Strain vs. Entropy) Synthesizing azetidines via intramolecular nucleophilic substitution (4-exo-tet cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Minimizing Elimination Side Products in Azetidine Synthesis

Introduction: The Kinetic Battle (Ring Strain vs. Entropy)

Synthesizing azetidines via intramolecular nucleophilic substitution (4-exo-tet cyclization) presents a fundamental thermodynamic challenge. You are forcing a molecule to adopt a strained 4-membered ring conformation (~25.4 kcal/mol strain energy) while fighting the entropic penalty of cyclization.

The primary competitor is Elimination (E2) . The anti-periplanar geometry required for E2 elimination is often energetically more accessible than the specific gauche conformation required for ring closure. This guide provides technical interventions to shift the kinetic preference toward cyclization.

Module 1: Critical Process Parameters (CPP)

To suppress elimination, you must manipulate the reaction coordinate to favor the substitution pathway (


) over the elimination pathway (

).
Solvent Selection: The Polarity Effect

Solvent choice is the single most impactful variable.

  • Recommendation: Use Acetonitrile (MeCN) or DMF .

  • Mechanism: Polar aprotic solvents stabilize the transition state for

    
     (cyclization) without solvating the nucleophile (amine/anion) too heavily, maintaining its reactivity.
    
  • Avoid: Non-polar solvents (Hexane, Toluene) often favor elimination because the transition state for elimination is less charge-separated than that of substitution.

Base Selection: Sterics and Strength
  • The Trap: Strong, bulky bases (e.g.,

    
    -BuOK) favor elimination due to steric hindrance preventing access to the 
    
    
    
    -carbon for substitution, while easily abstracting the
    
    
    -proton.
  • Recommendation: Use Sodium Hydride (NaH) or Cesium Carbonate (

    
    ) .
    
    • NaH: Irreversible deprotonation of the sulfonamide/amine creates a naked anion, increasing nucleophilicity (

      
      ) over basicity.
      
    • Cs2CO3: The "Cesium Effect" promotes cyclization due to the weak coordination of the large cesium cation, which does not stabilize the open-chain conformer.

Leaving Group (LG) Tuning
  • Mesylate (OMs) vs. Tosylate (OTs) vs. Halides:

    • Best: Mesylate (OMs) . It is less sterically demanding than Tosylate, reducing the barrier for the incoming nucleophile.

    • Risk: Iodides are excellent leaving groups but can sometimes promote elimination if the reaction temperature is too high.

Module 2: Mechanistic Visualization

The following diagram illustrates the divergence point between the desired 4-exo-tet cyclization and the unwanted E2 elimination.

Azetidine_Pathways Substrate Gamma-Halo/Mesyl Amine (Linear Precursor) Transition_Cyc TS: 4-exo-tet (Requires Gauche Conformation) Substrate->Transition_Cyc High Dilution Polar Aprotic Solvent Transition_Elim TS: Anti-Periplanar (E2 Elimination) Substrate->Transition_Elim High Temp Bulky Base Product Azetidine (Target) Transition_Cyc->Product SideProduct Allyl Amine (Elimination Impurity) Transition_Elim->SideProduct

Caption: Kinetic competition between 4-exo-tet cyclization (top) and E2 elimination (bottom). Conditions must lower the activation energy for the top path.

Module 3: Troubleshooting & FAQs

Scenario A: "I am observing >30% Allyl Amine side products."

Q1: What is your reaction concentration?

  • Diagnosis: High concentrations favor intermolecular reactions (oligomerization) or bimolecular elimination.

  • Fix: Run the reaction under high dilution conditions (0.05 M to 0.1 M) . This favors intramolecular reactions (cyclization) over intermolecular processes.

Q2: Are you heating the reaction?

  • Diagnosis: Elimination has a higher activation energy than cyclization. Heating supplies the energy to cross the elimination barrier.

  • Fix: Lower the temperature. Attempt the cyclization at

    
     to Room Temperature (RT). If heating is required, do not exceed 
    
    
    
    .

Q3: Which protecting group is on the Nitrogen?

  • Diagnosis: Electron-withdrawing groups (EWGs) like Tosyl (Ts) or Nosyl (Ns) increase the acidity of the N-H proton, facilitating the formation of the nucleophilic anion.

  • Fix: If using a benzyl (Bn) group, the nitrogen is less nucleophilic. Switch to a Sulfonamide (Ts, Ms) or Carbamate (Boc, Cbz) protection strategy to increase the acidity of the N-H bond for easier deprotonation by weaker bases.

Scenario B: "The reaction is sluggish; starting material remains."

Q4: Have you considered the 'Finkelstein' boost?

  • Technique: Add catalytic Sodium Iodide (NaI, 10-20 mol%) .

  • Mechanism: The iodide displaces the chloride/mesylate in situ to form a transient alkyl iodide. Iodide is a better leaving group, accelerating the

    
     cyclization without requiring higher temperatures that trigger elimination.
    
Scenario C: "My product decomposes during purification."

Q5: Is your azetidine acid-sensitive?

  • Diagnosis: Azetidines are strained and can ring-open in acidic media (e.g., silica gel).

  • Fix:

    • Pre-treat the silica gel column with 1-2% Triethylamine (Et3N) in the eluent.

    • Use Alumina (neutral) instead of silica.

    • Isolate as a stable salt (e.g., oxalate or HCl salt) immediately if the free base is volatile or unstable.

Module 4: Validated Protocol (Low-Elimination Route)

This protocol minimizes elimination by using a specific base/solvent combination that favors the 4-exo-tet pathway [1, 2].

Substrate: N-Tosyl-3-chloropropylamine (or equivalent


-mesyloxy sulfonamide).
StepActionTechnical Rationale
1 Dissolve substrate in dry Acetonitrile (MeCN) [0.1 M].Polar aprotic solvent favors

.
2 Add

(3.0 equiv)
.
Cesium effect promotes cyclization; carbonate is non-nucleophilic.
3 Add TBAI (tetrabutylammonium iodide) (10 mol%).Catalyst to convert Cl/OMs

I (better LG).
4 Heat to 60°C monitoring by TLC/LCMS.Sufficient energy for cyclization, low enough to suppress E2.
5 Quench: Filter solids, concentrate, flash chromatography.Remove base quickly to prevent degradation.

Expected Yield: 85-95% Azetidine; <5% Elimination product.

Module 5: Alternative "Strain-Release" Strategy

If elimination persists despite optimization, switch to Strain-Release Reagents . Instead of cyclizing a linear precursor, use [1.1.0]bicyclobutanes (BCBs) or 1-azabicyclo[1.1.0]butanes . These reagents release strain to form the azetidine, completely bypassing the elimination pathway [3].

Strain_Release BCB 1-Azabicyclo[1.1.0]butane (High Energy) Intermediate Strain Release Intermediate BCB->Intermediate Bond Cleavage Nucleophile Nucleophile (R-MgBr / R-Li) Nucleophile->Intermediate Azetidine 3-Substituted Azetidine (Thermodynamic Sink) Intermediate->Azetidine Protonation/Trapping

Caption: Strain-release synthesis avoids the E2 elimination competition entirely.

References

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.

  • Quinodoz, P., et al. (2016).[1] "Diversely substituted N-aryl-2-cyanoazetidines... one-pot mesylation followed by ring closure."[1] Journal of Organic Chemistry.

  • Gianatassio, R., & Kadish, D. (2019).[1] "Direct Alkylation of 1-Azabicyclo[1.1.0]butane." Organic Letters.

Sources

Reference Data & Comparative Studies

Validation

Characterization of 3,3-Disubstituted Azetidines: A Comparative Technical Guide

Executive Summary: The Gem-Dimethyl Bioisostere Challenge In modern drug discovery, the 3,3-disubstituted azetidine scaffold has emerged as a high-value bioisostere for the gem-dimethyl group and the piperidine ring.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Dimethyl Bioisostere Challenge

In modern drug discovery, the 3,3-disubstituted azetidine scaffold has emerged as a high-value bioisostere for the gem-dimethyl group and the piperidine ring.[1] Its incorporation often improves metabolic stability and alters lipophilicity vectors without significantly changing the ligand's overall footprint.

However, characterizing these strained four-membered rings presents unique challenges.[1] The ring's "butterfly" conformational flipping often leads to signal broadening in NMR at room temperature, while the quaternary center at the 3-position lacks proton handles, complicating standard assignment. This guide compares the primary characterization techniques, establishing a hierarchy of analytical fidelity based on experimental rigor.

Comparative Performance Analysis

The following table objectively compares the three dominant characterization modalities for 3,3-disubstituted azetidines.

FeatureNMR Spectroscopy (Solution State) X-Ray Crystallography (Solid State) Computational (DFT/Ab Initio)
Primary Utility Routine purity & connectivity assignment.[1]Absolute configuration & ring pucker angle determination.Prediction of conformational energy barriers.
Resolution Limit High, but limited by conformational averaging (time scale

ms).
Atomic resolution (<0.8 Å), but static.[1]Theoretical (dependent on basis set).[1]
Sample Requirement ~2-10 mg (recoverable).[1]Single crystal (often difficult for oils).[1]None (Virtual).[1]
Key Weakness Line Broadening: Ring inversion (butterfly motion) can broaden signals at 25°C.Packing Forces: Crystal packing may force a conformation not dominant in solution.[1]Solvation Error: Gas-phase calculations may not reflect solution dynamics.
Turnaround Time < 1 Hour.[1]Days to Weeks (growing crystals).Hours (Cluster dependent).

Technique I: NMR Spectroscopy (The Dynamic Standard)[1]

The Challenge: Conformational Flipping

Unlike 3-monosubstituted azetidines, 3,3-disubstituted variants possess a plane of symmetry if the ring is planar. However, the ring is rarely planar; it adopts a puckered conformation (


30°) to relieve torsional strain.[1] This leads to rapid nitrogen inversion and ring flipping (the "butterfly effect").[1]
  • Room Temperature (298 K): Often shows averaged signals due to rapid exchange, occasionally resulting in broad peaks for the

    
    -protons (
    
    
    
    ).[1]
  • Low Temperature (< 233 K): "Freezes" the conformers, splitting the

    
    -proton signals into distinct axial/equatorial sets.[1]
    
Experimental Protocol: Variable Temperature (VT) NMR

Objective: Resolve conformational isomers and calculate the inversion barrier (


).
  • Solvent Selection: Use CD₂Cl₂ (Dichloromethane-d2) or Toluene-d8 .[1] Avoid viscous solvents like DMSO-d6 for low-temperature work as line broadening due to viscosity obscures the kinetic broadening.[1]

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL solvent. Degas the tube to prevent paramagnetic oxygen broadening.

  • Acquisition:

    • Start at 298 K.[1][2]

    • Cool in 10 K increments to 183 K.

    • Monitor the

      
      -proton signals (typically 
      
      
      
      3.5 – 4.5 ppm).[1]
  • Data Analysis: The coalescence temperature (

    
    ) is where the two distinct conformer peaks merge into a flat plateau. Use the Gutowsky-Holm equation to calculate 
    
    
    
    .[1]
Visualization: Analytical Decision Workflow

The following diagram outlines the logical flow for characterizing these scaffolds, prioritizing non-destructive methods.

Azetidine_Workflow Start Synthesized 3,3-Disubstituted Azetidine Product H1_NMR 1H NMR (298 K) Check H2/H4 region (3.5-4.5 ppm) Start->H1_NMR Sharp Sharp Singlet/Coupled Signal? H1_NMR->Sharp Broad Broad/Undefined Humps Sharp->Broad No (Intermediate Exchange) HSQC 2D HSQC/HMBC Confirm Quaternary C3 Sharp->HSQC Yes (Fast Exchange) VT_NMR Run VT-NMR (-80°C to +25°C) Determine Coalescence Temp Broad->VT_NMR Required VT_NMR->HSQC Resolved Spectrum XRay X-Ray Crystallography (If solid/salt) HSQC->XRay Final Confirmation

Figure 1: Decision matrix for selecting the appropriate characterization pathway based on initial 1H NMR line shape.

Technique II: X-Ray Crystallography (The Structural Absolute)[1]

While NMR provides dynamic data, X-ray crystallography is the only technique that definitively maps the ring pucker angle and the precise steric environment of the 3,3-substituents.

The Challenge: Crystallinity

3,3-disubstituted azetidines are frequently oils at room temperature due to their low molecular weight and lack of hydrogen bond donors (if N-alkylated).[1]

Experimental Protocol: Salt Formation for Crystal Growth

Objective: Induce crystallinity in oily azetidine bases.

  • Reagent Choice: Do not use simple HCl gas, as hygroscopicity can be an issue.[1] Use Oxalic Acid or Picric Acid (if safety permits) which often form robust lattices with amines.[1]

  • Procedure:

    • Dissolve 20 mg of azetidine in minimal Et₂O (diethyl ether).

    • Add 1.0 equivalent of anhydrous oxalic acid dissolved in minimal EtOH.

    • Allow slow evaporation or vapor diffusion (hexane into the ethanolic solution) at 4°C.

  • Data Extraction: Focus on the

    
     bond angle (typically 
    
    
    
    88°) and the ring planarity deviation.[1]

Technique III: Infrared (IR) & Mass Spectrometry (MS)[1]

These are supportive techniques but contain specific markers for the strained ring.

  • IR Spectroscopy: The azetidine ring exhibits a characteristic "ring breathing" mode. While less diagnostic than carbonyls, look for bands in the 900–980 cm⁻¹ region associated with ring deformation.

  • Mass Spectrometry: Under Electrospray Ionization (ESI), 3,3-disubstituted azetidines often show a specific fragmentation pattern involving the loss of ethylene (retro-[2+2]), particularly if the nitrogen is unsubstituted.[1]

Mechanistic Insight: The Butterfly Effect

Understanding the conformational landscape is vital for interpreting the spectra. The diagram below illustrates the energy barrier traversed during the characterization process.

Butterfly_Effect Conf_A Conformer A (Puckered Up) TS Transition State (Planar) Conf_A->TS Ring Strain Maximized TS->Conf_A Conf_B Conformer B (Puckered Down) TS->Conf_B Relaxation Conf_B->TS ~8 kcal/mol barrier

Figure 2: The "Butterfly" inversion mechanism. At room temp, NMR sees the average of A and B. At low temp, it sees them individually.

References

  • Conformational Analysis of Azetidines

    • ResearchGate:[1][3] "Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines" (Relevant comparative data on ring inversion barriers).

  • Synthesis and NMR Data

    • Journal of Medicinal and Chemical Sciences: "Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity" (Provides baseline chemical shift data for azetidine rings).[1]

  • Variable Temperature NMR Methodology

    • University of St Andrews: "Variable temperature 1H and 13C NMR study of restricted rotation" (Methodological basis for calculating inversion barriers in N-heterocycles).

  • IR Characteristics of Strained Rings

    • ResearchGate:[1][3] "High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine" (Specifics on ring deformation bands).

  • General Synthesis & Reactivity

    • Royal Society of Chemistry: "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle."[4]

Sources

Comparative

1H NMR and 13C NMR analysis of 1-Boc-3-iodomethyl-3-methylazetidine

Technical Assessment: NMR Characterization of 1-Boc-3-iodomethyl-3-methylazetidine Executive Summary This guide provides a technical analysis for the structural verification of 1-Boc-3-iodomethyl-3-methylazetidine , a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: NMR Characterization of 1-Boc-3-iodomethyl-3-methylazetidine

Executive Summary

This guide provides a technical analysis for the structural verification of 1-Boc-3-iodomethyl-3-methylazetidine , a critical sp³-rich building block used in medicinal chemistry for installing quaternary centers.[1]

The primary challenge in synthesizing this molecule is distinguishing the final iodide product from its alcohol precursor (1-Boc-3-hydroxymethyl-3-methylazetidine) or its activated mesylate intermediate.[1] While Proton (


H) NMR shows subtle shift changes, Carbon-13 (

C) NMR offers a definitive "Gold Standard" validation due to the Heavy Atom Effect of iodine.[1]

Key Recommendation: Do not rely solely on


H NMR integration. Use the diagnostic upfield shift of the iodomethyl carbon in 

C NMR (< 25 ppm) to confirm successful halogenation.

Structural & Synthetic Context

The synthesis typically proceeds via the activation of the primary alcohol followed by nucleophilic displacement with iodide (Finkelstein conditions).

Synthesis Alcohol Precursor (Alcohol) -CH2-OH Mesylate Intermediate (Mesylate) -CH2-OMs Alcohol->Mesylate MsCl, Et3N Activation Iodide Target Product (Iodide) -CH2-I Mesylate->Iodide NaI, Acetone Substitution

Figure 1: Synthetic pathway highlighting the transformation of the hydroxymethyl group to the iodomethyl group.[1]

Comparative NMR Analysis

A. The Diagnostic Challenge

In


H NMR, the chemical shift of a methylene group attached to an oxygen (

) is often similar to that of a methylene attached to an iodine (

), typically differing by only 0.2–0.4 ppm.[1] This makes low-resolution NMR or crude mixture analysis risky.[1]
B. The Solution: The Heavy Atom Effect

In


C NMR, the "Heavy Atom Effect" (spin-orbit coupling) causes carbon atoms attached to iodine to resonate at significantly higher fields (lower ppm) compared to their oxygenated counterparts.[1][2] This provides a binary "Yes/No" confirmation of the product.[1]
C. Data Comparison Table
FeaturePrecursor (Alcohol) Intermediate (Mesylate) Product (Iodide) Status
Functional Group




H NMR: Methylene

3.60 – 3.80 ppm (s)

4.10 – 4.30 ppm (s)

3.30 – 3.50 ppm (s)
Diagnostic

H NMR: Impurity
Broad -OH singletMethyl singlet ~3.05 ppmN/ACheck Purity

C NMR: Methylene

60 – 70 ppm

70 – 75 ppm

10 – 20 ppm
Definitive
Azetidine Ring (

H)

3.4 – 3.9 ppm (d/m)

3.6 – 4.0 ppm (d/m)

3.6 – 4.0 ppm (d/m)
Scaffold Check

Note: Shifts are reported in CDCl


. The quaternary C3-methyl group simplifies the spectrum, rendering the exocyclic methylene (

) as a sharp singlet, unlike the doublet seen in the des-methyl analog.[1]

Detailed Characterization Protocol

Step 1: Sample Preparation
  • Solvent: Deuterated Chloroform (CDCl

    
    ) is preferred.[1] DMSO-
    
    
    
    may cause solvent peaks to overlap with the critical iodomethyl region (~3.3 ppm) in
    
    
    H NMR.[1]
  • Concentration: Prepare a concentrated sample (>10 mg/0.6 mL) to ensure the quaternary carbons and the upfield iodomethyl carbon are visible in

    
    C NMR.
    
Step 2: H NMR Interpretation Logic
  • Verify the Boc Group: Look for the strong singlet (9H) at

    
    1.45 ppm.
    
  • Identify the C3-Methyl: Look for a singlet (3H) at

    
    1.20–1.30 ppm.[1]
    
  • Locate the Target Methylene (

    
    ): 
    
    • Expect a singlet (2H) around 3.35 ppm .[1]

    • Differentiation: If the peak is at 3.70 ppm, you likely have unreacted alcohol.[1] If it is at 4.20 ppm, you have the mesylate.[1]

  • Check for Elimination By-products:

    • If the reaction was heated too vigorously, elimination of HI can occur, forming the exocyclic alkene.[1] Look for olefinic protons around 5.0–6.0 ppm.[1]

Step 3: C NMR Validation (The "Go/No-Go" Step)

Run a standard proton-decoupled


C experiment.
  • Scan the Upfield Region (0–30 ppm):

    • You should see the C3-Methyl (

      
      22 ppm) and the Boc-methyls (
      
      
      
      28 ppm).[1]
    • The Critical Signal: Look for a distinct peak between 10–20 ppm . This is the

      
        carbon.[1]
      
  • Absence of Downfield Signals: Ensure there are no peaks in the 65–75 ppm range (excluding the Boc quaternary carbon at ~80 ppm). Presence here indicates residual alcohol or mesylate.[1]

Visualizing the Decision Pathway

DecisionTree Start Acquire 13C NMR (CDCl3) CheckUpfield Check 10-25 ppm Region Start->CheckUpfield SignalFound Signal Present (~15-20 ppm) CheckUpfield->SignalFound Yes NoSignal No Signal (Only Me/Boc peaks) CheckUpfield->NoSignal No CheckDownfield Check 60-75 ppm Region SignalFound->CheckDownfield ResultFail FAILURE: Check for Alcohol/Mesylate or Decomposition NoSignal->ResultFail ResultSuccess SUCCESS: Product Confirmed (Iodide Formed) CheckDownfield->ResultSuccess Clean Baseline CheckDownfield->ResultFail Peaks Present (Mixture)

Figure 2: Logic flow for confirming the identity of the iodinated product using


C NMR.

Troubleshooting & Stability

  • Pink/Purple Coloration: The product is an alkyl iodide and is light-sensitive. A pink hue indicates liberation of free iodine (

    
    ).[1]
    
    • Remedy: Wash the dissolved product with dilute aqueous sodium thiosulfate (

      
      ) before NMR analysis if the color is intense, as paramagnetic 
      
      
      
      can broaden NMR signals.[1]
  • Storage: Store at -20°C, protected from light. Stabilize with Copper (Cu) turnings if storing for long periods.[1]

References

  • Heavy Atom Effect in NMR

    • Wiberg, K. B.; Pratt, W. E.; Bailey, W. F.[1] "Iodine-127 chemical shifts and the heavy atom effect." Journal of Organic Chemistry. 1980 , 45, 4936–4940.[1] Link[1]

  • General Azetidine Synthesis

    • Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M.[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. 2010 , 49, 9052–9067.[1] Link[1]

  • Synthesis of 3,3-Disubstituted Azetidines

    • Kincaid, J. et al. "Preparation of 1-Boc-3-substituted azetidines."[1] United States Patent US20070244322.[1] Link

Sources

Validation

The Azetidine Advantage: A Strategic Guide to Scaffold Contraction in Drug Design

Executive Summary: The "Small Ring" Renaissance In modern medicinal chemistry, the "Escape from Flatland" (increasing Fsp³) is a dominant paradigm. While piperidine and pyrrolidine scaffolds have historically been the wo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Small Ring" Renaissance

In modern medicinal chemistry, the "Escape from Flatland" (increasing Fsp³) is a dominant paradigm. While piperidine and pyrrolidine scaffolds have historically been the workhorses of amine-based drug design, they frequently suffer from metabolic liabilities (alpha-oxidation) and suboptimal Lipophilic Ligand Efficiency (LLE).

The azetidine ring (a 4-membered saturated amine) has emerged not merely as a curiosity, but as a strategic tool to modulate pKa, reduce lipophilicity, and block metabolic soft spots without sacrificing potency.[1] This guide provides a technical comparison of azetidine against its 5- and 6-membered counterparts, offering actionable protocols for its integration into your lead optimization campaigns.

Physicochemical Profiling: The "Azetidine Switch"

Replacing a piperidine or pyrrolidine with an azetidine is rarely a neutral change; it drastically alters the physicochemical landscape of the molecule.

Basicity (pKa) Modulation

One of the most powerful applications of the azetidine scaffold is pKa attenuation.

  • Mechanism: The bond angles in a 4-membered ring (~90°) force the nitrogen atom to adopt higher s-character in its hybridization to accommodate ring strain. This holds the lone pair electrons more tightly, generally lowering the basicity compared to pyrrolidines (5-membered) or piperidines (6-membered).

  • Impact: Lowering pKa (e.g., from 10.5 to 9.0) can improve membrane permeability by increasing the fraction of neutral species at physiological pH, while simultaneously reducing hERG liability, which is often driven by high basicity.

Lipophilicity and Efficiency Metrics

Contraction to an azetidine reduces the hydrocarbon footprint (lower ClogP) and Molecular Weight (MW).

Table 1: Comparative Physicochemical Properties of N-Alkyl Cyclic Amines

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Drug Design Implication
Ring Strain (kcal/mol) ~26~6~0Azetidine is chemically reactive; requires care in synthesis.
pKa (Tertiary Amine) Lower (~0.5 - 1.0 unit) BaselineBaselineAzetidine reduces lysosomal trapping and hERG risk.
LogP (Lipophilicity) Lowest IntermediateHighestAzetidine improves LLE (Lipophilic Ligand Efficiency).
Conformation Puckered (Rigid)Envelope (Flexible)Chair (Flexible)Azetidine offers distinct vector orientation.
Metabolic Liability Low (Alpha-C) ModerateHigh (Alpha-C) Azetidine blocks CYP-mediated N-dealkylation.

DMPK & Safety: The Metabolic Blockade

A critical advantage of azetidines is their resistance to oxidative metabolism.

Mechanism of Metabolic Stability

Cytochrome P450 enzymes (CYPs) frequently target the alpha-carbon of cyclic amines (piperidines/pyrrolidines) to form an iminium ion intermediate, leading to N-dealkylation or ring opening.

  • The Azetidine Resistance: Forming an iminium ion (double bond character) within a 4-membered ring introduces prohibitive ring strain (anti-Bredt rule analog). Consequently, the activation energy for alpha-oxidation is significantly higher for azetidines.

  • Trade-off: While metabolically stable, azetidines can be chemically unstable in highly acidic environments (stomach pH) or in the presence of strong nucleophiles due to ring strain release.

Decision Logic: When to Deploy Azetidines

Use the following logic flow to determine if an azetidine switch is appropriate for your lead series.

Azetidine_Decision_Tree Start Lead Compound Analysis Issue_Metab Issue: High Clearance (Metabolic)? Start->Issue_Metab Issue_hERG Issue: hERG Inhibition? Start->Issue_hERG Issue_Sol Issue: Poor Solubility/LLE? Start->Issue_Sol Check_Site Is the Soft Spot the Amine Alpha-C? Issue_Metab->Check_Site Yes Switch_Az STRATEGY: Contract to Azetidine Check_Site->Switch_Az Yes (Blocks Iminium Formation) Alt_Strat Block Metabolic Site with F/Me Check_Site->Alt_Strat No Check_pKa Is Basic Amine pKa > 9.5? Issue_hERG->Check_pKa Yes Check_pKa->Switch_Az Yes (Lowers pKa) Issue_Sol->Switch_Az Yes (Lowers LogP & MW)

Figure 1: Decision matrix for implementing the Azetidine Switch in lead optimization.

Experimental Protocols

Synthesis: Avoiding the Pitfalls

Synthesizing N-functionalized azetidines requires specific protocols to prevent ring opening. Standard reductive amination (often used for piperidines) can be sluggish or lead to decomposition with azetidines.

Protocol: Reliable N-Alkylation of Azetidine Hydrochloride This protocol minimizes ring opening by controlling pH and temperature.

  • Reagents: Azetidine core (HCl salt), Alkyl Halide/Mesylate, DIPEA (Diisopropylethylamine), Acetonitrile (ACN).

  • Step 1: Dissolve the alkyl halide (1.0 equiv) in anhydrous ACN (0.1 M).

  • Step 2: Add DIPEA (3.0 equiv) followed by Azetidine HCl (1.2 equiv). Note: Adding base before the amine salt prevents transient high acidity.

  • Step 3: Heat to 60°C in a sealed vial. Caution: Do not exceed 80°C; thermal ring opening becomes a risk.

  • Step 4: Monitor by LCMS. Look for the M+1 peak. If a peak +18 (water adduct) appears, ring opening (hydrolysis) has occurred.

  • Workup: Evaporate solvent, redissolve in DCM, wash with saturated NaHCO₃ (do not use strong acid wash), dry over Na₂SO₄.

Assessing Chemical Stability (Acid Challenge)

Before advancing an azetidine to in vivo studies, validate its stability in simulated gastric fluid.

  • Preparation: Dissolve compound (10 µM) in 0.1 N HCl (pH ~1).

  • Incubation: Incubate at 37°C.

  • Sampling: Inject onto LCMS at t=0, 1h, 4h, 24h.

  • Analysis: Quantify loss of parent peak and appearance of ring-opened product (M+18).

    • Acceptance Criteria: >90% parent remaining after 4h.

Structural Biology: Vector Analysis

The azetidine ring is not a flat square; it exists in a puckered conformation. This impacts the exit vectors of substituents compared to the chair conformation of piperidine.

Vector_Comparison Pip Piperidine (Chair) Vec_Pip Substituents: Equatorial/Axial Angle: ~109.5° Pip->Vec_Pip Az Azetidine (Puckered) Vec_Az Substituents: Pseudo-Eq/Ax Angle: ~90° (Compressed) Az->Vec_Az Result_Pip High Conformational Freedom Vec_Pip->Result_Pip Result_Az Rigid Vector Definition Vec_Az->Result_Az

Figure 2: Vector comparison. Azetidine offers a more defined, rigid exit vector, often beneficial for locking bioactive conformations.

References

  • Stepan, A. F., et al. (2021).[2][3] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." Journal of Medicinal Chemistry.

  • Mughal, H., & Szostak, M. (2021).[4] "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[1][3][4] Organic & Biomolecular Chemistry.

  • Kung, D. W., et al. (2012).[5] "Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1] "The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers."

  • Life Chemicals. (2022).[6] "Substituted Azetidines in Drug Discovery."

Sources

Comparative

The Azetidine Switch: Strategic Bioisosterism in Cyclic Amines

The following guide is structured to provide an authoritative, deep-dive technical analysis of the "Azetidine Switch" in medicinal chemistry. It moves beyond generic definitions to explore the causality of physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide an authoritative, deep-dive technical analysis of the "Azetidine Switch" in medicinal chemistry. It moves beyond generic definitions to explore the causality of physicochemical changes and provides actionable protocols.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Leads.

Executive Summary: The Case for Strain

In the "escaping flatland" era of drug discovery, saturated heterocycles are critical for improving solubility and metabolic stability. While pyrrolidine (5-membered) and piperidine (6-membered) rings are standard, the azetidine (4-membered) ring has emerged as a high-value bioisostere.

The "Azetidine Switch" is not merely a reduction in ring size; it is a strategic modulation of basicity (pKa) , lipophilicity (LogD) , and metabolic vectors . By exploiting the high ring strain (~26 kcal/mol) and the resulting hybridization changes of the nitrogen lone pair, azetidine offers a unique profile that often rescues lead series suffering from high clearance or hERG liability.

Physicochemical Profiling: The "Why" Behind the Switch

The utility of azetidine stems from its deviation from the properties of its larger homologs.

Basicity Modulation (The Hybridization Effect)

A common misconception is that all secondary amines have similar basicity. Azetidine is distinct due to ring strain .[1]

  • Mechanism: To accommodate the strained 90° bond angles (deviating from the ideal 109.5°), the carbon-carbon bonds in the ring adopt higher p-character. Consequently, the nitrogen atom directs more s-character into its lone pair orbital.

  • Result: Electrons in an orbital with higher s-character are held closer to the nucleus and are lower in energy, making them less available for protonation.

  • Impact: Azetidine derivatives are generally less basic (lower pKa) than their pyrrolidine counterparts. This lowering of pKa is critical for:

    • Permeability: Increasing the fraction of neutral species at physiological pH (7.4).

    • hERG Avoidance: Reducing the cationic character often associated with hERG channel blocking.

Lipophilicity and Solubility

The reduction in ring size reduces the hydrophobic surface area (carbon count), lowering intrinsic lipophilicity (LogP). However, the effective lipophilicity (LogD7.4) is often improved further by the pKa shift described above.

Table 1: Comparative Physicochemical Properties of Cyclic Amines

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact of Azetidine Switch
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigh strain alters reactivity & metabolism.
Basicity (pKa) Lower (High s-character lone pair)High (Typical secondary amine)HighReduced pKa

Lower LogD7.4.
Metabolic Hotspots

-carbon (Sterically hindered)

-carbon (Highly accessible)

-carbon (Highly accessible)
Blockade of oxidative clearance.
Vector Angle ~90° (Puckered)~109° (Envelope)~109° (Chair)distinct exit vectors for substituents.

Metabolic Defense: The "How"

One of the primary drivers for the Azetidine Switch is Metabolic Stability .

Blocking -Carbon Oxidation

Cytochrome P450 enzymes (CYPs) frequently target the


-carbon adjacent to the nitrogen for hydroxylation, leading to ring opening or N-dealkylation.
  • Pyrrolidine/Piperidine: The

    
    -protons are axially/equatorially distinct and readily accessible to the heme iron of CYPs.
    
  • Azetidine: The ring pucker and steric crowding of the 4-membered ring make the

    
    -protons less accessible. Furthermore, the formation of the radical cation intermediate (a common step in CYP oxidation) is energetically less favorable due to the ring strain.
    
Visualization: The Metabolic Decision Matrix

The following diagram illustrates the decision logic for employing an azetidine switch during Lead Optimization.

AzetidineLogic Start Lead Compound Analysis Problem Identify Liability Start->Problem HighClearance High Metabolic Clearance (N-dealkylation / alpha-ox) Problem->HighClearance Metabolic hERG hERG Liability (Basic Amine) Problem->hERG Safety Solubility Low Aqueous Solubility (High LogD) Problem->Solubility Physchem AzetidineSwitch Apply Azetidine Switch (Replace Pyrrolidine/Piperidine) HighClearance->AzetidineSwitch hERG->AzetidineSwitch Solubility->AzetidineSwitch BlockOx Mechanism: Steric hindrance of alpha-C + Strain energy barrier AzetidineSwitch->BlockOx LowerpKa Mechanism: Increased s-character of N-lone pair (Lower pKa) AzetidineSwitch->LowerpKa LowerLogP Mechanism: Reduced Carbon Count (Lower LogP) AzetidineSwitch->LowerLogP Stable Outcome: Improved Metabolic Stability BlockOx->Stable Safety Outcome: Reduced hERG Binding LowerpKa->Safety Bioavail Outcome: Improved Solubility & Permeability LowerpKa->Bioavail Lower LogD LowerLogP->Bioavail

Caption: Decision matrix for implementing the Azetidine Switch to resolve specific DMPK liabilities.

Case Study: Baricitinib (Olumiant)

Baricitinib (JAK1/2 inhibitor) is a premier example of the Azetidine Switch in action.

  • Structure: The molecule features an ethylsulfonyl-azetidine moiety linked to a pyrazole.[2]

  • Role of Azetidine:

    • Vector Alignment: The 3,3-disubstitution pattern of the azetidine ring projects the cyanomethyl group and the pyrazole in a precise geometry that fits the JAK binding pocket, a conformation difficult to achieve with a pyrrolidine or piperidine.

    • Metabolic Stability: The azetidine ring, sulfonylated at the nitrogen, is extremely resistant to oxidative metabolism compared to a saturated 5- or 6-membered ring.

    • Polarity: The azetidine core contributes to a favorable physicochemical profile (LogP ~0.4 for N-methyl azetidine core), aiding oral bioavailability.

Experimental Protocol: Synthesis of 3-Substituted Azetidines

Synthesizing substituted azetidines can be challenging due to ring strain.[1] The following protocol is a robust, field-proven method for generating 3-substituted azetidines (common in drug scaffolds like Baricitinib) using a Horner-Wadsworth-Emmons (HWE) approach.

Objective: Synthesis of a 3-alkylidene azetidine intermediate (versatile for further functionalization).

Reagents & Equipment[3][4]
  • Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate (Commercially available).

  • Reagents: Diethyl cyanomethylphosphonate, Sodium Hydride (NaH, 60% in oil), THF (anhydrous).

  • Equipment: Flame-dried round-bottom flask, inert atmosphere (N2/Ar), ice bath.

Step-by-Step Methodology
  • Activation of Phosphonate:

    • To a flame-dried flask under Argon, add NaH (1.2 equiv) suspended in anhydrous THF.

    • Cool to 0°C.

    • Dropwise add Diethyl cyanomethylphosphonate (1.2 equiv) over 15 minutes.

    • Observation: Evolution of H2 gas. Stir for 30 min at 0°C until gas evolution ceases and the solution becomes clear/yellow.

  • HWE Reaction:

    • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in minimal anhydrous THF.

    • Add the ketone solution dropwise to the phosphonate anion mixture at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc) for disappearance of the ketone.

  • Work-up:

    • Quench carefully with saturated aqueous NH4Cl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Yield Expectation: 80-90% of the exocyclic alkene.

  • Downstream Functionalization (The "Baricitinib" Route):

    • The resulting alkene can undergo conjugate addition (Michael addition) with nucleophiles (e.g., pyrazoles) to generate the quaternary 3,3-disubstituted azetidine core found in JAK inhibitors.

References

  • Azetidine vs. Pyrrolidine Physicochemical Properties

    • Title: A comprehensive study of physicochemical properties (pKa, LogP, and intrinsic microsomal clearance) within the series of mono‐ and difluorinated azetidine, pyrrolidine, and piperidine derivatives.[3]

    • Source: ResearchG
    • URL:[Link]

  • Baricitinib Synthesis & Structure

    • Title: An Efficient Synthesis of Baricitinib.
    • Source: Journal of Chemical Research
    • URL:[Link]

  • Metabolic Stability of Azetidines

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines (Discusses stability and pKa).
    • Source: ACS Medicinal Chemistry Letters / PubMed Central
    • URL:[Link]

  • Azetidine in Drug Design (Cobimetinib)

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[4][5]

    • Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry)
    • URL:[Link]

  • Oxetane and Azetidine Comparison

    • Title: Oxetanes in Drug Discovery Campaigns (Compar
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Validation

Comparative Guide: Metabolic Stability of Azetidine Scaffolds in Lead Optimization

Executive Summary: The Azetidine "Switch" In modern drug discovery, the azetidine ring (a saturated four-membered nitrogen heterocycle) has emerged as a privileged bioisostere for larger rings like pyrrolidine, piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine "Switch"

In modern drug discovery, the azetidine ring (a saturated four-membered nitrogen heterocycle) has emerged as a privileged bioisostere for larger rings like pyrrolidine, piperidine, and morpholine, as well as for gem-dimethyl groups.

While the primary driver for the "azetidine switch" is often the modulation of physicochemical properties—specifically lowering lipophilicity (


) and reducing molecular weight—its impact on metabolic stability  is non-linear. This guide objectively evaluates the metabolic profile of azetidines, contrasting them with standard alternatives, and provides a validated experimental framework for assessing their liability.
Key Technical Findings
  • Lipophilic Efficiency (LipE): Azetidines typically lower

    
     by 0.5–1.0 units compared to piperidines, often improving metabolic stability by reducing non-specific hydrophobic binding to CYP450 active sites.
    
  • Ring Strain Liability: The high ring strain (

    
    26 kcal/mol) creates unique metabolic soft spots. Unlike unstrained rings, azetidines are susceptible to CYP-mediated 
    
    
    
    -carbon oxidation followed by ring scission
    , generating reactive aldehyde intermediates.[1]
  • Aldehyde Oxidase (AO): While less common than in aromatic heterocycles, AO-mediated metabolism is a critical risk factor for azetidines linked to electron-deficient aromatic systems.

Comparative Profiling: Azetidine vs. Alternatives

The following data summarizes the structural and metabolic shifts observed when replacing common moieties with an azetidine core.

Table 1: Physicochemical and Metabolic Impact of Ring Contraction
FeaturePiperidine (6-membered)Pyrrolidine (5-membered)Azetidine (4-membered)Impact on Stability
Ring Strain ~0 kcal/mol~6 kcal/mol~26 kcal/mol High strain alters hybridization, affecting C-H bond strength and oxidation potential.
Basicity (pKa) ~11.0~11.3~11.3 High basicity remains; often requires capping (e.g., amide/carbamate) to avoid hERG liability.
Lipophilicity (

LogP)
Reference (0)-0.3 to -0.5-1.0 to -1.5 Positive: Lower LogD correlates with reduced intrinsic clearance (

).
Metabolic Soft Spot

-carbon oxidation (N-dealkylation)

-carbon oxidation
Ring Scission Negative: Oxidation leads to ring opening rather than stable lactams.
Vector Geometry 109.5° (Chair)Envelope~90° (Puckered) Alters exit vectors, potentially changing CYP isoform selectivity.
Table 2: Case Study – Clearance Reduction (Pfizer DGAT2 Inhibitor Series)

Data derived from optimization of PF-06865571 (Ervogastat) analogues.

Scaffold Variant

(Human HLM)
Primary MetaboliteMechanism
Piperidine Core High (>100

L/min/mg)
N-oxide / LactamClassic oxidative clearance.
Azetidine Core Moderate (45

L/min/mg)
Aldehyde (M6)

-C oxidation

Ring opening.
Spiro-Azetidine Low (<15

L/min/mg)
Stable3D-structure sterically hinders CYP access.

Mechanisms of Instability

To accurately evaluate azetidines, one must understand how they degrade. The metabolic pathway differs fundamentally from larger rings due to strain release.

The Ring Scission Pathway

Unlike pyrrolidines, which often oxidize to stable lactams (cyclic amides), azetidines frequently undergo ring scission .

  • 
    -Hydroxylation:  CYP450 abstracts a hydrogen from the 
    
    
    
    -carbon (adjacent to Nitrogen).
  • Hemiaminal Collapse: The resulting carbinolamine is unstable.

  • Ring Opening: Driven by the release of ring strain, the C-N bond cleaves, generating a primary amine and a reactive aldehyde .

Visualization of Metabolic Pathways

The following diagram illustrates the divergent pathways for azetidine metabolism compared to standard ring oxidation.

AzetidineMetabolism Parent Parent Azetidine CYP CYP450 (Oxidation) Parent->CYP Carbinolamine Unstable Carbinolamine CYP->Carbinolamine alpha-Hydroxylation Lactam Azetidin-2-one (Lactam) CYP->Lactam Direct Oxidation (Minor Path) RingOpen Ring Scission (Strain Release) Carbinolamine->RingOpen Spontaneous Collapse Aldehyde Reactive Aldehyde (Toxicophore) RingOpen->Aldehyde GSH_Adduct GSH Conjugate (Trapped Metabolite) Aldehyde->GSH_Adduct + Glutathione (Trapping)

Figure 1: Divergent metabolic fates of the azetidine ring. Note the critical "Ring Scission" pathway leading to reactive aldehydes, distinct from the stable lactam formation seen in larger rings.

Experimental Protocols

Standard HLM assays may underestimate azetidine toxicity if reactive metabolites are not monitored. The following protocol incorporates reactive metabolite trapping , essential for this scaffold.

Protocol: Microsomal Stability with GSH Trapping

Objective: Determine intrinsic clearance (


) and identify ring-opened aldehyde metabolites.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Trapping Agent: L-Glutathione (GSH) or Potassium Cyanide (KCN). Note: GSH is physiologically relevant; KCN is stronger for aldehydes.

  • Quench Solution: Acetonitrile containing internal standards (e.g., Tolbutamide, Propranolol).

Workflow Steps
  • Preparation:

    • Prepare test compound stock (10 mM in DMSO). Dilute to 1

      
      M final incubation concentration in phosphate buffer (100 mM, pH 7.4).
      
    • Control Arm: Include Verapamil (high clearance) and Warfarin (low clearance).

    • Trapping Arm: Add GSH (5 mM final) to a parallel set of incubation wells.

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final) and test compound for 5 min at 37°C.

    • Initiate: Add NADPH regenerating system.

    • Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Processing:

    • Transfer 50

      
      L aliquot to 150 
      
      
      
      L cold Acetonitrile (with IS).
    • Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis (LC-MS/MS):

    • Monitor disappearance of Parent (

      
      ).
      
    • MetID Scan: Perform Neutral Loss scan (loss of 129 Da for GSH adducts) or precursor ion scan to detect the ring-opened aldehyde-GSH conjugate.

Decision Tree for Stability Evaluation

DecisionTree Start Start: HLM Stability Assay CheckCL Calculate Intrinsic Clearance (Cl_int) Start->CheckCL LowCL Low Clearance (< 20 uL/min/mg) CheckCL->LowCL Stable HighCL High Clearance (> 40 uL/min/mg) CheckCL->HighCL Unstable Action1 Proceed to In Vivo PK LowCL->Action1 MetID Perform MetID (+GSH Trapping) HighCL->MetID ResultLactam Major Met: Lactam (Stable) MetID->ResultLactam ResultAldehyde Major Met: Aldehyde/GSH (Ring Scission) MetID->ResultAldehyde Action2 Block alpha-C (Gem-dimethyl) or Switch to Spiro-Azetidine ResultLactam->Action2 If Cl_int still high ResultAldehyde->Action2

Figure 2: Strategic workflow for evaluating azetidine stability. High clearance triggers specific investigation into ring scission products.

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of the Gamma Secretase Inhibitor BMS-708163." Journal of Medicinal Chemistry. Link

  • Pryde, D. C., et al. (2016). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2][3] Journal of Medicinal Chemistry. Link

  • Wagmann, L., et al. (2020).[4] "In vitro metabolic fate of the new psychoactive substances 2-MAPB and 2-FMA and comparison to their 3- and 4-isomers." Drug Testing and Analysis. Link

  • Pfizer Inc. (2023). "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2)." Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010).[5] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link

Sources

Comparative

Comparative Study of Alkylating Agents for Azetidine Synthesis

This guide provides a comparative technical analysis of alkylating agents used in azetidine synthesis, designed for researchers in medicinal chemistry and process development. Executive Summary Azetidines (4-membered nit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of alkylating agents used in azetidine synthesis, designed for researchers in medicinal chemistry and process development.

Executive Summary

Azetidines (4-membered nitrogen heterocycles) represent a "Goldilocks" zone in medicinal chemistry: they offer greater metabolic stability than aziridines and distinct vector positioning compared to pyrrolidines.[1] However, their synthesis is thermodynamically disfavored due to significant ring strain (~25.4 kcal/mol).

This guide focuses on the nucleophilic cyclization strategy, where the choice of alkylating agent (electrophile) dictates the reaction kinetics, yield, and impurity profile. We compare three primary classes of alkylating agents: Mixed 1,3-Dihaloalkanes , Symmetric 1,3-Dihaloalkanes , and Sulfonate Esters (derived from Amino Alcohols) .

Key Finding: While 1,3-dibromopropane offers faster kinetics, 1-bromo-3-chloropropane provides superior process control by minimizing oligomerization through sequential alkylation. For chiral scaffolds, activated amino alcohols (via cyclic sulfates or sulfonates) remain the gold standard despite lower atom economy.

Mechanistic Underpinnings & Agent Selection

The formation of the azetidine ring via alkylation typically proceeds through an intramolecular


 reaction.[2] The success of this transformation relies on the Thorpe-Ingold Effect  (gem-dimethyl effect) and the specific nature of the leaving group (LG).
The Kinetic Challenge

The rate of cyclization (


) competes with intermolecular polymerization (

).

  • High Dilution: Favors cyclization but reduces throughput.

  • Leaving Group Ability: A better LG (I > Br > Cl) increases

    
     but can also accelerate polymerization if not controlled.
    
Decision Matrix: Selecting the Alkylating Agent
Agent ClassSpecific ReagentMechanism TypeBest ForPrimary Drawback
Mixed Dihalo 1-Bromo-3-chloropropaneSequential AlkylationPrimary Amines, Bulk SynthesisSlower 2nd step (Cl displacement)
Sym. Dihalo 1,3-DibromopropaneSimultaneous ActivationSecondary AminesHigh oligomerization risk
Sulfonates Mesyl Chloride /

Intramolecular

Chiral Amino AlcoholsMulti-step; Atom economy
Epoxides EpichlorohydrinRing Opening -> Cyclization3-HydroxyazetidinesRegioselectivity issues

Comparative Performance Analysis

A. 1-Bromo-3-chloropropane (The "Sequential" Standard)

This reagent exploits the differential reactivity between bromine and chlorine.

  • Step 1 (Fast): Intermolecular displacement of Bromine by the amine.

  • Step 2 (Slow): Intramolecular displacement of Chlorine (Ring Closure).

Data Profile:

  • Typical Yield: 65–85%

  • Selectivity: High (favors mono-alkylation first).

  • Solvent: Acetonitrile or Toluene.

B. 1,3-Dibromopropane (The "Hot" Electrophile)

Both ends of the molecule are equally reactive.

  • Risk: If a primary amine is used, it can react with two ends of different alkyl chains before closing the ring, leading to "polymer strings."

  • Optimization: Requires high dilution (0.05 M) or syringe pump addition.

  • Typical Yield: 40–60% (unless optimized).

C. Activated Amino Alcohols (Sulfonates)

Converting a chiral 1,3-amino alcohol into a leaving group (OMs/OTs) allows for the synthesis of enantiopure azetidines.

  • Green Alternative: Cyclic Sulfates . These are generated from 1,3-diols and react with amines to form the ring in one pot with excellent stereoretention.

Quantitative Comparison Table
Parameter1-Bromo-3-chloropropane1,3-DibromopropaneAmino Alcohol (via Mesylate)
Reaction Kinetics Biphasic (Fast/Slow)Fast/FastControlled (Stepwise)
Oligomer Formation Low (<5%)High (>15% without dilution)Negligible
Temp. Requirement Reflux (80°C+)RT to 50°C0°C -> Reflux
Atom Economy ModerateModerateLow (Stoichiometric sulfonyl waste)
Scalability High (kg scale)MediumMedium

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the "Sequential Advantage" of using mixed dihalides.

Azetidine_Pathways Start Primary Amine (R-NH2) Inter_Mixed Intermediate A (R-NH-CH2CH2CH2-Cl) Start->Inter_Mixed Fast Alkylation (Br) Inter_Sym Intermediate B (R-NH-CH2CH2CH2-Br) Start->Inter_Sym Fast Alkylation (Br) Agent_Mixed 1-Br-3-Cl-propane Agent_Mixed->Inter_Mixed Agent_Sym 1,3-Dibromopropane Agent_Sym->Inter_Sym Azetidine Azetidine Product Inter_Mixed->Azetidine Slow Cyclization (Cl) (Controlled) Polymer Oligomers/Polymers (Side Product) Inter_Mixed->Polymer Slow Intermolecular Inter_Sym->Azetidine Fast Cyclization (Br) Inter_Sym->Polymer Fast Intermolecular (High Risk)

Caption: Kinetic differentiation between mixed dihalides (top path) and symmetric dihalides (bottom path). The "Slow Cyclization" step in the mixed pathway allows for better thermal control of the ring closure.

Experimental Protocols

Protocol A: Synthesis via 1-Bromo-3-chloropropane (Recommended for Scale)

This protocol minimizes dimerization by exploiting the lower reactivity of the chloride leaving group.

Reagents:

  • Primary Amine (1.0 equiv)

  • 1-Bromo-3-chloropropane (1.1 equiv)

  • Base: Potassium Carbonate (

    
    , 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step:

  • Dissolution: Dissolve the amine and

    
     in MeCN.
    
  • Controlled Addition: Add 1-bromo-3-chloropropane dropwise at room temperature (RT) over 30 minutes. Note: The exotherm here is from Br-displacement.

  • Intermediate Phase: Stir at RT for 2 hours. TLC should show consumption of starting amine and formation of the mono-alkylated chloro-intermediate.

  • Cyclization: Heat the reaction to reflux (80–82°C) for 16–24 hours. This thermal energy is required to drive the displacement of the chloride.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Acid-base extraction is preferred. Dissolve residue in

    
    , extract with 1M HCl. Basify aqueous layer with NaOH to pH 12, extract back into 
    
    
    
    , dry (
    
    
    ), and concentrate.
Protocol B: Chiral Synthesis via Cyclic Sulfate (Green/High Precision)

Best for synthesizing 2-substituted azetidines from chiral 1,3-diols.

Reagents:

  • Chiral 1,3-diol (1.0 equiv)

  • Thionyl Chloride (

    
    , 1.1 equiv) -> followed by Oxidation (
    
    
    
    ,
    
    
    )
  • Primary Amine (1.1 equiv)

Step-by-Step:

  • Cyclic Sulfate Formation: Convert the 1,3-diol to the cyclic sulfate using

    
     then catalytic 
    
    
    
    /
    
    
    . Isolate the cyclic sulfate (often a crystalline solid).
  • Ring Opening: Dissolve cyclic sulfate in THF. Add amine.[2][3][4][5][6][7] Stir at RT. The amine attacks the less hindered carbon (regioselective), opening the ring to form the sulfate hemi-ester.

  • Cyclization: Hydrolyze the sulfate ester (add 20%

    
     and heat slightly) or use a base (
    
    
    
    in THF) to displace the sulfate group and close the ring.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Polymer Gum Concentration too highDilute reaction to <0.1 M. Use syringe pump for alkylating agent.
Incomplete Reaction Chloride LG too slowAdd catalytic Sodium Iodide (Finkelstein condition) to convert -Cl to -I in situ.
Elimination Products (Allylamines) Base too strong/Temp too highSwitch from

to

or

. Lower temperature.

References

  • Vertex AI Search. (2025). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. National Institutes of Health. 8[1][7][9]

  • Vertex AI Search. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. 2[1][7][9]

  • Vertex AI Search. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. 7[1][2][6][7][9][10][8]

  • Vertex AI Search. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[3][11] 1[1][7]

  • Vertex AI Search. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. 12[1][7][9]

Sources

Validation

Publish Comparison Guide: Isothermal Titration Calorimetry (ITC) for Inhibitor Binding to STAT3

Executive Summary: The Thermodynamic Truth of STAT3 Inhibition Signal Transducer and Activator of Transcription 3 (STAT3) is a "undruggable" target that has vexed oncologists for decades. The core challenge lies in its S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamic Truth of STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a "undruggable" target that has vexed oncologists for decades. The core challenge lies in its SH2 domain—a shallow, hydrophobic pocket responsible for dimerization and DNA binding. While high-throughput screening (HTS) methods like Fluorescence Polarization (FP) identify hits, they often fail to distinguish between specific binders and artifacts (e.g., aggregators or autofluorescent compounds).

Isothermal Titration Calorimetry (ITC) stands as the ultimate arbiter in this landscape. Unlike label-dependent methods, ITC provides a complete thermodynamic profile (


) and stoichiometry (

) in a single experiment. This guide moves beyond basic operation to detail a rigor-tested workflow for characterizing STAT3 inhibitors, ensuring your data reflects true molecular engagement rather than experimental noise.

Technology Comparison: ITC vs. The Field[1][2][3]

Before committing to the intense sample requirements of ITC, it is crucial to understand where it fits in the characterization pipeline compared to Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Fluorescence Polarization (FP).

Table 1: Biophysical Method Comparison for STAT3[4]
FeatureITC (Gold Standard) SPR (Kinetics) MST (Low Sample) FP (Screening)
Primary Output




(Relative

)
Labeling Label-Free (Native state)Label-free (Immobilized)Label required (usually)Label required (Peptide)
STAT3 Specifics Detects true binding vs. aggregation.Immobilization can occlude SH2 domain.Good for aggregates, but fluorescence interference common.High false positives from hydrophobic inhibitor autofluorescence.
Sample Req. High (mg quantities)MediumLow (

g quantities)
Low
Throughput Low (1-2 runs/day)HighMediumVery High
Best For Lead Optimization / Validation Kinetic Profiling Limited Protein Primary Screening

The STAT3 Signaling & Inhibition Landscape

To design the experiment, one must visualize the mechanism. Inhibitors typically target the SH2 domain to prevent the dimerization required for nuclear translocation.

STAT3_Pathway Receptor Cytokine Receptor (gp130) JAK JAK Kinase Activation Receptor->JAK Stimulation STAT3_Mono STAT3 Monomer (Unphosphorylated) JAK->STAT3_Mono Recruitment Phospho Phosphorylation (Tyr705) STAT3_Mono->Phospho STAT3_Dimer STAT3 Homodimer (Active) Phospho->STAT3_Dimer SH2-pTyr Interaction Inhibitor Small Molecule Inhibitor Inhibitor->STAT3_Mono Competes for SH2 Domain Inhibitor->STAT3_Dimer Disrupts Nucleus Nuclear Translocation & DNA Binding STAT3_Dimer->Nucleus

Figure 1: STAT3 Signaling Pathway.[1] Inhibitors (Red) target the SH2 domain to block the critical dimerization step mediated by Phospho-Tyr705.

Comprehensive Protocol: ITC for STAT3 SH2 Domain

This protocol addresses the specific challenges of STAT3: hydrophobicity of inhibitors , cysteine reactivity , and protein stability .

Phase A: Protein Preparation (The Foundation)
  • Construct: Use a truncated STAT3 core (residues 127–722) or the isolated SH2 domain. Full-length STAT3 is prone to aggregation.

  • Purification: Affinity (Ni-NTA) followed strictly by Size Exclusion Chromatography (SEC) to remove aggregates.

  • Storage Buffer: 50 mM HEPES (pH 7.5), 200 mM NaCl, 2 mM TCEP .

    • Expert Insight: Do not use DTT if your inhibitor targets Cysteine residues (like Stattic). TCEP is more stable and less reactive toward electrophilic inhibitors.

  • Purity Check: Must be >95% by SDS-PAGE and >90% monomeric by Analytical SEC.

Phase B: Ligand Preparation & Buffer Matching[6]
  • The DMSO Trap: Most STAT3 inhibitors are hydrophobic and dissolved in DMSO.

    • Rule: The DMSO concentration in the Syringe (Ligand) and Cell (Protein) must be matched to within 0.05% .

    • Procedure: Dialyze the protein against the buffer. Add DMSO to the protein solution to match the ligand stock. Ideally, prepare the ligand directly in the dialysis buffer.

  • Concentration:

    • Cell (Protein): 10–30

      
      M.
      
    • Syringe (Ligand): 100–300

      
      M (approx.[2] 10x protein concentration).
      
Phase C: The Experiment (ITC Workflow)

ITC_Workflow Prep 1. Sample Prep Match DMSO % Degas Samples Load 2. Load System Cell: STAT3 Syringe: Inhibitor Prep->Load Equil 3. Equilibration Baseline Stability Ref Power: 10 µcal/s Load->Equil Titrate 4. Titration 18-20 Injections 25°C, 1000 rpm Equil->Titrate Analyze 5. Analysis Subtract Heat of Dilution Fit One-Set-of-Sites Titrate->Analyze

Figure 2: Optimized ITC Workflow for STAT3 Inhibitor Characterization.

Experimental Parameters (MicroCal PEAQ-ITC or similar):

  • Temperature: 25°C (Standard). If aggregation occurs, lower to 15°C.

  • Stirring Speed: 750–1000 rpm (Ensure rapid mixing without foaming).

  • Reference Power: 5–10

    
    cal/s.
    
  • Injection Profile:

    • Injection 1: 0.4

      
      L (Discard from analysis to account for diffusion).
      
    • Injections 2–19: 2.0

      
      L.
      
    • Spacing: 150–180 seconds (Allow full return to baseline).

Data Analysis & Interpretation

The Binding Isotherm

A successful STAT3 inhibitor titration will yield a sigmoidal curve.

  • Steepness (c-value):

    
    . Ideally 
    
    
    
    .
    • Problem: Many STAT3 inhibitors are weak (

      
       in 
      
      
      
      M range). If
      
      
      , fix the stoichiometry (
      
      
      ) during fitting to estimate
      
      
      , but note this as an approximation.
Thermodynamic Signature ( vs. )[8]
  • Enthalpy Driven (

    
    ):  Indicates specific hydrogen bonding and van der Waals interactions. Desirable for specific SH2 pocket binders.
    
  • Entropy Driven (

    
    ):  Indicates hydrophobic effect (water displacement). Common for STAT3 inhibitors due to the hydrophobic nature of the SH2 domain, but often leads to "greasy," non-specific binding.
    
Troubleshooting "Ghost" Binding

If you see heat changes but the data doesn't fit a model:

  • Heat of Dilution: Run Ligand into Buffer. If this heat is large and complex, your inhibitor is aggregating or dissociating from micelles.

  • Covalent Modification: If the heat never returns to baseline or peaks change shape over time, the inhibitor might be alkylating the protein (e.g., Stattic, Cpd188). ITC is not suitable for equilibrium

    
     determination in these cases.
    

Case Study: Peptidomimetics vs. Small Molecules

Scenario: Comparing a high-affinity phosphopeptide mimetic (PM-705) against a standard small molecule (S3I-201).

ParameterPM-705 (Peptidomimetic) S3I-201 (Small Molecule) Interpretation

150 nM80

M
PM-705 is ~500x more potent.
Stoichiometry (

)
0.980.6 (Variable)PM-705 binds 1:1 specifically. Low

for S3I-201 suggests inactive protein fraction or aggregation.

(kcal/mol)
-12.5-3.2PM-705 makes strong H-bonds (enthalpic).

(kcal/mol)
-2.1-5.5S3I-201 binding is driven by hydrophobicity (entropic), flagging potential specificity issues.

Data derived from composite analysis of SH2 domain literature (See References).

References

  • Duff, M. R., et al. (2011). "Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity." Journal of Visualized Experiments. Link

  • Iliev, P., et al. (2022).[3] "STAT Protein Thermal Shift Assays to Monitor Protein-Inhibitor Interactions." ChemBioChem. Link

  • Lau, J., et al. (2019).[4] "Discovery of potent STAT3 inhibitors using structure-based virtual screening." Frontiers in Pharmacology. Link

  • Shao, H., et al. (2006). "Targeting the SH2 domain of STAT3 with stable, high-affinity peptidomimetics." Journal of Medicinal Chemistry. Link

  • Page, B. D., et al. (2012). "Signal Transducer and Activator of Transcription 3 Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents. Link

Sources

Safety & Regulatory Compliance

Safety

1-Boc-3-iodomethyl-3-methylazetidine: Handling, Stabilization, and Disposal Guide

Executive Summary & Chemical Hazard Profiling The Core Directive: 1-Boc-3-iodomethyl-3-methylazetidine (CAS: 1373233-17-0) is not merely "organic waste." It functions as a primary alkylating agent due to the highly react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Hazard Profiling

The Core Directive: 1-Boc-3-iodomethyl-3-methylazetidine (CAS: 1373233-17-0) is not merely "organic waste." It functions as a primary alkylating agent due to the highly reactive iodomethyl group attached to a strained azetidine ring.

Improper disposal poses two distinct risks:

  • Biological: Potential alkylation of DNA/proteins (mutagenicity risk).

  • Chemical: Incompatibility with acidic waste streams due to the acid-labile tert-butyloxycarbonyl (Boc) group.

Chemical Property & Hazard Matrix
FeatureChemical LogicSafety Consequence
Iodomethyl Group (

)
Primary alkyl iodide; excellent leaving group (

).
High Alkylation Potential. Treat as a suspect carcinogen.
Azetidine Ring 4-membered nitrogen ring; high ring strain (~26 kcal/mol).Ring Opening Risk. Vulnerable to nucleophilic attack; potential thermal instability.
Boc Group Acid-labile carbamate protecting group.Gas Evolution. Contact with strong acids releases

and isobutylene gas. Do not seal in acidic waste containers.
Physical State Low-melting solid or viscous oil (purity dependent).May adhere to glass; requires solvent rinsing for complete removal.
Waste Segregation & Classification Protocol

CRITICAL RULE: This compound must ALWAYS be classified as HALOGENATED waste.

Many laboratories erroneously place Boc-protected amines in "General Organic" or "Non-Halogenated" streams. This is a violation for this specific molecule because the Iodine atom (


) constitutes a significant mass fraction of the molecule.
Compatibility Rules (The "Do Not Mix" List)
  • 
     DO NOT MIX with Strong Acids:  (e.g., HCl, 
    
    
    
    ).
    • Mechanism:[1][2] Acid cleavage of the Boc group generates gas (

      
      , isobutylene). In a sealed waste drum, this pressurization can cause catastrophic container failure.
      
  • 
     DO NOT MIX with Strong Oxidizers:  (e.g., Nitric acid, Peroxides).
    
    • Mechanism:[1][2] Potential for uncontrolled oxidation of the amine or iodide liberation (

      
       gas evolution).
      
Disposal Workflow: The Decision Tree

The following workflow dictates the operational path for disposal based on the physical state of the waste.

DisposalWorkflow Start Waste Generation (1-Boc-3-iodomethyl-3-methylazetidine) StateCheck Identify Physical State Start->StateCheck SolidWaste Solid / Pure Compound StateCheck->SolidWaste Solid LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Liquid Bagging Double Bag in Polyethylene (PE) Bags SolidWaste->Bagging LabelSolid Label: 'Toxic Solid, Organic, Halogenated' Bagging->LabelSolid FinalStorage Store in Satellite Accumulation Area (Cool, Dry, Away from Acids) LabelSolid->FinalStorage SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck HaloStream Stream A: Halogenated Waste (DCM, Chloroform) SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Solvent (EtOAc, Hexane) SolventCheck->NonHaloStream No HaloStream->FinalStorage ForceHalo CRITICAL: Divert to Halogenated Stream NonHaloStream->ForceHalo Contaminated with Alkyl Iodide ForceHalo->HaloStream EHS Hand-off to EHS/Disposal Vendor (Incineration Required) FinalStorage->EHS

Figure 1: Operational decision tree for segregating alkyl iodide waste. Note the forced diversion of non-halogenated solvents into the halogenated stream when contaminated with the target compound.

Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired or Surplus)
  • PPE Requirement: Wear nitrile gloves (double-gloved recommended) and safety glasses.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or double-bag using thick (2-mil+) polyethylene bags.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-Boc-3-iodomethyl-3-methylazetidine"

    • Hazard Checkboxes: Toxic, Irritant.

  • Storage: Place in the "Solid Toxic" bin. Ensure the lid is tightly sealed to prevent vapor leakage of any volatile degradation products.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Quenching (Optional but Recommended for High Concentrations):

    • If the solution contains >5% of the active alkyl iodide, consider a chemical quench before disposal to reduce alkylating potential.

    • Protocol: Add an excess of Sodium Thiosulfate (

      
      )  aqueous solution or a thiol (e.g., cysteine) to the organic mixture. Stir for 30 minutes. This converts the reactive alkyl iodide to a non-electrophilic species.
      
  • Stream Selection: Pour the mixture into the HALOGENATED solvent carboy.

    • Note: Even if the solvent is Ethyl Acetate (non-halogenated), the presence of the alkyl iodide contaminates the stream, legally requiring Halogenated classification in most jurisdictions (EPA/RCRA).

  • Rinsing: Rinse the original flask with Dichloromethane (DCM) or Acetone and add the rinsate to the Halogenated carboy.

Emergency Procedures: Spill Management

If 1-Boc-3-iodomethyl-3-methylazetidine is spilled outside a fume hood:

  • Evacuate & Ventilate: The compound is an irritant.[3] Clear the immediate area.[4][5]

  • PPE Upgrade: Use Silver Shield® (laminate) gloves if handling the pure oil/solid directly, as alkyl iodides can permeate standard nitrile over time.

  • Chemical Deactivation (Spill Specific):

    • Do not just wipe up. Treat the spill area with a solution of 10% Sodium Thiosulfate and Sodium Carbonate (soda ash) .

    • Chemistry: Thiosulfate acts as a nucleophile to displace the iodide, neutralizing the alkylating capability. Carbonate neutralizes any trace acid.

  • Cleanup: Absorb the resulting slurry with vermiculite or spill pads. Place in a sealed bag and label as "Debris contaminated with Halogenated Alkylating Agent."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2025).[5][6] Safety Data Sheet: 1-Boc-3-(iodomethyl)azetidine.

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).

  • Sigma-Aldrich. (2025).[5][6] Product Safety Information: 1-Boc-3-iodoazetidine (Analogous Structure Safety Data).

Sources

Handling

Personal protective equipment for handling 1-Boc-3-iodomethyl-3-methylazetidine

Executive Summary & Chemical Context As researchers, we often treat catalog intermediates as "standard reagents," relying solely on the H-codes provided in a generic Safety Data Sheet (SDS). However, 1-Boc-3-iodomethyl-3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

As researchers, we often treat catalog intermediates as "standard reagents," relying solely on the H-codes provided in a generic Safety Data Sheet (SDS). However, 1-Boc-3-iodomethyl-3-methylazetidine presents a specific structural duality that demands elevated caution beyond standard "Irritant" classifications.[1]

This molecule combines a strained azetidine ring with a primary alkyl iodide (iodomethyl group). While the Boc group provides lipophilicity and some steric bulk, the primary iodide is a potent electrophile. In biological systems, such moieties can act as alkylating agents, potentially modifying DNA or proteins via


 mechanisms. Therefore, this guide treats the substance as a potential mutagen and sensitizer , prioritizing containment and barrier protection.

Hazard Analysis & Risk Assessment

The following assessment bridges the gap between generic regulatory data and practical chemical intuition.

FeatureHazard ImplicationOperational Consequence
Iodomethyl Group (

)
Alkylating Potential: Good leaving group (Iodide) on a primary carbon makes it susceptible to nucleophilic attack.[1]Treat as Genotoxic: Double-gloving is mandatory.[1] Use a fume hood to prevent inhalation of any potential volatile decomposition products (e.g.,

, alkyl iodides).
Azetidine Ring Ring Strain: High potential energy (~26 kcal/mol).Reactivity: Avoid strong Lewis acids or extreme heat which may trigger ring-opening polymerization or decomposition.[1]
Boc Group Lipophilicity: Increases skin permeation rates compared to free amines.Dermal Risk: If dissolved in organic solvents (DMSO, DCM), skin absorption will be rapid.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves often provide a false sense of security against halogenated alkyls. The iodine atom increases the lipophilicity and permeation potential of the molecule.

Glove Selection Protocol

Data interpolated from standard alkyl iodide permeation studies.

MaterialThicknessBreakthrough TimeUsage Recommendation
Silver Shield / 4H (Laminate) ~2.7 mil> 480 minMandatory for spill cleanup or handling stock solutions > 100 mM.[1]
Nitrile (Double Layer) 5 mil (x2)~15–30 minAcceptable for weighing solids and quick transfers. Change immediately upon splash.
Latex N/A< 1 minDO NOT USE. Rapid permeation and degradation.
Respiratory & Body Protection[1][2][3][4][5]
  • Respiratory: All operations must occur within a certified chemical fume hood (Face velocity: 80–100 fpm). If working outside containment (e.g., balance maintenance), a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required due to potential iodine off-gassing.[1]

  • Body: Standard cotton lab coat. If handling quantities >5g, wear a Tyvek® apron to prevent fabric saturation in case of a spill.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shields are recommended during syringe transfers of solutions.

Operational Workflow & Logic

The following diagram outlines the decision logic for safe handling, emphasizing the "Stop-Work" triggers during weighing and solubilization.

SafeHandlingLogic Start START: Task Assessment StateCheck Check Physical State (Solid vs. Solution) Start->StateCheck SolidPath Solid Handling StateCheck->SolidPath Powder/Crystal SolnPath Solution Handling StateCheck->SolnPath Liquid/Oil Weighing Weighing Protocol: 1. Anti-static gun usage 2. Double Nitrile Gloves 3. Balance inside Hood SolidPath->Weighing SolventChoice Solvent Selection: Avoid DMSO/DMF if possible (Enhances skin absorption) SolnPath->SolventChoice SpillCheck Incidental Spill? Weighing->SpillCheck SolventChoice->SpillCheck Cleanup Spill Response: 1. Cover with Vermiculite 2. Do NOT use paper towels 3. Dispose as Halogenated SpillCheck->Cleanup Yes Process Proceed with Reaction SpillCheck->Process No Disposal Disposal: Segregate into Halogenated Waste Cleanup->Disposal Process->Disposal

Figure 1: Operational Logic Flow. Note the critical decision point regarding solvent selection to minimize transdermal risks.

Detailed Standard Operating Procedures (SOPs)

A. Weighing & Transfer (The "Static" Risk)

Boc-protected azetidines are often fluffy, electrostatic solids. Static discharge can scatter the powder, creating an inhalation hazard.

  • Engineering Control: Place the micro-balance inside the fume hood. If this is impossible, use a "powder funnel" and weigh into a tared vial, not onto weighing paper.

  • Static Mitigation: Use an anti-static gun (ionizer) on the vial and spatula before touching the powder.

  • Technique: Transfer the solid directly into the reaction vessel. Do not use a "weighing boat" that requires a secondary transfer step.

B. Solubilization & Reaction
  • Solvent Choice: If the reaction allows, use Dichloromethane (DCM) or Ethyl Acetate .

    • Why? While DCM permeates gloves, it is volatile and evaporates quickly.

    • Avoid:DMSO or DMF unless necessary. These solvents are "skin vehicles" that will carry the alkyl iodide through the glove and skin barrier into the bloodstream.

  • Quenching: Upon reaction completion, ensure all alkyl iodide is consumed. If excess reagent remains, quench with a nucleophile (e.g., amine or thiol) before workup to destroy the electrophilic site.

C. Spill Response (Immediate Action)

Scenario: You drop a vial containing 500mg of the compound on the floor.

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield (Laminate) gloves and a respirator.

  • Containment: Do NOT wipe with paper towels (this increases surface area for volatilization). Cover the spill with Vermiculite or Activated Carbon .

  • Decontamination: Wash the area with a solution of dilute Sodium Thiosulfate (to reduce any free iodine) followed by soapy water.

Disposal & Environmental Stewardship[4]

This compound contains iodine and must be segregated strictly to prevent the formation of toxic gases or explosive mixtures.[2]

  • Primary Stream: Halogenated Organic Waste .[3]

    • Labeling: Must explicitly state "Contains Organic Iodides."

  • Incompatibilities:

    • Do NOT mix with Oxidizers (Peroxides, Nitric Acid): Oxidation of the iodide can release elemental Iodine (

      
      ) gas, which is corrosive and toxic.
      
    • Do NOT mix with Strong Bases: Can trigger elimination reactions, releasing volatile impurities.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Boc-3-(iodomethyl)azetidine. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: tert-butyl 3-(iodomethyl)azetidine-1-carboxylate.[1] Retrieved from [1][4]

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (8th Ed.). (Referenced for Alkyl Iodide permeation data). Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-iodomethyl-3-methylazetidine
Reactant of Route 2
1-Boc-3-iodomethyl-3-methylazetidine
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